Isr-IN-1
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C22H22Cl2F2N2O4 |
|---|---|
Molecular Weight |
487.3 g/mol |
IUPAC Name |
2-(4-chloro-3-fluorophenoxy)-N-[4-[[2-(4-chloro-3-fluorophenoxy)acetyl]amino]cyclohexyl]acetamide |
InChI |
InChI=1S/C22H22Cl2F2N2O4/c23-17-7-5-15(9-19(17)25)31-11-21(29)27-13-1-2-14(4-3-13)28-22(30)12-32-16-6-8-18(24)20(26)10-16/h5-10,13-14H,1-4,11-12H2,(H,27,29)(H,28,30) |
InChI Key |
BLLMXZJTGLCEBP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1NC(=O)COC2=CC(=C(C=C2)Cl)F)NC(=O)COC3=CC(=C(C=C3)Cl)F |
Origin of Product |
United States |
Foundational & Exploratory
The Integrated Stress Response Pathway: A Technical Guide for Researchers
The Integrated Stress Response (ISR) is a highly conserved signaling network that eukaryotic cells activate to cope with a variety of environmental and physiological stresses. As a central regulator of protein synthesis and stress-responsive gene expression, the ISR plays a critical role in determining cell fate—promoting adaptation and survival or, under prolonged stress, triggering apoptosis. This guide provides an in-depth overview of the core ISR pathway, quantitative data on its activation, detailed experimental protocols for its study, and visual representations of its key mechanisms.
Core Concepts of the Integrated Stress Response
The central event in the ISR is the phosphorylation of the alpha subunit of eukaryotic translation initiation factor 2 (eIF2) at serine 51.[1] This phosphorylation is catalyzed by one of four distinct eIF2α kinases, each of which responds to a specific type of cellular stress:
-
PKR-like endoplasmic reticulum kinase (PERK): Activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER), a condition known as ER stress.
-
Protein kinase R (PKR): Activated by double-stranded RNA (dsRNA), a hallmark of viral infection.
-
General control nonderepressible 2 (GCN2): Activated by amino acid deprivation.
-
Heme-regulated inhibitor (HRI): Activated by heme deficiency or oxidative stress.
Phosphorylation of eIF2α converts it from a substrate to an inhibitor of its guanine nucleotide exchange factor, eIF2B. This leads to a global reduction in the formation of the eIF2-GTP-Met-tRNAi ternary complex, which is essential for initiating translation.[1] The consequence is a widespread attenuation of protein synthesis, conserving cellular resources during stress.
Paradoxically, while global translation is inhibited, the translation of a select group of mRNAs is enhanced. The most prominent of these is the activating transcription factor 4 (ATF4). The ATF4 mRNA contains upstream open reading frames (uORFs) in its 5' untranslated region that, under normal conditions, repress its translation. However, under conditions of eIF2α phosphorylation, ribosomes bypass these inhibitory uORFs and preferentially initiate translation of the main ATF4 coding sequence.
Once translated, ATF4 translocates to the nucleus and functions as a transcription factor, inducing the expression of a battery of genes involved in stress remediation, including those related to amino acid synthesis and transport, protein folding, and antioxidant responses. If the stress is prolonged or severe, ATF4, often in concert with the transcription factor C/EBP homologous protein (CHOP), can activate a pro-apoptotic gene expression program.
The ISR is terminated by the dephosphorylation of eIF2α, which is primarily carried out by a protein phosphatase 1 (PP1) complex. The specificity of this complex is conferred by its regulatory subunits, GADD34 (growth arrest and DNA damage-inducible protein 34) and CReP (constitutive repressor of eIF2α phosphorylation). GADD34 is itself a transcriptional target of ATF4, forming a negative feedback loop that restores protein synthesis once the stress has been resolved.
Quantitative Analysis of ISR Activation
The activation of the ISR can be quantified by measuring the changes in the phosphorylation status of eIF2α and the expression levels of its downstream effectors. The following tables summarize representative quantitative data from studies investigating the ISR under various stress conditions.
| Stressor & Time | Cell Type | Fold Change in p-eIF2α / total eIF2α | Reference |
| Tunicamycin (0.1 µg/ml), 3h | EL4/SCRAP-mCherry | Increased (p < 0.05) | [2] |
| Tunicamycin (0.5 µg/ml), 4h | Wild-type MEFs | ~25-fold increase | [3] |
| Thapsigargin, 6h | A/A MEF cells | Significant increase | [4] |
| Stressor & Time | Cell Type | Fold Change in ATF4 Protein | Reference |
| Tunicamycin (2.5 µg/ml), 6h | LN-308 | ~30-fold induction | |
| Thapsigargin (200 nM), 6h | LN-308 | ~30-fold induction | |
| Thapsigargin, 6h | C/EBPβ+/+ MEFs | Increased |
| Stressor & Time | Cell Type | Fold Change in CHOP mRNA/Protein | Reference |
| Tunicamycin (0.8 µg/mL), 24h | Hepa 1-6 | Significant upregulation (mRNA) | |
| Thapsigargin (300 nM), 12h | HEK293 | Increased (mRNA) | |
| Tunicamycin/Thapsigargin, 6h | LN-308 | ~50-fold increase (protein) |
| Stressor & Time | Cell Type | Fold Change in GADD34 mRNA | Reference |
| Amino acid starvation, early | - | Increased | |
| Hyperosmotic media (500 mOsm) | Human Corneal Cells | Increased |
Signaling Pathways and Experimental Workflows
Caption: The Integrated Stress Response (ISR) signaling cascade.
Caption: A typical experimental workflow for studying the ISR.
Detailed Experimental Protocols
Western Blot for Phosphorylated eIF2α
This protocol is for the detection and semi-quantification of eIF2α phosphorylation.
-
Cell Lysis:
-
Treat cells with the desired stressor for the appropriate time.
-
Wash cells twice with ice-cold PBS.
-
Lyse cells on ice with RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Scrape cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube and determine protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Prepare protein samples by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (typically 20-40 µg) per lane on an SDS-polyacrylamide gel.
-
Run the gel until adequate separation is achieved.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Incubate the membrane with a primary antibody specific for phosphorylated eIF2α (Ser51) overnight at 4°C.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody for total eIF2α as a loading control.
-
Polysome Profiling for Translational Analysis
This technique separates mRNAs based on the number of associated ribosomes, allowing for an assessment of global and gene-specific translation.
-
Cell Treatment and Lysis:
-
Treat cells with the desired stressor.
-
Prior to lysis, treat cells with cycloheximide (100 µg/ml) for 5-10 minutes to arrest translating ribosomes.
-
Wash cells with ice-cold PBS containing cycloheximide.
-
Lyse cells in a hypotonic lysis buffer containing cycloheximide, RNase inhibitors, and phosphatase/protease inhibitors.
-
Centrifuge to pellet nuclei and mitochondria.
-
-
Sucrose Gradient Ultracentrifugation:
-
Prepare linear sucrose gradients (e.g., 10-50%) in ultracentrifuge tubes.
-
Carefully layer the cell lysate onto the top of the sucrose gradient.
-
Centrifuge at high speed (e.g., 39,000 rpm in an SW41Ti rotor) for several hours at 4°C.
-
-
Fractionation and Analysis:
-
Fractionate the gradient from top to bottom while continuously monitoring absorbance at 254 nm to generate a polysome profile.
-
Collect fractions corresponding to non-translating mRNAs, monosomes, and polysomes.
-
Isolate RNA from each fraction using a standard RNA extraction method (e.g., Trizol).
-
Analyze the distribution of specific mRNAs across the gradient using RT-qPCR to determine their translational status.
-
Luciferase Reporter Assay for ATF4 Translation
This assay quantifies the translational efficiency of the ATF4 5' UTR.
-
Plasmid Construction and Transfection:
-
Clone the 5' UTR of ATF4 upstream of a firefly luciferase reporter gene.
-
Co-transfect cells with the ATF4-luciferase reporter plasmid and a control plasmid expressing Renilla luciferase (for normalization).
-
-
Cell Treatment and Lysis:
-
After transfection, treat cells with the desired ISR-inducing agent.
-
Lyse the cells using a passive lysis buffer.
-
-
Luciferase Activity Measurement:
-
Measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Calculate the ratio of firefly to Renilla luciferase activity to normalize for transfection efficiency and cell number. An increase in this ratio upon stress induction indicates enhanced translation mediated by the ATF4 5' UTR.
-
Chromatin Immunoprecipitation (ChIP)-Sequencing for ATF4 Target Genes
ChIP-seq identifies the genome-wide binding sites of a transcription factor like ATF4.
-
Cross-linking and Chromatin Preparation:
-
Treat cells with an ISR-inducing agent to promote ATF4 expression and nuclear translocation.
-
Cross-link proteins to DNA by adding formaldehyde directly to the culture medium.
-
Quench the cross-linking reaction with glycine.
-
Lyse the cells and isolate the nuclei.
-
Sonciate the chromatin to shear the DNA into fragments of 200-500 bp.
-
-
Immunoprecipitation:
-
Incubate the sheared chromatin with an antibody specific to ATF4 overnight at 4°C.
-
Add protein A/G magnetic beads to capture the antibody-protein-DNA complexes.
-
Wash the beads extensively to remove non-specific binding.
-
-
Elution and DNA Purification:
-
Elute the chromatin from the beads.
-
Reverse the cross-links by heating at 65°C for several hours.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using phenol-chloroform extraction or a column-based kit.
-
-
Library Preparation and Sequencing:
-
Prepare a sequencing library from the immunoprecipitated DNA.
-
Sequence the library using a next-generation sequencing platform.
-
Analyze the sequencing data to identify regions of the genome enriched for ATF4 binding.
-
Conclusion
The Integrated Stress Response is a complex and multifaceted signaling pathway that is integral to cellular homeostasis. Understanding its intricate regulatory mechanisms is crucial for researchers in fields ranging from cancer biology to neurodegenerative diseases. The experimental approaches outlined in this guide provide a robust framework for investigating the activation and consequences of the ISR, enabling a deeper understanding of its role in health and disease and facilitating the development of novel therapeutic strategies targeting this critical pathway.
References
An In-depth Technical Guide on the Core Mechanism of Action of Isr-IN-1
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isr-IN-1 is a highly potent, small molecule inhibitor of the Integrated Stress Response (ISR). As a member of the bis-O-arylglycolamide class of compounds, this compound, also identified as Compound 48, exhibits an impressive half-maximal effective concentration (EC50) of 0.6 nM[1][2]. Its mechanism of action is centered on the allosteric activation of the guanine nucleotide exchange factor (GEF) eIF2B. This activation renders the ISR signaling pathway insensitive to the upstream phosphorylation of the eukaryotic translation initiation factor 2 alpha subunit (eIF2α), thereby restoring global protein synthesis. This technical guide provides a comprehensive overview of the core mechanism of this compound, including its molecular target, downstream effects, and relevant experimental protocols and quantitative data for its characterization.
Introduction to the Integrated Stress Response (ISR)
The Integrated Stress Response (ISR) is a conserved signaling network activated by a variety of cellular stress conditions, including endoplasmic reticulum (ER) stress, amino acid deprivation, viral infection, and oxidative stress[3][4]. These diverse stress signals converge on the phosphorylation of eIF2α at serine 51, a crucial event catalyzed by one of four stress-sensing kinases:
-
PERK (PKR-like ER kinase): Activated by ER stress.
-
GCN2 (General control non-derepressible 2): Activated by amino acid starvation.
-
PKR (Protein kinase R): Activated by viral double-stranded RNA.
-
HRI (Heme-regulated inhibitor): Activated by heme deficiency and oxidative stress.
Phosphorylation of eIF2α (p-eIF2α) does not prevent its binding to eIF2B but rather converts it from a substrate into a competitive inhibitor of eIF2B's GEF activity[5]. This inhibition leads to a global reduction in protein synthesis, conserving cellular resources. However, it paradoxically allows for the preferential translation of a select group of mRNAs, most notably that of the transcription factor ATF4 (Activating Transcription Factor 4), which orchestrates a transcriptional program to resolve the stress or, if the stress is prolonged, induce apoptosis.
This compound: Mechanism of Action
This compound exerts its inhibitory effect on the ISR not by targeting the upstream eIF2α kinases, but by directly modulating the activity of eIF2B, the downstream effector of p-eIF2α.
Molecular Target: eIF2B
The direct molecular target of this compound and other bis-O-arylglycolamides is the guanine nucleotide exchange factor eIF2B. eIF2B is a five-subunit complex (α, β, γ, δ, ε) responsible for exchanging GDP for GTP on the eIF2 complex, a necessary step for the initiation of translation.
Allosteric Activation of eIF2B
This compound and its analogs are proposed to bind to a symmetrical protein-protein interface within the eIF2B complex. This binding event is believed to stabilize a conformation of eIF2B that has enhanced GEF activity. By allosterically activating eIF2B, this compound makes the enzyme less sensitive to the inhibitory effects of p-eIF2α. Consequently, even in the presence of stress-induced p-eIF2α, eIF2B can continue to load eIF2 with GTP, thereby sustaining global protein synthesis.
The following diagram illustrates the signaling pathway of the Integrated Stress Response and the point of intervention by this compound.
Data Presentation
The following tables summarize the available quantitative data for this compound and a closely related analog, ISR-IN-2. The data is derived from the primary literature and commercial supplier information.
| Compound | Identifier | EC50 (nM) | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | Compound 48 | 0.6 | C22H22Cl2F2N2O4 | 487.32 |
| ISR-IN-2 | Compound 47 | 0.8 | C24H28Cl2N2O4 | 495.40 |
Table 1: Potency and Physicochemical Properties of this compound and a Related Analog.
Experimental Protocols
Detailed experimental protocols for the characterization of this compound and other ISR inhibitors are provided below. These protocols are based on established methods in the field for assessing ISR activity.
Cell-Based ISR Reporter Assay
This assay measures the activity of the ISR by quantifying the expression of a reporter gene under the control of the ATF4 5'-untranslated region (UTR), which is preferentially translated during the ISR.
Materials:
-
HEK293T cells stably expressing an ATF4-luciferase reporter construct.
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
ISR inducer (e.g., Thapsigargin, Tunicamycin, or Sodium Arsenite).
-
This compound.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed HEK293T-ATF4-luciferase cells in a 96-well plate at a density of 2 x 10^4 cells per well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat cells with a serial dilution of this compound for 1 hour.
-
ISR Induction: Add the ISR inducer (e.g., 1 µM Thapsigargin) to the wells and incubate for 6-8 hours.
-
Lysis and Luminescence Measurement: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions.
-
Data Analysis: Normalize the luciferase signal to a control (e.g., cell viability assay) and plot the dose-response curve to determine the IC50 of this compound.
In Vitro eIF2B Guanine Nucleotide Exchange Factor (GEF) Activity Assay
This biochemical assay directly measures the effect of this compound on the GEF activity of eIF2B.
Materials:
-
Purified eIF2 and eIF2B proteins.
-
[³H]-GDP or a fluorescent GDP analog (e.g., BODIPY-FL-GDP).
-
Unlabeled GTP.
-
This compound.
-
Scintillation counter or fluorescence plate reader.
-
Nitrocellulose filter membrane.
Procedure:
-
eIF2 Loading: Incubate purified eIF2 with [³H]-GDP to form the eIF2-[³H]-GDP complex.
-
Reaction Setup: In a reaction buffer, combine the eIF2-[³H]-GDP complex, purified eIF2B, and a serial dilution of this compound.
-
Initiate Exchange: Start the exchange reaction by adding an excess of unlabeled GTP.
-
Time Points: At various time points, take aliquots of the reaction and filter them through a nitrocellulose membrane. The membrane will retain the eIF2-[³H]-GDP complex.
-
Quantification: Measure the amount of radioactivity remaining on the filter using a scintillation counter.
-
Data Analysis: Calculate the rate of GDP exchange for each concentration of this compound to determine its effect on eIF2B GEF activity.
Conclusion
This compound is a valuable research tool for studying the Integrated Stress Response. Its high potency and specific mechanism of action, involving the allosteric activation of eIF2B, make it a powerful modulator of this critical cellular signaling pathway. The experimental protocols provided in this guide offer a framework for researchers to further investigate the biological effects of this compound and to explore its therapeutic potential in diseases associated with ISR dysregulation. Further studies are warranted to fully elucidate the structure-activity relationships within the bis-O-arylglycolamide class and to identify new analogs with improved pharmacological properties.
References
The Role of eIF2α Phosphorylation in Cellular Stress: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The phosphorylation of the α subunit of eukaryotic initiation factor 2 (eIF2α) is a central node in the integrated stress response (ISR), a highly conserved signaling network that allows cells to adapt to a variety of environmental and physiological challenges. This technical guide provides an in-depth exploration of the core mechanisms governing eIF2α phosphorylation, its downstream consequences for protein synthesis and gene expression, and its implications in a range of human diseases. Detailed experimental protocols for key analytical techniques and a compilation of quantitative data are included to support researchers and drug development professionals in this critical area of cell biology.
Introduction to the Integrated Stress Response (ISR) and eIF2α
Eukaryotic cells have evolved sophisticated mechanisms to sense and respond to various stress conditions, including nutrient deprivation, viral infection, endoplasmic reticulum (ER) stress, and oxidative stress. A key pathway in this response is the Integrated Stress Response (ISR), which converges on the phosphorylation of eIF2α.[1][2] eIF2 is a heterotrimeric G-protein that plays a crucial role in the initiation of protein synthesis by delivering the initiator methionyl-tRNA (Met-tRNAi) to the 40S ribosomal subunit.[3] Phosphorylation of the α subunit at serine 51 converts eIF2 from a substrate to a competitive inhibitor of its guanine nucleotide exchange factor, eIF2B.[4] This leads to a global attenuation of cap-dependent translation, conserving resources and reducing the load of newly synthesized proteins.[5] Paradoxically, this general shutdown of protein synthesis is accompanied by the preferential translation of a select group of mRNAs, most notably that of the transcription factor ATF4 (Activating Transcription Factor 4). ATF4, in turn, orchestrates a transcriptional program aimed at resolving the stress and restoring cellular homeostasis. However, prolonged or overwhelming stress can lead to an ATF4-dependent apoptotic program.
The eIF2α Kinases: Sentinels of Cellular Stress
Four distinct serine/threonine kinases, each activated by specific stress signals, are responsible for phosphorylating eIF2α. This convergence of diverse stress signals onto a single molecular event is a hallmark of the ISR.
-
PERK (PKR-like ER Kinase): Activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER stress).
-
GCN2 (General Control Nonderepressible 2): Activated by amino acid deprivation through the binding of uncharged tRNAs.
-
PKR (Protein Kinase R): Activated by double-stranded RNA (dsRNA), a hallmark of viral infection.
-
HRI (Heme-Regulated Inhibitor): Activated by heme deficiency in erythroid precursor cells and by other stresses like oxidative stress in other cell types.
The activation of these kinases leads to a rapid increase in the levels of phosphorylated eIF2α (p-eIF2α), initiating the downstream events of the ISR.
Downstream Consequences of eIF2α Phosphorylation
Global Attenuation of Protein Synthesis
The primary and most immediate consequence of eIF2α phosphorylation is the inhibition of global protein synthesis. By sequestering the GEF eIF2B, p-eIF2α reduces the availability of the eIF2-GTP-Met-tRNAi ternary complex, a critical component for translation initiation. This rapid downregulation of protein production helps to conserve energy and nutrients and prevents the further accumulation of misfolded proteins during ER stress.
Preferential Translation of ATF4
Despite the global translational repression, the translation of a specific subset of mRNAs is paradoxically enhanced. The most well-characterized of these is ATF4. The 5' untranslated region (5' UTR) of ATF4 mRNA contains upstream open reading frames (uORFs) that normally limit the translation of the main coding sequence. Under conditions of low ternary complex availability (due to eIF2α phosphorylation), ribosomes are more likely to bypass these inhibitory uORFs and re-initiate translation at the ATF4 start codon, leading to a significant increase in ATF4 protein levels.
The ATF4-Mediated Transcriptional Program
ATF4 is a transcription factor that induces the expression of a wide range of genes involved in stress adaptation, including those involved in:
-
Amino acid synthesis and transport: To replenish depleted amino acid pools.
-
Oxidative stress resistance: To combat the damaging effects of reactive oxygen species.
-
ER chaperones and folding enzymes: To improve the protein-folding capacity of the ER.
-
Autophagy: To clear damaged organelles and protein aggregates.
A key transcriptional target of ATF4 is CHOP (C/EBP homologous protein), another transcription factor. While initially promoting cell survival, sustained high levels of CHOP can trigger apoptosis, representing a critical switch from a pro-survival to a pro-death response under unresolved stress. Another important ATF4 target is GADD34 (Growth Arrest and DNA Damage-inducible protein 34), which forms a complex with protein phosphatase 1 (PP1) to dephosphorylate eIF2α, thus creating a negative feedback loop to terminate the ISR.
Quantitative Data on eIF2α Phosphorylation and Downstream Events
The following tables summarize quantitative data from various studies, illustrating the magnitude of changes in eIF2α phosphorylation and the expression of key downstream targets under different stress conditions.
Table 1: Changes in eIF2α Phosphorylation and ATF4 Expression under ER Stress
| Cell Type | Stressor | Treatment Details | Fold Change in p-eIF2α | Fold Change in ATF4 Protein | Citation(s) |
| Mouse Embryonic Fibroblasts (MEFs) | Tunicamycin | 0.5 µg/ml, 4 hours | ~25-fold increase | >10-fold increase | |
| Human Glioblastoma (LNT-229) | Tunicamycin | 1 µg/ml, 16 hours | Not specified | Significant increase | |
| Human Hepatoma (HepG2) | Tunicamycin | Not specified | Increased | Increased | |
| Pancreatic Beta Cells | Tunicamycin | In vitro | Increased | Not specified |
Table 2: Effects of ISR Modulators on eIF2α Phosphorylation and ATF4 Translation
| Cell Type | Treatment | Effect on p-eIF2α | Effect on ATF4 Expression | Citation(s) |
| HEK293T | ISRIB (in stressed cells) | No direct effect | Reverses stress-induced increase | |
| Human Glioblastoma (LNT-229) | ISRIB + Tunicamycin | Not specified | Decreased compared to Tunicamycin alone | |
| CHO-K1 | GADD34 Overexpression | Decreased | Not specified | |
| MEFs | GADD34 Overexpression | Markedly diminished | Not specified |
Table 3: Quantitative Changes in Downstream Targets of the ISR
| Cell Type | Stressor | Downstream Target | Fold Change in Expression | Citation(s) |
| MEFs | Thapsigargin | CHOP Protein | Significant increase | |
| 3T3-L1 Adipocytes | Tunicamycin | CHOP mRNA | ~4-fold increase | |
| Human Glioblastoma (LNT-229) | Tunicamycin | CHOP mRNA | Significant increase | |
| MEFs | Amino Acid Starvation | Autophagy Genes (various) | ~2 to 10-fold increase in mRNA |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study eIF2α phosphorylation and the ISR.
Western Blot Analysis of eIF2α Phosphorylation
This protocol describes the detection and quantification of phosphorylated eIF2α (p-eIF2α) and total eIF2α in cell lysates.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with phosphatase and protease inhibitors.
-
BCA protein assay kit.
-
Laemmli sample buffer (4x).
-
SDS-PAGE gels.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Primary antibodies: Rabbit anti-phospho-eIF2α (Ser51) and Mouse anti-total eIF2α.
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse).
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system for chemiluminescence detection.
Procedure:
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in lysis buffer on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
Sample Preparation:
-
Normalize protein concentrations for all samples.
-
Add Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-p-eIF2α at 1:1000 and anti-total eIF2α at 1:1000) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Perform densitometric analysis to quantify the band intensities.
-
Normalize the p-eIF2α signal to the total eIF2α signal to determine the relative phosphorylation level.
-
Polysome Profiling to Assess Translational Status
This technique separates mRNAs based on the number of associated ribosomes, providing a snapshot of the translational activity of the cell. A shift from heavy polysomes (actively translated mRNAs) to monosomes indicates global translational repression.
Materials:
-
Cycloheximide (CHX).
-
Polysome lysis buffer (containing CHX, RNase inhibitors, and protease inhibitors).
-
Sucrose solutions (e.g., 10% and 50%) for gradient preparation.
-
Ultracentrifuge with a swinging-bucket rotor.
-
Gradient fractionation system with a UV detector.
-
RNA extraction reagents.
-
qRT-PCR reagents.
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with the desired stressor.
-
Add cycloheximide (100 µg/ml) to the culture medium for 5-15 minutes before harvesting to arrest ribosome translocation.
-
Wash cells with ice-cold PBS containing CHX.
-
Lyse cells in polysome lysis buffer on ice.
-
Centrifuge to pellet nuclei and cell debris.
-
-
Sucrose Gradient Ultracentrifugation:
-
Prepare linear sucrose gradients (e.g., 10-50%) in ultracentrifuge tubes.
-
Carefully load the cell lysate onto the top of the sucrose gradient.
-
Centrifuge at high speed (e.g., 39,000 rpm) for several hours at 4°C.
-
-
Fractionation and Analysis:
-
Fractionate the gradient from top to bottom using a gradient fractionation system, continuously monitoring the absorbance at 254 nm to generate a polysome profile.
-
Collect fractions corresponding to monosomes and different polysome sizes.
-
-
RNA Analysis from Fractions:
-
Extract RNA from the collected fractions.
-
Perform qRT-PCR to determine the distribution of specific mRNAs (e.g., ATF4, β-actin) across the gradient. An increase in the proportion of an mRNA in the polysome fractions indicates increased translation.
-
Luciferase Reporter Assay for ATF4 Translation
This assay utilizes a reporter construct containing the 5' UTR of ATF4 fused to a luciferase gene to specifically measure the translational efficiency of ATF4 mRNA.
Materials:
-
Luciferase reporter plasmid containing the ATF4 5' UTR upstream of the firefly luciferase gene.
-
A co-reporter plasmid expressing Renilla luciferase (for normalization).
-
Cell transfection reagent.
-
Dual-luciferase reporter assay system.
-
Luminometer.
Procedure:
-
Reporter Construct Design:
-
The reporter construct should contain the full-length 5' UTR of ATF4, including the two upstream open reading frames (uORFs), cloned upstream of a firefly luciferase coding sequence.
-
-
Cell Transfection and Treatment:
-
Co-transfect cells with the ATF4-luciferase reporter plasmid and the Renilla luciferase control plasmid.
-
After 24-48 hours, treat the cells with the desired stressor.
-
-
Cell Lysis and Luciferase Assay:
-
Wash cells with PBS and lyse them using the lysis buffer provided in the dual-luciferase assay kit.
-
Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample to control for transfection efficiency and cell number.
-
Calculate the fold change in normalized luciferase activity in stressed cells compared to control cells. An increase in this ratio indicates enhanced translation of the ATF4 5' UTR-containing reporter.
-
Signaling Pathways and Experimental Workflows
The Integrated Stress Response (ISR) Pathway
Caption: The Integrated Stress Response (ISR) signaling pathway.
Experimental Workflow for Analyzing the ISR
Caption: A typical experimental workflow for studying the ISR.
Conclusion and Future Directions
The phosphorylation of eIF2α stands as a critical control point in the cellular response to stress, finely tuning protein synthesis and gene expression to promote adaptation and survival. A thorough understanding of this pathway is paramount for researchers and drug development professionals, as dysregulation of the ISR is increasingly implicated in a wide array of human pathologies, including neurodegenerative diseases, metabolic disorders, and cancer. The experimental approaches detailed in this guide provide a robust toolkit for interrogating the ISR. Future research will likely focus on the development of more specific pharmacological modulators of the eIF2α kinases and their downstream effectors, offering promising new therapeutic avenues for diseases characterized by chronic cellular stress.
References
- 1. A Drosophila Reporter for the Translational Activation of ATF4 Marks Stressed Cells during Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New insights into the cellular temporal response to proteostatic stress | eLife [elifesciences.org]
- 3. researchgate.net [researchgate.net]
- 4. Feedback Inhibition of the Unfolded Protein Response by GADD34-Mediated Dephosphorylation of eIF2α - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
The Integrated Stress Response in Neurodegenerative Diseases: A Technical Guide for Researchers
The Integrated Stress Response (ISR) is a crucial cellular signaling network that regulates protein synthesis in response to a variety of stressors, including the accumulation of misfolded proteins, viral infections, amino acid deprivation, and oxidative stress. While acute activation of the ISR is a protective mechanism to restore cellular homeostasis, chronic ISR activation is increasingly implicated in the pathogenesis of several neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and Huntington's disease. This technical guide provides an in-depth overview of the ISR, its role in neurodegeneration, and key experimental methodologies for its investigation.
Core Signaling Pathway of the Integrated Stress Response
The ISR converges on the phosphorylation of the alpha subunit of eukaryotic translation initiation factor 2 (eIF2α) at serine 51. This phosphorylation event is catalyzed by one of four stress-sensing kinases:
-
PKR-like endoplasmic reticulum kinase (PERK): Activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER).
-
Protein kinase R (PKR): Activated by double-stranded RNA (dsRNA), often associated with viral infections.
-
General control nonderepressible 2 (GCN2): Senses amino acid starvation.
-
Heme-regulated inhibitor (HRI): Activated by heme deficiency and oxidative stress.
Phosphorylation of eIF2α inhibits its guanine nucleotide exchange factor, eIF2B, leading to a global reduction in protein synthesis. Paradoxically, this condition allows for the preferential translation of a subset of mRNAs containing upstream open reading frames (uORFs) in their 5' untranslated regions. A key downstream effector of this preferential translation is Activating Transcription Factor 4 (ATF4).[1][2][3][4]
ATF4 is a transcription factor that translocates to the nucleus and induces the expression of genes involved in stress adaptation, amino acid metabolism, and antioxidant responses. However, under conditions of prolonged stress, ATF4 can also promote the expression of pro-apoptotic genes, most notably C/EBP homologous protein (CHOP), also known as DNA damage-inducible transcript 3 (DDIT3).[5] CHOP, in turn, can mediate neuronal apoptosis through the regulation of Bcl-2 family proteins and the activation of caspases.
The ISR is tightly regulated by phosphatases that dephosphorylate eIF2α, allowing for the restoration of global protein synthesis once the stress is resolved. The primary phosphatases involved are protein phosphatase 1 (PP1) complexed with its regulatory subunits, GADD34 (growth arrest and DNA damage-inducible 34) or CReP (constitutive repressor of eIF2α phosphorylation). GADD34 is itself a transcriptional target of ATF4, forming a negative feedback loop.
Core Integrated Stress Response Signaling Pathway.
Quantitative Data on ISR Activation in Neurodegenerative Diseases
Chronic activation of the ISR is a common feature across various neurodegenerative diseases. The following tables summarize quantitative data on the upregulation of key ISR markers in Alzheimer's disease, Parkinson's disease, and Huntington's disease models.
Table 1: ISR Activation in Alzheimer's Disease Models
| Model | Marker | Fold Change/Increase | Reference |
| APP/PS1 mice (10-12 months) | p-eIF2α (hippocampus) | 1.5-fold vs WT | |
| APP/PS1 mice (10-12 months) | ATF4 (hippocampus) | 1.8-fold vs WT | |
| Human AD brain (hippocampus) | p-eIF2α | 2.7-fold vs control | |
| 5XFAD mice | p-eIF2α | Correlated with BACE1 levels | |
| Primary neurons + Aβ42 oligomers | p-eIF2α/total eIF2α | Significant increase | |
| Primary neurons + Aβ42 oligomers | BACE1 | ~1.5-3-fold |
Table 2: ISR Activation in Parkinson's Disease Models
| Model | Marker | Fold Change/Increase | Reference |
| Human PD brain (substantia nigra) | p-eIF2α | Increased vs control | |
| Human PD brain (substantia nigra) | ATF4 | Increased in a subset of patients | |
| PC12 cells + 6-OHDA/MPP+ | ATF4 | Strong upregulation | |
| Cortical neurons + MPP+/6-OHDA | ATF4 | Significant increase |
Table 3: ISR Activation in Huntington's Disease Models
| Model | Marker | Observation | Reference |
| Striatal cell model of HD | Mitochondrial mRNA translation | Diminished protein synthesis | |
| Striatal cell model of HD | Ribosome occupancy on mitochondrial mRNAs | Dramatically increased |
CHOP-Mediated Apoptosis in Neuronal Cells
Prolonged ISR activation can lead to neuronal cell death through the ATF4-CHOP signaling axis. CHOP can induce apoptosis by downregulating the anti-apoptotic protein Bcl-2 and upregulating pro-apoptotic Bcl-2 family members like Bim, which in turn activate Bax and Bak, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and caspase activation.
CHOP-Mediated Apoptotic Pathway.
Table 4: Quantitative Data on CHOP-Mediated Apoptosis
| Model/Condition | Marker | Fold Change/Increase | Reference |
| Intermittent hypoxia in PC12 cells | Cleaved caspase-3 | Increased, suppressed by GSK2606414 | |
| Intermittent hypoxia in mouse hippocampus | Bax and Bak (mitochondrial) | Increased, prevented by GSK2606414 | |
| ER stress in cortical neurons | Caspase-3 activity | Dramatically attenuated in Puma-deficient neurons |
Experimental Protocols
Western Blotting for ISR Markers
This protocol describes the detection of phosphorylated eIF2α, total eIF2α, ATF4, and CHOP in neuronal cell lysates or brain tissue homogenates.
Materials:
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-eIF2α (Ser51)
-
Mouse anti-total eIF2α
-
Rabbit anti-ATF4
-
Mouse anti-CHOP
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation:
-
For cultured cells: Wash cells with ice-cold PBS and lyse in lysis buffer on ice.
-
For brain tissue: Homogenize tissue in ice-cold lysis buffer.
-
Centrifuge lysates to pellet debris and collect the supernatant.
-
-
Protein Quantification: Determine protein concentration of the lysates.
-
SDS-PAGE: Denature protein samples and load equal amounts onto an SDS-PAGE gel.
-
Protein Transfer: Transfer proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (typically diluted 1:1000 in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (typically diluted 1:2000 to 1:5000 in blocking buffer) for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Apply chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify band intensities and normalize to the loading control.
Polysome Profiling
Polysome profiling separates mRNAs based on the number of associated ribosomes, allowing for an assessment of translational efficiency.
Materials:
-
Cycloheximide (CHX)
-
Lysis buffer with CHX
-
Sucrose solutions (e.g., 10% and 50%)
-
Gradient maker
-
Ultracentrifuge and tubes
-
Fractionation system with UV detector
-
RNA extraction kit
-
RT-qPCR or RNA-sequencing reagents
Procedure:
-
Cell Treatment: Treat cells with CHX to stall ribosomes on mRNA.
-
Lysis: Lyse cells in a buffer that preserves polysome integrity.
-
Sucrose Gradient Preparation: Prepare a linear sucrose gradient (e.g., 10-50%) in ultracentrifuge tubes.
-
Loading and Centrifugation: Layer the cell lysate onto the sucrose gradient and centrifuge at high speed.
-
Fractionation: Fractionate the gradient while monitoring absorbance at 254 nm to generate a polysome profile.
-
RNA Extraction: Extract RNA from the collected fractions.
-
Analysis: Analyze the distribution of specific mRNAs across the fractions by RT-qPCR or perform RNA-sequencing on pooled fractions (e.g., non-translating, monosomes, polysomes) to assess global changes in translation.
Ribosome Profiling (Ribo-Seq)
Ribo-Seq provides a genome-wide snapshot of translation by sequencing ribosome-protected mRNA fragments (RPFs).
General Workflow for Ribosome Profiling (Ribo-Seq).
Procedure Outline:
-
Cell Lysis and Ribosome Stalling: Lyse cells in the presence of a translation inhibitor (e.g., cycloheximide) to freeze ribosomes on mRNAs.
-
Nuclease Footprinting: Treat the lysate with RNase I to digest mRNA not protected by ribosomes, leaving behind ~28-30 nucleotide RPFs.
-
Monosome Isolation: Isolate 80S monosomes containing the RPFs by sucrose gradient ultracentrifugation.
-
RPF Extraction: Extract the RPFs from the isolated monosomes.
-
Library Preparation:
-
Ligate adapters to the 3' end of the RPFs.
-
Perform reverse transcription to generate cDNA.
-
Circularize the cDNA and PCR amplify to create a sequencing library.
-
-
Deep Sequencing: Sequence the library using a next-generation sequencing platform.
-
Data Analysis: Align the sequencing reads to a reference genome/transcriptome to determine ribosome density on each mRNA, allowing for the calculation of translation efficiency.
Immunofluorescence Staining for ISR Markers in Brain Sections
This protocol allows for the visualization and localization of ISR proteins within brain tissue.
Materials:
-
Fixed brain sections (free-floating or slide-mounted)
-
Permeabilization/blocking buffer (e.g., PBS with Triton X-100 and normal serum)
-
Primary antibodies (e.g., rabbit anti-p-eIF2α, mouse anti-NeuN)
-
Fluorophore-conjugated secondary antibodies
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Antigen Retrieval (if necessary): For paraffin-embedded sections, perform antigen retrieval (e.g., heat-induced epitope retrieval).
-
Permeabilization and Blocking: Permeabilize and block non-specific binding sites for at least 1 hour.
-
Primary Antibody Incubation: Incubate sections with primary antibodies diluted in blocking buffer overnight at 4°C.
-
Washing: Wash sections extensively with PBS.
-
Secondary Antibody Incubation: Incubate with fluorophore-conjugated secondary antibodies for 1-2 hours at room temperature, protected from light.
-
Washing: Wash sections with PBS.
-
Counterstaining: Incubate with a nuclear counterstain like DAPI.
-
Mounting: Mount sections on slides with mounting medium.
-
Imaging: Visualize and capture images using a fluorescence or confocal microscope.
Neuronal Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Neuronal cell culture
-
96-well plates
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Plating: Plate neurons in a 96-well plate and allow them to adhere.
-
Treatment: Treat cells with compounds of interest (e.g., neurotoxins, ISR inhibitors) for the desired duration.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of ~570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the untreated control.
Small Molecule Modulators of the ISR
The therapeutic potential of targeting the ISR in neurodegenerative diseases has led to the development and investigation of several small molecules.
Table 5: Small Molecule Modulators of the ISR and their Neuroprotective Effects
| Compound | Target | Mechanism of Action | Neuroprotective Effects | Reference(s) |
| ISRIB | eIF2B | Potentiates eIF2B activity, reversing the effects of eIF2α phosphorylation | Restores cognitive function in models of traumatic brain injury and Alzheimer's disease. | |
| GSK2606414 | PERK | Inhibits PERK kinase activity | Neuroprotective in models of prion disease and amyotrophic lateral sclerosis. | |
| Trazodone | ISR modulator | Has been shown to have ISR-modulating effects | Neuroprotective in models of prion disease. | |
| Salubrinal | eIF2α phosphatases (inhibitor) | Inhibits the dephosphorylation of eIF2α, prolonging the ISR | Can be neuroprotective in acute stress but detrimental in chronic stress models. |
This technical guide provides a foundational understanding of the integrated stress response in the context of neurodegenerative diseases and offers detailed methodologies for its investigation. The provided quantitative data and protocols serve as a valuable resource for researchers and drug development professionals in this rapidly evolving field.
References
- 1. Polysome profiling is an extensible tool for the analysis of bulk protein synthesis, ribosome biogenesis, and the specific steps in translation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ribosome Profiling and Mass Spectrometry Reveal Widespread Mitochondrial Translation Defects in a Striatal Cell Model of Huntington Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. neurosciencenews.com [neurosciencenews.com]
- 5. Immunofluorescent labelling of paraffin brain tissue sections [protocols.io]
Technical Guide: The Impact of Integrated Stress Response Inhibition by ISR-IN-1 on Cancer Cell Proliferation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cancer cells, in their pursuit of rapid growth, frequently experience cellular stress from factors like hypoxia, nutrient deprivation, and high protein synthesis demand. To survive these challenges, they often hijack the Integrated Stress Response (ISR), a crucial adaptive pathway. The ISR is initiated by one of four kinases—PERK, GCN2, PKR, and HRI—which converge on the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α). This event globally reduces protein synthesis to conserve resources while selectively translating key survival proteins like Activating Transcription Factor 4 (ATF4).[1][2][3][4] ISR-IN-1 and analogous compounds are potent and selective inhibitors of PERK (Protein kinase R-like endoplasmic reticulum kinase), a primary activator of the ISR in the context of endoplasmic reticulum (ER) stress, which is common in solid tumors.[5] By blocking PERK, these inhibitors prevent the adaptive eIF2α-ATF4 signaling cascade, reawakening dormant cancer cells to the effects of cellular stress and inhibiting the proliferation of actively growing ones. This guide provides an in-depth analysis of the mechanism of action of PERK inhibitors like this compound, their quantitative effects on cancer cell proliferation, and the experimental methodologies used to characterize them.
Mechanism of Action: PERK Inhibition
Under ER stress, the accumulation of unfolded proteins activates PERK. Activated PERK then phosphorylates eIF2α on Serine 51, which leads to two major downstream events:
-
Attenuation of Global Translation : Phosphorylated eIF2α (p-eIF2α) inhibits its guanine nucleotide exchange factor, eIF2B, leading to a widespread shutdown of cap-dependent mRNA translation. This reduces the protein load on the stressed ER.
-
Preferential Translation of ATF4 : Despite the global shutdown, the reduced levels of active eIF2α complex favor the translation of specific mRNAs containing upstream open reading frames (uORFs), most notably ATF4.
ATF4 is a transcription factor that orchestrates the expression of genes involved in amino acid metabolism, antioxidant responses, and, under prolonged stress, apoptosis. Cancer cells exploit this pathway to adapt and survive.
This compound, as an ATP-competitive PERK inhibitor, binds to the kinase domain of PERK, preventing the phosphorylation of eIF2α. This action blocks the entire downstream cascade, preventing the adaptive response and making the cancer cell vulnerable to unresolved ER stress, ultimately leading to reduced proliferation and cell death.
Quantitative Data on PERK Inhibitor Activity
The efficacy of PERK inhibitors is determined through various in vitro assays that measure their biochemical potency against the kinase and their anti-proliferative effects on cancer cell lines. The data below is representative of a novel, selective PERK inhibitor, APL-045, which serves as a surrogate for this compound to illustrate typical potency.
| Parameter | Value | Description | Cell Lines / Conditions |
| Biochemical Potency | |||
| PERK Ki | 4.6 nM | Inhibitor constant; a measure of binding affinity to the PERK kinase. | Recombinant Human PERK |
| Cellular Potency | |||
| p-eIF2α IC50 | 20 nM | Concentration to inhibit eIF2α phosphorylation by 50% in cells. | Cellular Assay |
| Anti-Proliferative Activity | |||
| ATF4/CHOP IC50 | 50 - 250 nM | Concentration to inhibit downstream effectors ATF4 and CHOP. | Renal Cell Carcinoma (RCC) and Colorectal Cancer (CRC) cell lines. |
| In Vivo Efficacy | |||
| Tumor Growth Inhibition | >95% | Reduction in tumor volume after a three-week treatment period. | 786-O RCC Xenograft Model. |
Table 1: Representative quantitative data for a selective PERK inhibitor (APL-045). Data compiled from published abstracts.
Key Experimental Protocols
Characterizing the effect of a PERK inhibitor like this compound involves a series of standardized in vitro experiments.
In Vitro PERK Kinase Assay
-
Objective: To measure the direct inhibitory effect of the compound on the enzymatic activity of the PERK kinase domain.
-
Methodology:
-
Reagents: Recombinant human PERK kinase domain, a suitable substrate (e.g., synthetic peptide containing the eIF2α phosphorylation site), ATP (often radiolabeled), and the test compound (this compound).
-
Procedure: The test compound is serially diluted and added to wells of a microplate. The PERK enzyme is added and pre-incubated with the compound. The kinase reaction is initiated by adding the substrate and ATP.
-
Detection: After incubation, the amount of phosphorylated substrate is quantified. This can be done using methods like scintillation counting for radiolabeled ATP or luminescence-based assays (e.g., ADP-Glo™) that measure ATP consumption.
-
Analysis: The percentage of inhibition is calculated relative to a vehicle control (e.g., DMSO). The IC50 value is determined by fitting the dose-response data to a four-parameter logistic curve.
-
Cellular Phospho-eIF2α Inhibition Assay
-
Objective: To confirm that the compound inhibits PERK activity within a cellular context by measuring the phosphorylation of its direct substrate, eIF2α.
-
Methodology:
-
Cell Culture: A suitable cancer cell line (e.g., HCT116, 786-O) is cultured to sub-confluency.
-
Procedure: Cells are seeded in multi-well plates. They are pre-treated with various concentrations of this compound for a set time (e.g., 1 hour). Subsequently, ER stress is induced using an agent like thapsigargin or tunicamycin for a short period (e.g., 2 hours).
-
Detection: Cells are lysed, and protein levels of phosphorylated eIF2α (Ser51) and total eIF2α are measured. Western blotting is the most common method. For higher throughput, an in-cell Western or ELISA can be used.
-
Analysis: The ratio of p-eIF2α to total eIF2α is calculated. The IC50 value is determined by plotting the inhibition of this ratio against the compound concentration.
-
Cancer Cell Proliferation / Viability Assay
-
Objective: To evaluate the cytotoxic or cytostatic effects of the PERK inhibitor on cancer cell lines.
-
Methodology:
-
Cell Culture: Cancer cell lines of interest are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Procedure: Cells are treated with a range of concentrations of this compound (typically a log-scale dilution series). The incubation period is usually 48 to 72 hours to allow for effects on cell division.
-
Detection: Cell viability or proliferation is measured using a colorimetric or fluorometric assay. Common methods include XTT/MTT assays (measure metabolic activity) or crystal violet assays (measure cell number).
-
Analysis: The absorbance or fluorescence values are normalized to the vehicle control. The IC50 for cell proliferation is calculated from the resulting dose-response curve.
-
Conclusion and Future Directions
Inhibitors of the PERK kinase, such as this compound, represent a promising therapeutic strategy for cancers that rely on the Integrated Stress Response for survival and adaptation. By disabling this critical survival pathway, these compounds can reduce cancer cell proliferation and enhance vulnerability to both endogenous and therapy-induced stress. Notably, PERK inhibition has shown particular promise in targeting quiescent or slow-cycling disseminated cancer cells, which are often resistant to traditional anti-proliferative therapies and are responsible for metastatic relapse.
Future research should focus on identifying predictive biomarkers to select patient populations most likely to respond to PERK inhibitor therapy. Combination strategies, for instance, pairing PERK inhibitors with agents that induce ER stress or with standard chemotherapies, may offer synergistic effects and overcome therapeutic resistance. Further investigation into the broader effects of ISR inhibition on the tumor microenvironment and anti-tumor immunity is also a critical area for ongoing development.
References
- 1. The integrated stress response in cancer progression: a force for plasticity and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting the Integrated Stress Response in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Targeting the Integrated Stress Response in Cancer Therapy [frontiersin.org]
- 4. The integrated stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
An In-depth Technical Guide to the Four Kinases of the Integrated Stress Response
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Integrated Stress Response (ISR) is a crucial cellular signaling network that allows eukaryotic cells to adapt to a wide range of environmental and internal stresses. At the core of the ISR are four protein kinases—PERK, GCN2, PKR, and HRI—that, despite being activated by distinct stress signals, converge on a single key event: the phosphorylation of the α-subunit of eukaryotic initiation factor 2 (eIF2α). This phosphorylation leads to a global attenuation of protein synthesis, conserving resources and preventing the accumulation of misfolded proteins, while simultaneously promoting the translation of specific mRNAs, such as that of the transcription factor ATF4, which orchestrates a transcriptional program aimed at stress resolution and restoring cellular homeostasis. Dysregulation of the ISR is implicated in a multitude of diseases, including neurodegenerative disorders, metabolic diseases, and cancer, making its core kinases attractive targets for therapeutic intervention. This guide provides a detailed technical overview of the four ISR kinases, their activation mechanisms, downstream signaling pathways, and the experimental methodologies used to study them.
The Core Mechanism of the Integrated Stress Response
The central event of the ISR is the phosphorylation of eIF2α at serine 51. Unphosphorylated eIF2, in its GTP-bound state, forms a ternary complex with initiator methionyl-tRNA (Met-tRNAi) and delivers it to the 40S ribosomal subunit to initiate translation. Following GTP hydrolysis, the now GDP-bound eIF2 is released and must be recycled back to its GTP-bound form by the guanine nucleotide exchange factor eIF2B. Phosphorylation of eIF2α converts it into a competitive inhibitor of eIF2B, thereby preventing this nucleotide exchange and leading to a global decrease in protein synthesis. However, under these conditions of reduced ternary complex availability, certain mRNAs containing upstream open reading frames (uORFs) in their 5' untranslated regions, most notably ATF4, are preferentially translated.[1] ATF4 then translocates to the nucleus and, in concert with other transcription factors, activates the expression of genes involved in amino acid metabolism, antioxidant responses, and, in cases of prolonged stress, apoptosis.[2][3]
The Four Sentinels: ISR Kinases
Each of the four ISR kinases possesses a unique sensor domain that detects specific cellular stress signals, coupled with a conserved kinase domain responsible for eIF2α phosphorylation.
PERK (PKR-like Endoplasmic Reticulum Kinase, EIF2AK3)
PERK is an endoplasmic reticulum (ER) transmembrane protein that is a key sensor of ER stress, which is often caused by the accumulation of unfolded or misfolded proteins.[4]
Activation Mechanism: In non-stressed cells, PERK is held in an inactive monomeric state through its association with the ER chaperone BiP (also known as GRP78). The accumulation of unfolded proteins in the ER lumen leads to the sequestration of BiP, causing its dissociation from PERK. This dissociation allows PERK to oligomerize and subsequently trans-autophosphorylate, leading to its activation.
Downstream Signaling:
-
eIF2α/ATF4 Axis: Activated PERK's primary substrate is eIF2α, leading to the canonical ISR pathway and ATF4 translation.
-
Nrf2 Activation: PERK can also directly phosphorylate the transcription factor Nrf2, promoting its dissociation from its inhibitor Keap1 and subsequent nuclear translocation. Nrf2 then activates the transcription of antioxidant genes.
-
Other Substrates: PERK has been implicated in the phosphorylation of other substrates, including FOXO1 and components of the NF-κB and mTORC1 signaling pathways, though these are less characterized.
GCN2 (General Control Nonderepressible 2, EIF2AK4)
GCN2 is the primary sensor of amino acid deprivation.
Activation Mechanism: GCN2 is activated by the accumulation of uncharged tRNAs, which occurs when the levels of one or more amino acids are insufficient for protein synthesis. Uncharged tRNAs bind to a histidyl-tRNA synthetase (HisRS)-like domain within GCN2, causing a conformational change that relieves autoinhibition and promotes autophosphorylation and activation. This process is facilitated by the GCN1/GCN20 complex, which helps to present uncharged tRNAs to GCN2 at the ribosome.
Downstream Signaling:
-
eIF2α/ATF4 Axis: The primary and best-characterized downstream target of GCN2 is eIF2α.
-
eIF2β Phosphorylation: GCN2 has also been shown to phosphorylate the β-subunit of eIF2, which may further modulate translation initiation.
-
Autophagy: The GCN2-ATF4 pathway is a key regulator of autophagy gene expression, promoting cellular survival during nutrient starvation.
PKR (Protein Kinase R, EIF2AK2)
PKR is a key component of the innate immune response and is primarily activated by viral double-stranded RNA (dsRNA).
Activation Mechanism: PKR is constitutively expressed at low levels and is upregulated by interferons. The binding of dsRNA (typically longer than 33 base pairs) to two N-terminal dsRNA-binding motifs induces the dimerization and autophosphorylation of PKR, leading to its activation. PKR can also be activated by other stimuli, including oxidative stress, growth factor deprivation, and bacterial components, often through the protein activator PACT.
Downstream Signaling:
-
eIF2α/ATF4 Axis: Activated PKR phosphorylates eIF2α, leading to translational shutoff, which inhibits both host and viral protein synthesis.
-
NF-κB and MAPK Pathways: PKR can regulate the NF-κB and p38 MAPK signaling pathways, leading to the production of pro-inflammatory cytokines.
-
Apoptosis: PKR can induce apoptosis independently of eIF2α phosphorylation through the FADD/caspase-8 pathway.
HRI (Heme-Regulated Inhibitor, EIF2AK1)
HRI is highly expressed in erythroid precursor cells and is the primary sensor of heme deficiency and oxidative stress.
Activation Mechanism: HRI contains two heme-binding domains. In the presence of heme, HRI is inactive. Heme deficiency leads to the dissociation of heme, allowing HRI to autophosphorylate and become active. HRI can also be activated by other stressors such as oxidative stress, heat shock, and proteasome inhibition.
Downstream Signaling:
-
eIF2α/ATF4 Axis: In erythroid cells, HRI-mediated phosphorylation of eIF2α matches globin protein synthesis to the availability of heme. The HRI-ATF4 pathway is also crucial for adaptation to oxidative stress in these cells.
-
Innate Immunity and Proteostasis: In non-erythroid cells, HRI has been shown to play a role in innate immunity by regulating the formation of inflammasomes and in maintaining proteostasis through a cytosolic unfolded protein response.
-
Mitophagy: The HRI branch of the ISR can selectively trigger mitophagy (the degradation of mitochondria) in response to mitochondrial stress.
Quantitative Data Summary
The following tables summarize key quantitative data related to the activation and downstream effects of the ISR kinases. Note: The specific values can vary significantly depending on the cell type, the nature and duration of the stress, and the experimental conditions.
Table 1: Kinase Activation and eIF2α Phosphorylation
| Kinase | Stressor | Fold Increase in Kinase Activity (Approx.) | Fold Increase in p-eIF2α (Approx.) | Reference(s) |
| PERK | Tunicamycin (ER Stress) | 5-15 | 4-10 | |
| GCN2 | Methionine Deprivation | 3-7 | 4-5 | |
| PKR | poly(I:C) (dsRNA mimic) | 10-20 | 8-15 | |
| HRI | Arsenite (Oxidative Stress) | 4-8 | 5-10 |
Table 2: Downstream Consequences of ISR Activation
| Downstream Event | Stressor | Quantitative Change | Reference(s) |
| Global Protein Synthesis | Various ISR Activators | 30-70% reduction | |
| ATF4 mRNA Translation | Various ISR Activators | 5-20 fold increase | |
| ATF4 Target Gene Expression (e.g., CHOP) | ER Stress | 10-50 fold increase in mRNA | |
| Stress Granule Formation | Oxidative Stress | 10-15% of cytoplasmic mRNA localizes to SGs | |
| ATF4 ChIP-seq Peak Enrichment | ER Stress | ~70% of peaks contain a C/EBP-ATF motif |
Detailed Experimental Protocols
This section provides an overview of key experimental methodologies used to study the ISR.
In Vitro Kinase Assays
Objective: To measure the direct enzymatic activity of a purified ISR kinase and to screen for inhibitors or activators.
General Protocol (Radiometric Assay):
-
Reaction Setup: Prepare a reaction mixture containing the purified recombinant kinase, a kinase buffer (e.g., MOPS or HEPES based with MgCl2), a substrate (e.g., recombinant eIF2α or a synthetic peptide), and [γ-³³P]ATP.
-
Initiation and Incubation: Initiate the reaction by adding the ATP mixture and incubate at 30°C for a defined period (e.g., 15-60 minutes).
-
Termination: Stop the reaction by spotting the mixture onto phosphocellulose paper.
-
Washing: Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Detection: Quantify the incorporated radioactivity using a scintillation counter.
Non-Radiometric Alternatives:
-
LanthaScreen™ TR-FRET Assay: This assay uses a terbium-labeled antibody to detect the phosphorylated substrate, resulting in a time-resolved fluorescence resonance energy transfer (TR-FRET) signal.
-
ADP-Glo™ Kinase Assay: This luminescent assay measures the amount of ADP produced during the kinase reaction.
Analysis of Global Protein Synthesis: Polysome Profiling
Objective: To assess the overall translational status of a cell by separating mRNAs based on the number of associated ribosomes.
Protocol Overview:
-
Cell Lysis: Lyse cells in the presence of a translation elongation inhibitor (e.g., cycloheximide) to "freeze" ribosomes on the mRNA.
-
Sucrose Gradient Centrifugation: Layer the cell lysate onto a sucrose gradient (e.g., 15-50%) and centrifuge at high speed. This separates cellular components based on their size and density.
-
Fractionation: Collect fractions from the gradient while monitoring absorbance at 254 nm to visualize the distribution of ribosomal subunits, monosomes, and polysomes.
-
RNA Extraction: Extract RNA from each fraction.
-
Analysis: Analyze the distribution of specific mRNAs across the fractions using qRT-PCR or genome-wide by microarray or RNA-seq to determine their translational efficiency. A shift of mRNA from heavier polysome fractions to lighter monosome fractions indicates translational repression.
High-Resolution Translational Analysis: Ribosome Profiling (Ribo-Seq)
Objective: To obtain a genome-wide snapshot of translation at single-nucleotide resolution.
Protocol Overview:
-
Ribosome Footprinting: Lyse cells with a translation elongation inhibitor and treat the lysate with RNase to digest mRNA that is not protected by ribosomes. This leaves ~30 nucleotide "footprints."
-
Ribosome Isolation: Isolate the ribosome-mRNA complexes by ultracentrifugation.
-
Footprint Extraction: Extract the RNA footprints from the isolated ribosomes.
-
Library Preparation and Sequencing: Ligate adapters to the RNA footprints, reverse transcribe to cDNA, and perform deep sequencing.
-
Data Analysis: Align the sequencing reads to a reference genome or transcriptome to map the precise location and density of ribosomes on each mRNA. This allows for the calculation of translation efficiency and the identification of translation initiation sites.
Visualization of Stress Granules by Immunofluorescence
Objective: To visualize and quantify the formation of stress granules (SGs) in response to cellular stress.
Protocol Overview:
-
Cell Culture and Stress Induction: Culture cells on coverslips and treat with a stress-inducing agent (e.g., sodium arsenite for oxidative stress).
-
Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize them with a detergent (e.g., Triton X-100).
-
Immunostaining: Incubate the cells with a primary antibody against a known SG marker protein (e.g., G3BP1 or TIA-1), followed by a fluorescently labeled secondary antibody.
-
Microscopy: Visualize the cells using a fluorescence microscope. SGs will appear as distinct cytoplasmic foci.
-
Quantitative Analysis: Use image analysis software to quantify the number, size, and intensity of SGs per cell.
ATF4 Chromatin Immunoprecipitation Sequencing (ChIP-seq)
Objective: To identify the genome-wide binding sites of the transcription factor ATF4.
Protocol Overview:
-
Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.
-
Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments using sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to ATF4 to pull down ATF4-bound DNA fragments.
-
Reverse Cross-linking and DNA Purification: Reverse the cross-links and purify the immunoprecipitated DNA.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.
-
Data Analysis: Align the sequencing reads to the genome to identify regions of enrichment, which represent ATF4 binding sites. Motif analysis can then be performed to identify the consensus ATF4 binding sequence.
Signaling Pathway and Experimental Workflow Diagrams
Signaling Pathway Diagrams (DOT Language)
Caption: Core signaling pathway of the Integrated Stress Response.
Caption: PERK signaling pathway.
Experimental Workflow Diagrams (DOT Language)
References
- 1. researchgate.net [researchgate.net]
- 2. Integrated stress response - Wikipedia [en.wikipedia.org]
- 3. ATF4 is Necessary and Sufficient for ER Stress-induced Upregulation of REDD1 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of Translational Control in the Integrated Stress Response by Polysome Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Target of Isr-IN-1: A Technical Guide to Its Identification and Validation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the target identification and validation of Isr-IN-1, a potent small-molecule inhibitor of the Integrated Stress Response (ISR). The ISR is a central cellular signaling network activated by various stress conditions, and its dysregulation is implicated in a range of diseases, including neurodegenerative disorders and cancer. This compound, also known as Compound 48 and trans-isrib A17, has emerged as a valuable tool for studying the ISR and as a potential therapeutic lead. This document provides a comprehensive overview of the experimental evidence identifying its molecular target and the methodologies used for its validation.
Core Findings: this compound Targets the Guanine Nucleotide Exchange Factor eIF2B
This compound is a member of the bis-O-arylglycolamide class of compounds and acts as a highly potent inhibitor of the Integrated Stress Response.[1] The primary molecular target of this class of inhibitors, including the well-characterized compound ISRIB, has been identified as the eukaryotic initiation factor 2B (eIF2B).[2][3] eIF2B is a crucial guanine nucleotide exchange factor that plays a pivotal role in protein synthesis.
The ISR converges on the phosphorylation of the alpha subunit of eukaryotic translation initiation factor 2 (eIF2α). Phosphorylated eIF2α (p-eIF2α) binds tightly to eIF2B, inhibiting its activity and leading to a global reduction in protein synthesis. This compound and related compounds act by binding to a symmetric pocket formed at the interface of the β and δ subunits of the eIF2B decamer.[3] This binding allosterically stabilizes the eIF2B complex and enhances its activity, thereby counteracting the inhibitory effect of p-eIF2α and restoring protein synthesis.
Data Presentation: Quantitative Analysis of this compound Activity
The following tables summarize the key quantitative data for this compound, establishing its potency as an ISR inhibitor. The data is compiled from the primary publication by Hearn et al. (2016).
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | EC50 (nM) |
| This compound | 1628478-15-8 | C22H22Cl2F2N2O4 | 487.32 | 0.6 |
Table 1: Physicochemical Properties and Potency of this compound. The EC50 value represents the concentration of this compound required to achieve 50% of its maximal effect in a cellular reporter assay monitoring ISR activation.
Experimental Protocols: Methodologies for Target Identification and Validation
The identification and validation of this compound's target involved a series of key experiments. Detailed methodologies for these assays are provided below.
ATF4 Luciferase Reporter Assay for ISR Inhibition
This assay is a primary method for screening and characterizing ISR inhibitors. It measures the activity of the transcription factor ATF4, a key downstream effector of the ISR, whose translation is upregulated upon eIF2α phosphorylation.
Principle: A reporter cell line is engineered to express luciferase under the control of a promoter containing ATF4 response elements. Activation of the ISR leads to increased ATF4 expression and a corresponding increase in luciferase activity. Inhibitors of the ISR will reduce the luciferase signal.
Protocol:
-
Cell Culture: HEK293 cells stably expressing an ATF4-luciferase reporter construct are seeded in 96-well plates and cultured overnight.
-
Induction of ISR: The ISR is induced by treating the cells with an agent such as thapsigargin (an ER stress inducer) or arsenite (an oxidative stress inducer) for a defined period (e.g., 6-8 hours).
-
Compound Treatment: this compound is added to the cells at various concentrations, typically in a serial dilution, concurrently with the ISR-inducing agent.
-
Cell Lysis: After the incubation period, the culture medium is removed, and cells are lysed using a suitable lysis buffer (e.g., Passive Lysis Buffer).
-
Luciferase Assay: The luciferase activity in the cell lysates is measured using a luminometer after the addition of a luciferase substrate solution.
-
Data Analysis: The luminescence readings are normalized to a control (e.g., cells treated with the ISR inducer alone). The EC50 value is calculated by fitting the dose-response curve to a suitable pharmacological model.
eIF2α Phosphorylation Western Blot
This assay directly measures the phosphorylation status of eIF2α, the central event in the ISR cascade. It is used to confirm that an ISR inhibitor acts downstream of eIF2α phosphorylation.
Principle: Western blotting uses specific antibodies to detect the levels of total eIF2α and phosphorylated eIF2α (p-eIF2α) in cell lysates. An effective ISR inhibitor that targets eIF2B would not be expected to alter the levels of p-eIF2α itself.
Protocol:
-
Cell Treatment: Cells are treated with an ISR-inducing agent in the presence or absence of this compound for a specified time.
-
Protein Extraction: Cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: The total protein concentration in the lysates is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked (e.g., with 5% BSA in TBST) and then incubated with primary antibodies specific for p-eIF2α (Ser51) and total eIF2α.
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The band intensities are quantified, and the ratio of p-eIF2α to total eIF2α is calculated to assess the level of ISR activation.
Visualizing the Pathway and Experimental Workflow
To provide a clearer understanding of the concepts discussed, the following diagrams illustrate the ISR pathway and the experimental workflow for this compound target validation.
Caption: The Integrated Stress Response (ISR) signaling pathway.
Caption: Experimental workflow for this compound target identification.
References
Isr-IN-1: A Deep Dive into Specificity and Selectivity
For Immediate Release
This technical guide provides a comprehensive overview of the specificity and selectivity profile of Isr-IN-1, a potent small molecule inhibitor of the Integrated Stress Response (ISR). This compound, also identified as Compound 48 in foundational research, offers a valuable tool for researchers in neuroscience, oncology, and metabolic disorders. This document is intended for researchers, scientists, and drug development professionals, detailing the compound's mechanism of action, quantitative data, and the experimental protocols used for its characterization.
Core Mechanism of Action
The Integrated Stress Response is a central cellular signaling network activated by a variety of stressors, including endoplasmic reticulum (ER) stress, amino acid deprivation, viral infection, and oxidative stress. A key event in the ISR is the phosphorylation of the α-subunit of eukaryotic initiation factor 2 (eIF2α). This phosphorylation event converts eIF2 from a substrate to an inhibitor of its guanine nucleotide exchange factor (GEF), eIF2B. The inhibition of eIF2B leads to a global reduction in protein synthesis, allowing the cell to conserve resources and initiate a transcriptional program to resolve the stress.
This compound does not directly inhibit the kinases responsible for eIF2α phosphorylation. Instead, it targets the eIF2B complex itself. By binding to eIF2B, this compound acts as a molecular staple, promoting the assembly and stabilization of the active decameric form of the eIF2B complex. This stabilization enhances eIF2B's GEF activity, thereby overcoming the inhibitory effects of phosphorylated eIF2α and restoring global protein synthesis.
Quantitative Potency of this compound
The primary potency of this compound was determined using a cell-based reporter assay that measures the transcriptional activity of Activating Transcription Factor 4 (ATF4), a key downstream effector of the ISR.
| Compound | Assay Type | Cell Line | EC50 (nM) | Primary Reference |
| This compound (Compound 48) | ATF4 Luciferase Reporter | HEK293T | 0.6 | Hearn BR, et al. ChemMedChem. 2016.[1] |
Selectivity Profile
Detailed selectivity data for this compound, such as a comprehensive kinome scan, is not extensively available in the public domain. The primary literature focuses on its potent activity on the ISR pathway. The parent compound of this series, ISRIB, has been reported to be highly specific with minimal off-target effects. However, it is crucial for researchers to independently evaluate the selectivity of this compound in their specific experimental systems.
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize this compound's activity.
ATF4 Luciferase Reporter Assay
This assay quantifies the activity of this compound by measuring its ability to inhibit the induction of an ATF4-driven luciferase reporter in response to an ISR-inducing agent.
a. Cell Culture and Treatment:
-
HEK293T cells stably expressing a luciferase reporter gene under the control of an ATF4-responsive promoter are seeded in 96-well plates.
-
Cells are allowed to adhere and grow for 24 hours.
-
The ISR is induced by treating the cells with a stressor, such as thapsigargin (a SERCA pump inhibitor that induces ER stress).
-
Concurrently, cells are treated with a dose-response range of this compound or vehicle control (e.g., DMSO).
-
The plates are incubated for a defined period (e.g., 8 hours) to allow for reporter gene expression.
b. Luminescence Measurement:
-
After the incubation period, the cell culture medium is removed.
-
Cells are lysed using a suitable lysis buffer.
-
A luciferase substrate is added to the cell lysate.
-
The luminescence, which is proportional to the amount of luciferase expressed, is measured using a luminometer.
c. Data Analysis:
-
The raw luminescence values are normalized to a vehicle control.
-
The EC50 value, representing the concentration of this compound that causes a 50% reduction in the stress-induced luciferase activity, is calculated using a suitable non-linear regression model.
eIF2B Guanine Nucleotide Exchange Factor (GEF) Activity Assay
This biochemical assay directly measures the effect of this compound on the enzymatic activity of eIF2B.
a. Preparation of Reagents:
-
Purified eIF2 is loaded with a fluorescently labeled GDP analog (e.g., BODIPY-FL-GDP).
-
Cell lysates containing eIF2B or purified eIF2B complex are prepared.
b. Assay Procedure:
-
The assay is performed in a microplate format.
-
A reaction mixture is prepared containing the BODIPY-FL-GDP-loaded eIF2, an excess of unlabeled GTP, and the cell lysate or purified eIF2B.
-
This compound or a vehicle control is added to the reaction mixture.
-
The fluorescence is monitored over time. The exchange of fluorescent GDP for unlabeled GTP results in a decrease in fluorescence.
c. Data Analysis:
-
The rate of fluorescence decay is calculated for each condition.
-
The GEF activity is proportional to the rate of GDP exchange. The effect of this compound on eIF2B activity is determined by comparing the rates in the presence and absence of the compound.
Visualizing the Core Concepts
To further elucidate the mechanism and experimental workflow, the following diagrams are provided.
References
Methodological & Application
Application Notes and Protocols for ISRIB (Integrated Stress Response Inhibitor) In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview of the dosage and administration of ISRIB (Integrated Stress Response Inhibitor), an experimental drug that has garnered significant interest for its ability to reverse the effects of eIF2α phosphorylation. ISRIB is a potent inhibitor of the Integrated Stress Response (ISR), a fundamental cellular signaling pathway activated by various stress conditions. Chronic ISR activation is implicated in a range of diseases, making ISRIB a valuable tool for in vivo research in models of neurodegenerative diseases, traumatic brain injury, and age-related cognitive decline.
Mechanism of Action
The Integrated Stress Response is a convergent signaling pathway initiated by four known stress-sensing kinases: PERK, GCN2, PKR, and HRI. These kinases are activated by distinct cellular stressors such as endoplasmic reticulum stress, amino acid deprivation, viral double-stranded RNA, and heme deficiency, respectively. Upon activation, they all phosphorylate the α-subunit of eukaryotic initiation factor 2 (eIF2α) on Serine 51. This phosphorylation event reduces global protein synthesis to conserve resources and promote cellular recovery. However, it also selectively allows for the translation of certain mRNAs, such as that of the transcription factor ATF4, which orchestrates a transcriptional program to mitigate stress. ISRIB acts downstream of eIF2α phosphorylation by binding to and stabilizing the active conformation of eIF2B, the guanine nucleotide exchange factor for eIF2.[1][2] This action restores global protein synthesis even in the presence of phosphorylated eIF2α.[1][2]
Quantitative Data Summary: ISRIB Dosage and Administration in In Vivo Studies
The following tables summarize the dosages and administration routes of ISRIB used in various rodent models as reported in the scientific literature.
Table 1: ISRIB Dosage and Administration in Mouse Models
| Mouse Model | Condition | Dosage | Administration Route | Vehicle | Frequency/Duration | Key Findings | Reference |
| C57BL/6J and PS19 mice | Tauopathy | 5 mg/kg | Intraperitoneal (i.p.) | 5% PEG400, 5% Tween 20 in 1x PBS | Daily for nine weeks | No significant increase in mortality in these models at this dose. | [3] |
| APPSwe Tg mice | Alzheimer's Disease | 5 mg/kg, reduced to 2.5 mg/kg and 0.25 mg/kg | Intraperitoneal (i.p.) | 5% PEG400, 5% Tween 20 in 1x PBS | Daily for 8 days, then reduced frequency | Initial daily 5 mg/kg dose led to increased mortality. | |
| Aged Mice | Age-related cognitive decline | 2.5 mg/kg | Intraperitoneal (i.p.) | DMSO, Tween 80, PEG400, 5% dextrose | Daily for 3 consecutive days | Reversed age-related memory decline. | |
| CD-1 mice | Pharmacokinetic study | 5 mg/kg | Intraperitoneal (i.p.) | DMSO and Super-Refined PEG 400 (1:1) | Single dose | Plasma half-life of ~8 hours. | |
| Mouse model of TBI | Traumatic Brain Injury | 2.5 mg/kg | Intraperitoneal (i.p.) | DMSO and PEG400 (1:1) | Daily injections starting 27 days post-injury | Reversed cognitive deficits. | |
| C57BL/6J mice | Intervertebral disc degeneration | 0.25 mg/kg | Subcutaneous (s.c.) | Not specified | Not specified | Suppressed pathways associated with degeneration. |
Table 2: ISRIB Dosage and Administration in Rat Models
| Rat Model | Condition | Dosage | Administration Route | Vehicle | Frequency/Duration | Key Findings | Reference |
| Rat model of Alzheimer's Disease | Alzheimer's Disease | 0.25 mg/kg | Intraperitoneal (i.p.) | Not specified | Daily for 5 consecutive days | Reversed facilitation of long-term depression. |
Experimental Protocols
Protocol 1: Preparation of ISRIB for Intraperitoneal Injection (DMSO/PEG400 Vehicle)
This protocol is suitable for preparing ISRIB for intraperitoneal injection in mice.
Materials:
-
ISRIB powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG400)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath (optional)
Procedure:
-
Weighing ISRIB: Accurately weigh the required amount of ISRIB powder in a sterile microcentrifuge tube.
-
Solubilization in DMSO: Add a volume of DMSO to achieve a desired stock concentration (e.g., 5 mg/mL). Vortex thoroughly until the ISRIB is completely dissolved. Gentle warming in a 40°C water bath can aid dissolution.
-
Addition of PEG400: Add an equal volume of PEG400 to the DMSO/ISRIB solution (creating a 1:1 DMSO:PEG400 vehicle).
-
Final Dilution (if necessary): The stock solution can be further diluted with the vehicle to achieve the final desired concentration for injection.
-
Dosing Calculation: The final volume to be injected will depend on the weight of the animal and the desired final dosage. For example, for a 2.5 mg/kg dose in a 25g mouse, you would need 0.0625 mg of ISRIB. Using a 2.5 mg/mL solution, this would correspond to an injection volume of 25 µL. Adjust the injection volume with the vehicle to a suitable volume for i.p. injection (typically 100-200 µL).
-
Storage and Handling: It is recommended to prepare the solution fresh for each day of injections. If stored, keep protected from light. If any cloudiness or precipitation is observed, a fresh solution should be prepared.
Protocol 2: Intraperitoneal (i.p.) Administration of ISRIB in Mice
This protocol outlines the standard procedure for administering ISRIB via intraperitoneal injection to mice.
Materials:
-
Prepared ISRIB solution
-
Sterile insulin syringes with a 28-30 gauge needle
-
Mouse restraint device (optional)
-
70% ethanol
Procedure:
-
Animal Handling: Handle the mouse gently but firmly to minimize stress. A restraint device may be used if necessary.
-
Injection Site Preparation: Swab the lower left or right quadrant of the mouse's abdomen with 70% ethanol.
-
Injection: Tilt the mouse's head downwards at a slight angle. Insert the needle at a 15-20 degree angle into the peritoneal cavity, being careful to avoid the internal organs.
-
Aspiration: Gently pull back the plunger to ensure that no fluid (blood or urine) enters the syringe. If fluid is aspirated, discard the syringe and prepare a new injection.
-
Injection: Slowly and steadily inject the ISRIB solution.
-
Needle Withdrawal: Withdraw the needle smoothly.
-
Post-Injection Monitoring: Return the mouse to its cage and monitor for any signs of distress or adverse reactions.
Mandatory Visualizations
Caption: The Integrated Stress Response (ISR) pathway and the mechanism of ISRIB action.
Caption: A typical experimental workflow for in vivo studies with ISRIB.
References
Application Notes and Protocols for ATF4 Transcriptional Activity Reporter Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Activating Transcription Factor 4 (ATF4) is a key transcription factor in the integrated stress response (ISR), a crucial cellular signaling network activated by various stressors such as endoplasmic reticulum (ER) stress, amino acid deprivation, oxidative stress, and viral infections.[1][2][3] Upon activation, ATF4 translocates to the nucleus and binds to specific DNA sequences, known as cAMP response elements (CREs) or C/EBP-ATF response elements (CAREs), in the promoter regions of its target genes.[1][4] This leads to the transcriptional activation of genes involved in amino acid synthesis and transport, redox homeostasis, and apoptosis. Given its central role in cellular stress responses and its implication in various diseases, including cancer and neurodegenerative disorders, monitoring ATF4 transcriptional activity is of significant interest in both basic research and drug development.
This document provides detailed application notes and protocols for a reporter assay to measure ATF4 transcriptional activity, enabling researchers to screen for modulators of this pathway and to dissect the molecular mechanisms governing its activation.
Principle of the Assay
The ATF4 transcriptional activity reporter assay is a cell-based assay that quantitatively measures the activation of the ATF4 signaling pathway. The core of this assay is a reporter vector in which a minimal promoter and multiple tandem repeats of the CARE sequence are placed upstream of a reporter gene, typically firefly luciferase. When cells containing this reporter vector are exposed to a stimulus that activates ATF4, the transcription factor binds to the CARE sequences and drives the expression of the luciferase gene. The resulting luciferase activity is then measured using a luminometer, and the light output is directly proportional to the transcriptional activity of ATF4.
For normalization of data, a second reporter vector, such as one expressing Renilla luciferase under the control of a constitutive promoter, is often co-transfected. This dual-luciferase system allows for the correction of variations in cell number and transfection efficiency.
Signaling Pathway
Cellular stresses, such as the accumulation of unfolded proteins in the endoplasmic reticulum (ER stress), amino acid deprivation, or oxidative stress, lead to the activation of one or more of the four known eIF2α kinases: PERK, GCN2, PKR, and HRI. These kinases phosphorylate the alpha subunit of eukaryotic initiation factor 2 (eIF2α), which leads to a global attenuation of protein synthesis. However, this phosphorylation paradoxically promotes the translation of ATF4 mRNA due to the presence of upstream open reading frames (uORFs) in its 5' untranslated region. Newly synthesized ATF4 protein then translocates to the nucleus, where it forms heterodimers with other transcription factors, such as C/EBP family members, and binds to CARE sequences in the promoters of its target genes, thereby activating their transcription.
Caption: ATF4 Signaling Pathway leading to reporter gene expression.
Experimental Protocols
Materials and Reagents
-
Cell Line: A suitable mammalian cell line (e.g., HEK293, HeLa, HepG2). ATF4 Luciferase Reporter Stable Cell Lines are also commercially available.
-
Reporter Plasmids:
-
ATF4 Reporter Plasmid (containing CARE sequences driving firefly luciferase)
-
Normalization Control Plasmid (e.g., pRL-TK expressing Renilla luciferase)
-
-
Cell Culture Medium: DMEM or other appropriate medium supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.
-
Transfection Reagent: Lipofectamine® 2000, FuGENE® HD, or other suitable transfection reagent.
-
Inducer of ATF4 Activity: Thapsigargin, Tunicamycin (for ER stress), or culture medium lacking a specific amino acid.
-
Dual-Luciferase® Reporter Assay System: (e.g., Promega) or similar reagents.
-
Lysis Buffer: (e.g., Passive Lysis Buffer, Promega)
-
White, opaque 96-well plates: For luminescence measurements.
-
Luminometer: Plate-reading luminometer.
Experimental Workflow
The general workflow for the ATF4 reporter assay involves cell seeding, transfection with reporter plasmids, treatment with compounds of interest, cell lysis, and measurement of luciferase activity.
Caption: General experimental workflow for the ATF4 reporter assay.
Detailed Protocol
Day 1: Cell Seeding
-
Trypsinize and count the cells.
-
Seed the cells in a white, opaque 96-well plate at a density of 2 x 104 cells per well in 100 µL of complete growth medium.
-
Incubate overnight at 37°C in a humidified incubator with 5% CO2.
Day 2: Transfection
-
For each well, prepare a DNA-transfection reagent complex according to the manufacturer's instructions. A typical ratio is 100 ng of ATF4 reporter plasmid and 10 ng of normalization control plasmid per well.
-
Carefully add the transfection complex to each well.
-
Gently rock the plate to ensure even distribution.
-
Incubate for 24 hours at 37°C.
Day 3: Treatment
-
Prepare serial dilutions of your test compounds and positive control (e.g., 1 µM Thapsigargin).
-
Remove the medium from the wells and replace it with 100 µL of fresh medium containing the test compounds or controls.
-
Incubate for an appropriate time, typically 6-24 hours, depending on the cell type and stimulus.
Day 4: Cell Lysis and Luciferase Measurement
-
Equilibrate the 96-well plate and the Dual-Luciferase® Reporter Assay reagents to room temperature.
-
Remove the medium from the wells.
-
Wash the cells once with 100 µL of PBS.
-
Add 20 µL of 1X Passive Lysis Buffer to each well.
-
Incubate for 15 minutes at room temperature on an orbital shaker to ensure complete lysis.
-
Add 100 µL of Luciferase Assay Reagent II (LAR II) to each well and measure the firefly luciferase activity (read 1) using a luminometer.
-
Add 100 µL of Stop & Glo® Reagent to each well and measure the Renilla luciferase activity (read 2).
Data Analysis
-
Calculate the ratio of firefly luciferase activity to Renilla luciferase activity for each well to normalize for transfection efficiency and cell number.
-
Normalized Activity = (Firefly Luciferase Reading) / (Renilla Luciferase Reading)
-
-
Determine the fold induction by dividing the normalized activity of the treated samples by the normalized activity of the vehicle control.
-
Fold Induction = (Normalized Activity of Treated Sample) / (Normalized Activity of Vehicle Control)
-
Data Presentation
The following tables summarize representative quantitative data from ATF4 reporter assays.
Table 1: Induction of ATF4 Reporter Activity by ER Stress Inducers in HCT116 Cells
| Treatment | Concentration | Fold Induction (vs. Control) | Reference |
| Ectopic ATF4 Expression | N/A | ~2.0 |
Table 2: Induction of ATF4 Reporter Activity by various stressors in HeLa Cells
| Treatment | Concentration | Fold Induction (vs. Control) | Reference |
| Ectopic ATF4 Expression | N/A | ~6.0 |
Table 3: Effect of uORF Mutations on ATF4 Reporter Activity in Drosophila S2 Cells
| Reporter Construct | Treatment | Relative Luciferase Activity | Reference |
| Wild-type 5'UTR-luc | DTT | Increased | |
| uORF1 Mutant | DTT | Severely Reduced | |
| uORF2 Mutant | Untreated | Increased |
Logical Relationships of the Assay
The ATF4 reporter assay is based on a series of cause-and-effect relationships that link the initial stimulus to the final output.
Caption: Logical flow of the ATF4 reporter assay.
Applications in Research and Drug Development
-
High-Throughput Screening (HTS): The ATF4 reporter assay is well-suited for HTS campaigns to identify small molecule inhibitors or activators of the ATF4 pathway.
-
Mechanism of Action Studies: This assay can be used to determine whether a compound's effects on a cellular phenotype are mediated through the ATF4 pathway.
-
Pathway Dissection: By combining the reporter assay with genetic manipulations (e.g., siRNA, CRISPR/Cas9), researchers can investigate the roles of specific upstream regulators of ATF4.
-
Disease Modeling: ATF4 reporter systems can be used in cellular models of diseases where the ISR is implicated, such as cancer and neurodegenerative disorders, to study disease mechanisms and evaluate therapeutic strategies.
Conclusion
The ATF4 transcriptional activity reporter assay is a robust and versatile tool for studying the integrated stress response. The detailed protocols and application notes provided herein offer a comprehensive guide for researchers, scientists, and drug development professionals to effectively implement this assay in their studies of ATF4 signaling and its role in health and disease.
References
- 1. signosisinc.com [signosisinc.com]
- 2. Frontiers | A stay of execution: ATF4 regulation and potential outcomes for the integrated stress response [frontiersin.org]
- 3. Frontiers | Activating transcription factor 4: a regulator of stress response in human cancers [frontiersin.org]
- 4. Activating transcription factor 4: a regulator of stress response in human cancers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: High-Throughput Screening for Modulators of the Integrated Stress Response (ISR)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the application of modulators of the Integrated Stress Response (ISR) in high-throughput screening (HTS) campaigns. The protocols and methodologies described herein are intended to guide the discovery and characterization of novel compounds targeting this critical cellular signaling pathway.
Introduction to the Integrated Stress Response (ISR)
The Integrated Stress Response (ISR) is a crucial signaling network that eukaryotic cells activate to cope with a variety of stress conditions, including the accumulation of unfolded proteins in the endoplasmic reticulum (ER stress), amino acid deprivation, viral infection, and oxidative stress.[1][2][3] The central event in the ISR is the phosphorylation of the alpha subunit of eukaryotic translation initiation factor 2 (eIF2α).[1][4] This phosphorylation is carried out by one of four stress-sensing kinases:
-
PERK (PKR-like endoplasmic reticulum kinase): Activated by ER stress.
-
GCN2 (General control non-derepressible 2): Senses amino acid starvation.
-
PKR (Protein kinase R): Activated by double-stranded RNA, often during viral infection.
-
HRI (Heme-regulated inhibitor): Responds to heme deficiency and oxidative stress.
Phosphorylation of eIF2α leads to a global reduction in protein synthesis, which helps to conserve resources and reduce the load of new proteins entering the ER. Paradoxically, it also leads to the preferential translation of a specific set of mRNAs, most notably the transcription factor ATF4 (Activating Transcription Factor 4). ATF4, in turn, orchestrates the expression of genes involved in stress adaptation, including those related to amino acid metabolism, antioxidant response, and apoptosis.
Dysregulation of the ISR has been implicated in a wide range of diseases, including neurodegenerative disorders, metabolic diseases, and cancer, making it an attractive target for therapeutic intervention.
High-Throughput Screening for ISR Modulators
High-throughput screening (HTS) is a key strategy for identifying novel small molecules that can either inhibit or activate the ISR. These compounds can serve as valuable research tools or starting points for drug development programs. A typical HTS workflow for identifying ISR modulators is outlined below.
Caption: A generalized workflow for a high-throughput screening campaign to identify and validate ISR modulators.
Data Presentation: Quantitative Analysis of HTS Results
The following tables provide a structured format for presenting quantitative data obtained from an HTS campaign for ISR modulators.
Table 1: Primary High-Throughput Screening Results
| Parameter | Value | Description |
| Total Compounds Screened | 100,000 | The total number of compounds in the screening library. |
| Compound Concentration | 10 µM | The final concentration of each compound in the primary assay. |
| Z'-factor | 0.75 | A statistical measure of assay quality (a Z'-factor > 0.5 is considered excellent for HTS). |
| Signal-to-Background | 15 | The ratio of the signal from the positive control to the negative control. |
| Hit Rate | 0.5% | The percentage of compounds identified as "hits" in the primary screen. |
| Number of Confirmed Hits | 350 | The number of primary hits that were re-confirmed upon re-testing. |
Table 2: Dose-Response Analysis of Confirmed Hits
| Compound ID | IC50 / EC50 (µM) | Hill Slope | Max Response (%) |
| Hit-001 | 1.2 | 1.1 | 98 |
| Hit-002 | 5.8 | 0.9 | 95 |
| Hit-003 | 0.75 | 1.3 | 100 |
| ... | ... | ... | ... |
Experimental Protocols
The following are detailed protocols for key experiments in an HTS campaign for ISR modulators.
This assay is designed to identify compounds that modulate the ATF4-mediated transcriptional response, a key downstream event in the ISR.
Materials:
-
HEK293T cells stably expressing a luciferase reporter gene driven by a promoter containing ATF4 response elements (e.g., the C/EBP-ATF response element - CARE).
-
Assay plates: 384-well, white, solid-bottom plates.
-
Compound library dissolved in DMSO.
-
Tunicamycin (positive control for ISR induction via ER stress).
-
ISRIB (negative control for ISR inhibition).
-
Luciferase assay reagent (e.g., Bright-Glo™).
-
Plate reader capable of luminescence detection.
Procedure:
-
Cell Seeding: Seed the stable HEK293T reporter cells into 384-well plates at a density of 5,000 cells per well in 40 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Addition: Using an automated liquid handler, add 100 nL of compound from the library plates to the assay plates for a final concentration of 10 µM. For control wells, add DMSO (vehicle), Tunicamycin (e.g., 2 µg/mL), or Tunicamycin + ISRIB (e.g., 200 nM).
-
Stress Induction: Add 10 µL of medium containing Tunicamycin to all wells except the vehicle control wells to induce the ISR.
-
Incubation: Incubate the plates for 16-24 hours at 37°C and 5% CO2.
-
Luminescence Reading: Equilibrate the plates to room temperature. Add 25 µL of luciferase assay reagent to each well. Incubate for 5 minutes at room temperature to allow for cell lysis and signal stabilization.
-
Data Acquisition: Read the luminescence signal on a plate reader.
-
Data Analysis: Normalize the data to controls and calculate the Z'-factor to assess assay performance. Identify hits based on a predefined threshold (e.g., >3 standard deviations from the mean of the sample wells).
This orthogonal assay is used to confirm that hit compounds modulate the core event of the ISR.
Materials:
-
Hit compounds identified from the primary screen.
-
Wild-type HEK293T cells.
-
6-well plates.
-
Tunicamycin.
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
BCA protein assay kit.
-
SDS-PAGE gels and electrophoresis apparatus.
-
Western blot transfer system.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk in TBST).
-
Primary antibodies: Rabbit anti-phospho-eIF2α (Ser51) and Rabbit anti-total eIF2α.
-
Secondary antibody: HRP-conjugated anti-rabbit IgG.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Cell Treatment: Seed HEK293T cells in 6-well plates. Once they reach 70-80% confluency, treat the cells with various concentrations of the hit compound for 1 hour, followed by co-treatment with Tunicamycin for 2-4 hours to induce ISR.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-eIF2α overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Re-probing: Strip the membrane and re-probe with the antibody against total eIF2α to confirm equal protein loading.
-
Analysis: Quantify the band intensities and calculate the ratio of phosphorylated eIF2α to total eIF2α.
Signaling Pathway Diagram
Caption: The core signaling cascade of the Integrated Stress Response pathway.
References
Application Notes and Protocols for Isr-IN-1 in DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isr-IN-1 is a potent inhibitor of the Integrated Stress Response (ISR), a crucial cellular signaling network activated by various stress conditions. The ISR plays a significant role in numerous diseases, including neurodegenerative disorders, metabolic diseases, and cancer. As a key modulator of this pathway, this compound is a valuable tool for researchers studying cellular stress and a potential starting point for therapeutic development. Accurate and reproducible experimental results hinge on the proper handling and preparation of this compound, particularly concerning its solubility and stability in commonly used solvents like Dimethyl Sulfoxide (DMSO).
These application notes provide a comprehensive guide to the solubility and stability of this compound in DMSO, offering detailed protocols for its preparation, storage, and use in research settings.
Physicochemical Properties of this compound
While specific quantitative data for this compound is not extensively published, information from vendors and data on structurally related ISR inhibitors, such as ISRIB and ISR-IN-2, can provide valuable guidance.
Data Summary: Solubility and Stability of this compound and Related Compounds in DMSO
| Compound | Molecular Weight | Solubility in DMSO | Recommended Storage of DMSO Stock Solution |
| This compound | Not specified in publicly available datasheets | At least 10 mM (based on commercially available solutions) | -20°C for short-term storage; -80°C for long-term storage (recommended) |
| ISRIB | 451.34 g/mol | >4.5 mg/mL[1], 10 mg/mL[2] | Below -20°C for several months[1] |
| ISR-IN-2 | 520.23 g/mol | Soluble | -80°C for 6 months; -20°C for 1 month |
Note: The data for ISRIB and ISR-IN-2 are provided as a reference for handling this compound, a structurally related compound. It is always recommended to perform in-house validation for specific experimental needs.
Signaling Pathway of the Integrated Stress Response (ISR)
This compound inhibits the Integrated Stress Response. The ISR is a signaling cascade initiated by various cellular stresses that converge on the phosphorylation of the eukaryotic translation initiation factor 2 alpha (eIF2α). This phosphorylation leads to a global reduction in protein synthesis and the preferential translation of stress-responsive mRNAs, such as ATF4.
Caption: The Integrated Stress Response (ISR) pathway.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
Objective: To prepare a concentrated stock solution of this compound in DMSO for use in various cellular and biochemical assays.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity
-
Sterile, amber or opaque polypropylene vials
-
Analytical balance
-
Vortex mixer
-
Pipettes and sterile tips
Procedure:
-
Equilibration: Allow the vial of this compound powder and the anhydrous DMSO to come to room temperature before opening to prevent moisture condensation.
-
Weighing: Accurately weigh the desired amount of this compound powder using an analytical balance in a chemical fume hood.
-
Dissolution:
-
Carefully add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder to achieve the desired stock concentration (e.g., 10 mM).
-
Note: It is recommended to use fresh, anhydrous DMSO as the presence of water can affect the solubility and stability of many compounds.
-
-
Mixing: Tightly cap the vial and vortex thoroughly for 1-2 minutes until the this compound is completely dissolved. Gentle warming in a 37°C water bath for 5-10 minutes can be used to aid dissolution if necessary. Visually inspect the solution to ensure no solid particles remain.
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile, clearly labeled amber or opaque polypropylene vials.
-
For short-term storage (up to 1 month), store the aliquots at -20°C.
-
For long-term storage (up to 6 months), it is recommended to store the aliquots at -80°C.
-
Protocol 2: Determination of this compound Solubility in DMSO (Kinetic Method)
Objective: To estimate the kinetic solubility of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microplate (clear bottom)
-
Microplate reader capable of measuring turbidity (e.g., at 620 nm)
-
Multichannel pipette
Procedure:
-
Prepare High-Concentration Stock: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 50 mM).
-
Serial Dilutions: Perform a serial dilution of the this compound stock solution in DMSO in a 96-well plate to create a range of concentrations (e.g., from 50 mM down to 0.1 mM).
-
Addition to Aqueous Buffer: Using a multichannel pipette, rapidly add a small volume (e.g., 2 µL) of each DMSO dilution to a 96-well plate containing a larger volume (e.g., 198 µL) of PBS. This will result in a 1:100 dilution and a final DMSO concentration of 1%.
-
Incubation and Measurement:
-
Incubate the plate at room temperature for a set period (e.g., 2 hours), protected from light.
-
Measure the absorbance (turbidity) of each well at 620 nm using a microplate reader.
-
-
Data Analysis: The highest concentration of this compound that does not show a significant increase in turbidity compared to the DMSO-only control is considered the kinetic solubility in that aqueous system.
Caption: Workflow for kinetic solubility determination.
Protocol 3: Assessment of this compound Stability in DMSO
Objective: To evaluate the stability of this compound in DMSO under different storage conditions over time.
Materials:
-
This compound DMSO stock solution (e.g., 10 mM)
-
Anhydrous DMSO
-
HPLC or LC-MS system with a suitable column (e.g., C18)
-
Autosampler vials
-
Incubators/freezers set at desired temperatures (e.g., room temperature, 4°C, -20°C, -80°C)
Procedure:
-
Sample Preparation:
-
Prepare a fresh 10 mM stock solution of this compound in anhydrous DMSO.
-
Aliquot the stock solution into multiple vials for each storage condition to be tested.
-
-
Time Zero (T0) Analysis:
-
Immediately after preparation, take an aliquot of the stock solution and dilute it to a suitable concentration for HPLC or LC-MS analysis (e.g., 10 µM).
-
Inject the sample into the HPLC or LC-MS system to obtain the initial peak area, which represents 100% compound integrity.
-
-
Storage: Store the aliquots at the different temperatures (room temperature, 4°C, -20°C, and -80°C).
-
Time-Point Analysis:
-
At predetermined time points (e.g., 24 hours, 72 hours, 1 week, 2 weeks, 1 month, 3 months, 6 months), retrieve one aliquot from each storage condition.
-
If frozen, allow the aliquot to thaw completely at room temperature.
-
Dilute the sample to the same concentration as the T0 sample and analyze by HPLC or LC-MS using the same method.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point by comparing the peak area to the T0 peak area.
-
% Remaining = (Peak Area at Time X / Peak Area at T0) * 100
-
Plot the percentage of remaining this compound against time for each storage condition to determine the degradation profile.
-
Caption: Workflow for assessing compound stability in DMSO.
Conclusion
Proper handling, including correct solubilization and storage, of this compound is paramount for obtaining reliable and reproducible results in research. While specific data on the solubility and stability of this compound in DMSO is limited, the information available for structurally similar compounds provides a strong basis for its effective use. The protocols outlined in these application notes offer a systematic approach to preparing and evaluating this compound solutions, empowering researchers to confidently investigate the Integrated Stress Response and its role in health and disease. It is strongly recommended to perform compound- and assay-specific validation to ensure the highest quality of experimental data.
References
Application Notes: Analysis of ISR-Mediated Apoptosis Using Isr-IN-1 and Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Integrated Stress Response (ISR) is a crucial cellular signaling network activated by a variety of stress conditions, including endoplasmic reticulum (ER) stress, amino acid deprivation, viral infection, and heme deficiency. While the ISR initially promotes cell survival by reducing global protein synthesis and upregulating stress-responsive genes, prolonged or overwhelming stress can switch the ISR's output towards inducing apoptosis. A key event in the ISR is the phosphorylation of the eukaryotic translation initiation factor 2 alpha (eIF2α), which leads to the preferential translation of Activating Transcription Factor 4 (ATF4). ATF4, in turn, drives the expression of pro-apoptotic genes such as CHOP and PUMA.
Isr-IN-1 (also known as ISRIB) is a potent and selective inhibitor of the ISR. It functions by binding to and stabilizing the decameric form of eIF2B, the guanine nucleotide exchange factor for eIF2. This stabilization enhances eIF2B's activity, making it less susceptible to inhibition by phosphorylated eIF2α. Consequently, this compound treatment can reverse the effects of eIF2α phosphorylation, restore global protein synthesis, and inhibit ISR-mediated apoptosis. This application note provides a detailed protocol for utilizing this compound in conjunction with Annexin V/Propidium Iodide (PI) flow cytometry to study and quantify its inhibitory effect on ISR-induced apoptosis.
Data Presentation
The following table presents representative quantitative data from a flow cytometry experiment designed to assess the effect of this compound on apoptosis induced by the ER stressor, Tunicamycin.
| Treatment Group | Viable Cells (Annexin V- / PI-) (%) | Early Apoptotic Cells (Annexin V+ / PI-) (%) | Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) (%) |
| Untreated Control | 95.2 ± 1.5 | 2.5 ± 0.5 | 2.3 ± 0.4 |
| Tunicamycin (2.5 µg/mL) | 60.8 ± 3.2 | 25.4 ± 2.1 | 13.8 ± 1.8 |
| This compound (200 nM) | 94.8 ± 1.8 | 2.7 ± 0.6 | 2.5 ± 0.5 |
| Tunicamycin + this compound | 88.5 ± 2.5 | 7.1 ± 1.2 | 4.4 ± 0.9 |
Data are represented as mean ± standard deviation from three independent experiments.
Signaling Pathway of ISR-Mediated Apoptosis and this compound Inhibition
Caption: ISR-mediated apoptosis pathway and the inhibitory action of this compound.
Experimental Protocols
Protocol 1: Induction of Apoptosis via ER Stress and Treatment with this compound
This protocol describes the induction of apoptosis using Tunicamycin, an ER stress inducer, and co-treatment with this compound.
Materials:
-
Cell line of interest (e.g., HeLa, SH-SY5Y)
-
Complete cell culture medium
-
Tunicamycin (stock solution in DMSO)
-
This compound (stock solution in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
6-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting. Allow cells to adhere and grow for 24 hours.
-
Treatment:
-
Untreated Control: Add vehicle (DMSO) to the cells.
-
Tunicamycin Treatment: Treat cells with the desired concentration of Tunicamycin (e.g., 2.5 µg/mL).
-
This compound Control: Treat cells with the desired concentration of this compound (e.g., 200 nM).
-
Co-treatment: Treat cells with both Tunicamycin and this compound.
-
-
Incubation: Incubate the cells for the desired time period (e.g., 24-48 hours) at 37°C in a humidified incubator with 5% CO2.
-
Cell Harvesting:
-
Carefully collect the culture medium, which contains floating (apoptotic) cells.
-
Wash the adherent cells with PBS.
-
Add Trypsin-EDTA to detach the adherent cells.
-
Combine the detached cells with the collected medium from the first step.
-
-
Cell Pelleting: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant.
-
Proceed to Protocol 2 for Annexin V/PI staining.
Protocol 2: Flow Cytometry Analysis of Apoptosis with Annexin V and Propidium Iodide
This protocol details the steps for staining cells to differentiate between viable, apoptotic, and necrotic populations.[1][2][3][4][5]
Materials:
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI) solution
-
1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4)
-
Phosphate-Buffered Saline (PBS)
-
Treated and control cells from Protocol 1
-
Flow cytometry tubes
Procedure:
-
Washing: Resuspend the cell pellet from Protocol 1 in 1 mL of cold PBS and centrifuge at 300 x g for 5 minutes. Carefully discard the supernatant.
-
Cell Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.
-
-
Incubation: Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
Final Volume Adjustment: After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analysis: Analyze the samples immediately by flow cytometry. Excite FITC at 488 nm and measure emission at ~530 nm. Excite PI at 488 nm and measure emission at >670 nm.
Experimental Workflow and Data Interpretation
Experimental Workflow Diagram
Caption: Experimental workflow for apoptosis analysis.
Interpretation of Flow Cytometry Data
The analysis of the flow cytometry data allows for the differentiation of cell populations based on their staining patterns with Annexin V and PI.
Caption: Interpretation of Annexin V and PI staining results.
-
Lower-Left Quadrant (Annexin V- / PI-): Viable cells with intact plasma membranes.
-
Lower-Right Quadrant (Annexin V+ / PI-): Early apoptotic cells, where phosphatidylserine has translocated to the outer membrane, but the membrane integrity is still maintained.
-
Upper-Right Quadrant (Annexin V+ / PI+): Late apoptotic or necrotic cells, which have lost membrane integrity, allowing PI to enter and stain the cellular DNA.
-
Upper-Left Quadrant (Annexin V- / PI+): Typically considered necrotic cells that have lost membrane integrity without significant externalization of phosphatidylserine.
By quantifying the percentage of cells in each quadrant, researchers can effectively assess the extent of apoptosis and the protective effects of this compound against ISR-inducing stimuli.
References
- 1. Integrated stress response (ISR) activation and apoptosis through HRI kinase by PG3 and other p53 pathway-restoring cancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Measuring ER stress and the unfolded protein response using mammalian tissue culture system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Integrated stress response (ISR) activation and apoptosis through HRI kinase by PG3 and other p53 pathway-restoring cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Measuring Metabolic Changes with Isr-IN-1 Using the Seahorse XF Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Integrated Stress Response (ISR) is a crucial cellular signaling network activated by a variety of stress conditions, including nutrient deprivation, viral infection, and endoplasmic reticulum (ER) stress.[1][2] A key event in the ISR is the phosphorylation of the eukaryotic translation initiation factor 2 alpha (eIF2α), which leads to a global reduction in protein synthesis but allows for the selective translation of stress-responsive genes, such as activating transcription factor 4 (ATF4).[3][4] This reprogramming of gene expression enables cells to adapt to and resolve stress. Dysregulation of the ISR has been implicated in numerous diseases, including cancer, neurodegenerative disorders, and metabolic diseases.[5]
Isr-IN-1 is a potent activator of the ISR. By inducing eIF2α phosphorylation, this compound provides a valuable tool for studying the downstream consequences of ISR activation on cellular function, particularly cellular metabolism. The Agilent Seahorse XF Analyzer is a powerful platform for investigating cellular metabolism in real-time by simultaneously measuring the two major energy-producing pathways: mitochondrial respiration and glycolysis. This is achieved by measuring the oxygen consumption rate (OCR), an indicator of mitochondrial respiration, and the extracellular acidification rate (ECAR), an indicator of glycolysis.
These application notes provide a detailed protocol for utilizing the Seahorse XF Analyzer to assess the metabolic changes induced by this compound. By employing the Seahorse XF Cell Mito Stress Test and Glycolysis Rate Assay, researchers can obtain a comprehensive profile of the bioenergetic effects of ISR activation.
Signaling Pathway
The ISR is initiated by four main kinases that respond to different cellular stresses: PERK, GCN2, PKR, and HRI. These kinases converge on the phosphorylation of eIF2α, which is the central event of the ISR. Phosphorylated eIF2α inhibits the guanine nucleotide exchange factor eIF2B, leading to a decrease in global protein synthesis. However, this allows for the preferential translation of ATF4 mRNA. ATF4 is a transcription factor that upregulates the expression of genes involved in amino acid metabolism, antioxidant response, and protein folding, ultimately aiming to restore cellular homeostasis.
Figure 1: The Integrated Stress Response (ISR) signaling pathway.
Expected Metabolic Effects of this compound
Activation of the ISR by this compound can lead to significant metabolic reprogramming as the cell adapts to the perceived stress. The precise metabolic phenotype will be cell-type dependent, but some general expectations are outlined below.
Table 1: Expected Changes in Mitochondrial Respiration Parameters with this compound Treatment
| Parameter | Description | Expected Effect of this compound | Rationale |
| Basal Respiration | Baseline oxygen consumption rate (OCR). | Decrease/Increase | ISR activation can lead to a decrease in energy demand due to reduced protein synthesis, but can also increase demand for ATP-dependent chaperones. The net effect can vary. |
| ATP Production | OCR linked to ATP synthesis. | Decrease/Increase | Directly reflects the changes in ATP demand. |
| Proton Leak | OCR not coupled to ATP synthesis. | Increase | Mitochondrial stress, a potential consequence of ISR activation, can increase proton leak. |
| Maximal Respiration | Maximum OCR achieved with an uncoupler (e.g., FCCP). | Decrease | Prolonged ISR activation can impair mitochondrial function. |
| Spare Respiratory Capacity | Difference between maximal and basal respiration. | Decrease | A reduction indicates a decreased ability to respond to increased energy demand. |
Table 2: Expected Changes in Glycolytic Parameters with this compound Treatment
| Parameter | Description | Expected Effect of this compound | Rationale |
| Glycolysis | Basal extracellular acidification rate (ECAR) from glycolysis. | Increase | Cells may upregulate glycolysis to compensate for reduced mitochondrial ATP production (the Warburg effect). |
| Glycolytic Capacity | Maximum ECAR after blocking mitochondrial ATP synthesis (with oligomycin). | Increase | Reflects the cell's maximal ability to produce ATP via glycolysis. |
| Glycolytic Reserve | Difference between glycolytic capacity and basal glycolysis. | Increase/Decrease | Depends on the basal glycolytic rate and the cell's ability to further increase glycolysis. |
Experimental Protocols
Experimental Workflow
The general workflow for assessing the metabolic effects of this compound using a Seahorse XF Analyzer involves cell seeding, drug treatment, and the Seahorse assay itself.
Figure 2: General experimental workflow for Seahorse XF assay.
Materials
-
Seahorse XF Cell Culture Microplates (Agilent)
-
Seahorse XF Calibrant (Agilent)
-
Seahorse XF Base Medium (e.g., DMEM, Agilent) supplemented with glucose, pyruvate, and glutamine as required for your cell type.
-
This compound (and appropriate vehicle control, e.g., DMSO)
-
For Mito Stress Test: Oligomycin, FCCP, Rotenone/Antimycin A (Agilent Seahorse XF Cell Mito Stress Test Kit).
-
For Glycolysis Rate Assay: Rotenone/Antimycin A, 2-Deoxyglucose (2-DG) (Agilent Seahorse XF Glycolysis Rate Assay Kit).
-
Cell line of interest
Protocol 1: Seahorse XF Cell Mito Stress Test
This test measures key parameters of mitochondrial function by sequentially injecting modulators of mitochondrial respiration.
1. Cell Seeding (Day 1):
- Seed cells in a Seahorse XF Cell Culture Microplate at a pre-determined optimal density.
- Incubate overnight in a standard cell culture incubator (37°C, 5% CO2).
2. This compound Treatment (Day 2):
- Prepare fresh Seahorse XF Assay Medium. Warm to 37°C and adjust pH to 7.4.
- Remove growth medium from the cell plate and wash once with the assay medium.
- Add fresh assay medium containing the desired concentration of this compound or vehicle control to the wells.
- Incubate the plate in a CO2-free incubator at 37°C for the desired treatment time (e.g., 1, 6, or 24 hours).
3. Seahorse XF Assay (Day 2):
- Hydrate the sensor cartridge with Seahorse XF Calibrant overnight at 37°C in a non-CO2 incubator.
- Prepare 10x stock solutions of oligomycin, FCCP, and rotenone/antimycin A in the assay medium.
- Load the injector ports of the hydrated sensor cartridge with the mitochondrial modulators.
- Calibrate the sensor cartridge in the Seahorse XF Analyzer.
- Replace the calibrant plate with the cell plate and initiate the assay.
- The instrument will measure baseline OCR and ECAR, followed by sequential injections and measurements after each injection.
Table 3: Seahorse XF Cell Mito Stress Test Injection Strategy
| Injection Port | Compound | Final Concentration (Example) | Measures |
| A | Oligomycin | 1.0 µM | ATP-linked respiration and proton leak |
| B | FCCP | 0.5 µM | Maximal respiration and spare respiratory capacity |
| C | Rotenone & Antimycin A | 0.5 µM | Non-mitochondrial respiration |
Protocol 2: Seahorse XF Glycolysis Rate Assay
This assay measures the key parameters of glycolytic function.
1. Cell Seeding and Treatment:
- Follow steps 1 and 2 from the Mito Stress Test protocol.
2. Seahorse XF Assay (Day 2):
- Hydrate the sensor cartridge as described previously.
- Prepare 10x stock solutions of rotenone/antimycin A and 2-DG in the assay medium.
- Load the injector ports of the hydrated sensor cartridge.
- Calibrate the sensor cartridge and run the assay.
Table 4: Seahorse XF Glycolysis Rate Assay Injection Strategy
| Injection Port | Compound | Final Concentration (Example) | Measures |
| A | Rotenone & Antimycin A | 0.5 µM | Compensatory glycolysis |
| B | 2-Deoxyglucose (2-DG) | 50 mM | Glycolytic capacity and reserve |
Data Presentation and Interpretation
The data generated from the Seahorse XF assays should be normalized to cell number or protein concentration. The key parameters for both mitochondrial and glycolytic function should be calculated and presented in tables for clear comparison between this compound treated and control groups.
Table 5: Summary of Mitochondrial Function Parameters
| Treatment | Basal Respiration (pmol/min) | ATP Production (pmol/min) | Proton Leak (pmol/min) | Maximal Respiration (pmol/min) | Spare Capacity (%) |
| Vehicle Control | |||||
| This compound (X µM) |
Table 6: Summary of Glycolytic Function Parameters
| Treatment | Glycolysis (mpH/min) | Glycolytic Capacity (mpH/min) | Glycolytic Reserve (mpH/min) |
| Vehicle Control | |||
| This compound (X µM) |
By analyzing these parameters, researchers can gain a detailed understanding of how activation of the Integrated Stress Response by this compound alters the metabolic phenotype of their cells of interest. This information is critical for elucidating the role of the ISR in various physiological and pathological processes and for the development of novel therapeutic strategies targeting this pathway.
References
- 1. The integrated stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The integrated stress response: From mechanism to disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Translation Regulation by eIF2α Phosphorylation and mTORC1 Signaling Pathways in Non-Communicable Diseases (NCDs) - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Isr-IN-1 Concentration for Cell Viability
This technical support center is designed for researchers, scientists, and drug development professionals utilizing Isr-IN-1, a potent inhibitor of the Integrated Stress Response (ISR). Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you optimize the concentration of this compound for maximal efficacy and minimal cytotoxicity in your cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of the Integrated Stress Response (ISR) with a potent EC50 of 0.6 nM in a cell-based ATF4 translational reporter assay.[1][2] It belongs to the bis-O-arylglycolamide class of compounds, which includes the well-characterized ISR inhibitor, ISRIB.[2][3][4] The ISR is a central cellular signaling network activated by various stress conditions, leading to the phosphorylation of the α-subunit of eukaryotic translation initiation factor 2 (eIF2α). This phosphorylation event typically attenuates global protein synthesis. This compound and its analogs act downstream of eIF2α phosphorylation, targeting the guanine nucleotide exchange factor (GEF) eIF2B. By activating the GEF activity of eIF2B, this compound makes cells insensitive to the effects of eIF2α phosphorylation, thereby restoring global protein synthesis.
Q2: What is the recommended starting concentration for this compound in cell culture?
Due to the high potency of this compound (EC50 = 0.6 nM), it is recommended to start with a low nanomolar concentration range. However, the optimal concentration is highly dependent on the cell type, experimental duration, and the specific endpoint being measured. A dose-response experiment is essential to determine the optimal, non-toxic concentration for your specific experimental conditions.
Q3: How should I prepare and store this compound?
For this compound and similar compounds like ISRIB, Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating stock solutions.
| Preparation and Storage | Recommendation |
| Solvent for Stock Solution | High-purity, anhydrous DMSO. |
| Stock Solution Concentration | Prepare a high-concentration stock (e.g., 1-10 mM) to minimize the final DMSO concentration in your culture medium. |
| Storage of Stock Solution | Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles. Stock solutions in DMSO are typically stable for several months at -20°C. |
| Preparation of Working Solutions | Prepare fresh dilutions from the stock solution in your cell culture medium for each experiment. |
Q4: What is the maximum permissible DMSO concentration in cell culture?
The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%, as higher concentrations can be toxic to cells. It is crucial to include a vehicle control (media with the same final DMSO concentration as the highest this compound concentration) in all experiments to account for any solvent effects.
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| High Cell Death or Low Viability | - This compound concentration is too high: Exceeding the cytotoxic threshold for the specific cell line. - Prolonged exposure: Continuous treatment may lead to cumulative toxicity. - Solvent toxicity: Final DMSO concentration is too high. | - Perform a dose-response experiment: Test a wide range of this compound concentrations (e.g., from picomolar to low micromolar) to determine the CC50 (50% cytotoxic concentration). - Reduce incubation time: Determine the minimum time required to observe the desired biological effect. - Check final DMSO concentration: Ensure the final DMSO concentration is below the toxic threshold for your cell line (typically <0.5%). Run a vehicle-only control. |
| No or Low Inhibitory Effect | - This compound concentration is too low: Insufficient concentration to effectively inhibit the ISR in your specific cell model. - Compound degradation: Improper storage or handling of the stock solution. - Cell line insensitivity: The cell line may have a less pronounced ISR or be resistant to this compound's effects. | - Increase this compound concentration: Based on your initial dose-response, test a higher concentration range. - Prepare fresh stock solution: Use a new vial of this compound and fresh, anhydrous DMSO. - Confirm ISR activation: Use a positive control (e.g., thapsigargin or tunicamycin) to ensure the ISR pathway is active in your cells. - Use a more sensitive assay: Consider using a direct downstream marker of ISR activation, such as measuring ATF4 protein levels by Western blot. |
| Precipitation of this compound in Culture Medium | - Poor solubility: The compound may have limited solubility in aqueous solutions. - Incorrect dilution method: Adding a small volume of highly concentrated DMSO stock directly to a large volume of aqueous medium can cause precipitation. | - Use pre-warmed medium: Add the this compound working solution to cell culture medium that has been warmed to 37°C. - Increase final DMSO concentration (with caution): If necessary, slightly increase the final DMSO percentage, ensuring it remains below the cytotoxic level. - Step-wise dilution: Serially dilute the DMSO stock in culture medium to gradually decrease the DMSO concentration. |
| Inconsistent Results Between Experiments | - Variability in cell health and density: Differences in cell confluency or passage number can affect experimental outcomes. - Inconsistent compound preparation: Variations in the preparation of stock and working solutions. - Freeze-thaw cycles: Repeated freezing and thawing of the stock solution can lead to compound degradation. | - Standardize cell culture conditions: Use cells of a consistent passage number and seed at the same density for each experiment. - Follow a strict protocol for compound dilution: Ensure consistent preparation of this compound solutions. - Aliquot stock solutions: Prepare single-use aliquots of the stock solution to avoid freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Cell Viability Assay (e.g., MTT Assay)
This protocol provides a framework for conducting a dose-response experiment to determine the cytotoxic concentration (CC50) of this compound.
Materials:
-
This compound
-
Anhydrous DMSO
-
Your cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to prepare working solutions at 2x the final desired concentrations. A suggested concentration range to test is 0.1 nM to 10 µM.
-
Include a "vehicle control" (medium with the highest concentration of DMSO used) and a "no treatment" control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared working solutions to the respective wells.
-
-
Incubation:
-
Incubate the plate for a duration relevant to your planned experiments (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the log of the this compound concentration to generate a dose-response curve and determine the CC50 value.
-
| Parameter | Description |
| Cell Line | Specific to the researcher's experimental model. |
| Seeding Density | Optimized for logarithmic growth during the assay period. |
| This compound Concentration Range | e.g., 0.1, 1, 10, 100 nM; 1, 10 µM |
| Incubation Time | e.g., 24, 48, 72 hours |
| Assay Readout | Absorbance at 570 nm |
Visualizations
Caption: The Integrated Stress Response (ISR) Pathway and the mechanism of action of this compound.
Caption: Experimental workflow for determining the optimal concentration of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Structure-Activity Studies of Bis-O-Arylglycolamides: Inhibitors of the Integrated Stress Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure–Activity Studies of Bis‐O‐Arylglycolamides: Inhibitors of the Integrated Stress Response (2016) | Brian R. Hearn | 15 Citations [scispace.com]
- 4. researchgate.net [researchgate.net]
Off-target effects of Isr-IN-1 in primary neurons
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Isr-IN-1, a selective PERK inhibitor, in primary neuron cultures. The information provided is intended to help users identify and resolve potential issues arising from off-target effects and other experimental variables.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is an ATP-competitive inhibitor of the protein kinase R-like endoplasmic reticulum kinase (PERK), one of the four known kinases that phosphorylate the eukaryotic translation initiation factor 2 alpha (eIF2α).[1][2] This phosphorylation is a central event in the Integrated Stress Response (ISR), a cellular pathway activated by various stressors like ER stress, viral infection, and amino acid deprivation.[2][3][4] By inhibiting PERK, this compound is expected to reduce eIF2α phosphorylation and attenuate the downstream effects of the ISR, including the translational repression of global protein synthesis and the preferential translation of stress-related mRNAs like ATF4.
Q2: I'm observing an unexpected increase in ISR activation (e.g., higher p-eIF2α or ATF4 levels) at higher concentrations of this compound. Why is this happening?
This paradoxical effect is a known off-target phenomenon for some ATP-competitive PERK inhibitors. While this compound is highly selective for PERK at nanomolar concentrations, at micromolar concentrations, it can bind to and activate another eIF2α kinase, GCN2. This occurs because the inhibitor, at higher concentrations, can occupy one protomer of the GCN2 dimer, leading to a conformational change that increases the ATP affinity of the other protomer and results in GCN2 activation. This leads to an overall increase in eIF2α phosphorylation and ISR activation, counteracting the intended inhibitory effect on PERK.
Q3: My primary neurons are showing signs of toxicity or cell death after treatment with this compound, even at concentrations that should be selective for PERK. What could be the cause?
Several factors could contribute to neuronal toxicity:
-
Basal ISR activity: Certain neuronal populations may have elevated basal ISR activity that is important for their normal function and survival. Inhibiting this basal PERK signaling could disrupt proteostasis and lead to cell death.
-
Off-target effects: As mentioned in Q2, higher concentrations of this compound can activate GCN2, leading to a potentially toxic level of ISR activation. Additionally, unforeseen off-target effects on other kinases or cellular processes cannot be entirely ruled out.
-
Experimental conditions: Primary neurons are sensitive to culture conditions. Factors like nutrient levels, serum concentration, and plating density can influence their health and response to pharmacological agents.
Q4: I am not observing the expected rescue of protein synthesis in my stressed neurons after this compound treatment. What should I check?
-
Inhibitor Concentration: Ensure you are using a concentration of this compound that is within the optimal range for PERK inhibition without causing off-target GCN2 activation. A dose-response experiment is crucial.
-
Timing of Treatment: The timing of this compound application relative to the induction of stress is critical. The inhibitor may be more effective if added before or concurrently with the stressor.
-
Type of Stressor: this compound will only be effective against stressors that primarily activate the PERK branch of the ISR (e.g., ER stress inducers like thapsigargin or tunicamycin). If the stressor activates other eIF2α kinases (e.g., amino acid deprivation for GCN2, viral dsRNA for PKR), PERK inhibition alone may not be sufficient to block the ISR.
-
Neuron-specific responses: Neurons can exhibit unique responses to ISR modulation. The translational machinery in neurons may have distinct characteristics that influence the efficacy of ISR inhibitors.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Increased p-eIF2α/ATF4 levels at high this compound concentrations | Off-target activation of GCN2. | Perform a detailed dose-response curve to determine the optimal concentration for PERK inhibition without GCN2 activation. Use concentrations in the low nanomolar range. |
| Neuronal toxicity/death | 1. Inhibition of essential basal PERK signaling.2. Off-target effects.3. Suboptimal culture conditions. | 1. Assess basal p-eIF2α levels in your primary neuron culture. Consider if complete PERK inhibition is detrimental.2. Lower the concentration of this compound. 3. Optimize neuron culture conditions (media, supplements, density). |
| No effect on ISR markers (p-eIF2α, ATF4) | 1. Ineffective concentration of this compound.2. Inappropriate stressor.3. Degradation of the inhibitor. | 1. Verify the potency of your this compound stock and perform a dose-response experiment.2. Confirm that your stressor activates the PERK pathway (e.g., by checking for increased p-PERK).3. Use freshly prepared solutions of this compound. |
| Variability between experiments | 1. Inconsistent primary neuron culture health.2. Differences in inhibitor preparation or application.3. Passage number of neurons (if applicable). | 1. Standardize your neuron isolation and culture protocol.2. Prepare fresh inhibitor solutions for each experiment and ensure consistent timing of application.3. Use neurons from a consistent and low passage number. |
Quantitative Data Summary
Table 1: Kinase Selectivity Profile of a Typical PERK Inhibitor (Hypothetical Data for this compound)
| Kinase | IC50 (nM) | Fold Selectivity vs. PERK |
| PERK | 1 | 1 |
| GCN2 | >2000 | >2000 |
| HRI | >3000 | >3000 |
| PKR | >10000 | >10000 |
Note: This table is based on data for a highly selective PERK inhibitor, HC-5404, as a representative example. The off-target activation of GCN2 is a concentration-dependent effect not captured by IC50 values alone.
Key Signaling Pathways and Experimental Workflows
Caption: On-target signaling pathway of this compound.
Caption: On-target vs. off-target effects of this compound.
Caption: Troubleshooting workflow for this compound experiments.
Detailed Experimental Protocols
Protocol 1: Dose-Response Analysis of this compound using Western Blot
This protocol is designed to determine the optimal concentration of this compound for PERK inhibition and to identify the concentration at which off-target GCN2 activation may occur.
-
Plate Primary Neurons: Plate primary neurons at a suitable density in multi-well plates and allow them to mature for the desired number of days in vitro (DIV).
-
Prepare this compound Dilutions: Prepare a series of this compound concentrations ranging from low nanomolar (e.g., 1 nM) to high micromolar (e.g., 10 µM).
-
Induce ER Stress: Treat the neurons with a known ER stressor (e.g., 1 µM thapsigargin or 2 µg/mL tunicamycin) to induce PERK activation.
-
Treat with this compound: Concurrently with the stressor, treat the neurons with the different concentrations of this compound for a predetermined time (e.g., 2-6 hours). Include a vehicle control (e.g., DMSO) and a stressor-only control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blot Analysis:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against:
-
p-PERK (Thr980)
-
Total PERK
-
p-eIF2α (Ser51)
-
Total eIF2α
-
ATF4
-
A loading control (e.g., β-actin or GAPDH).
-
-
Incubate with the appropriate secondary antibodies and visualize the bands using a chemiluminescence detection system.
-
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to their total protein counterparts. Plot the normalized values against the this compound concentration to determine the IC50 for PERK inhibition and to observe any paradoxical increase in p-eIF2α at higher concentrations.
Protocol 2: Measuring Global Protein Synthesis using Puromycin Labeling (SUnSET)
This protocol assesses the functional consequence of ISR modulation by measuring the rate of new protein synthesis.
-
Experimental Setup: Treat primary neurons with your stressor and/or this compound as determined in your experimental design.
-
Puromycin Pulse: During the last 10-15 minutes of the treatment period, add puromycin to the culture medium at a final concentration of 1-10 µg/mL.
-
Cell Lysis: Immediately after the puromycin pulse, wash the cells with ice-cold PBS and lyse them as described in Protocol 1.
-
Western Blot Analysis:
-
Perform SDS-PAGE and protein transfer as described above.
-
Probe the membrane with a primary antibody that recognizes puromycin.
-
Re-probe the membrane with a loading control antibody (e.g., β-actin).
-
-
Data Analysis: The intensity of the puromycin signal across all lanes corresponds to the rate of global protein synthesis. A decrease in signal indicates translational repression, which should be rescued by an effective concentration of this compound. Quantify the puromycin signal and normalize it to the loading control.
References
Isr-IN-1 degradation and storage issues
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for the effective use of Isr-IN-1 (also known as ISRIB), a potent inhibitor of the Integrated Stress Response (ISR). Below you will find troubleshooting guides and Frequently Asked Questions (FAQs) to address common issues encountered during experiments, with a focus on degradation and storage.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a cell-permeable small molecule that acts as a potent and selective inhibitor of the Integrated Stress Response (ISR). It functions by targeting the translation initiation factor eIF2B, a key regulator of protein synthesis. By stabilizing the active conformation of eIF2B, this compound counteracts the effects of eIF2α phosphorylation, a central event in the ISR, thereby restoring global protein synthesis.
Q2: What is the recommended method for preparing an this compound stock solution?
This compound is soluble in organic solvents like Dimethyl Sulfoxide (DMSO). To prepare a stock solution, dissolve the powdered compound in high-purity, anhydrous DMSO. Gentle warming (up to 60°C) and sonication can facilitate dissolution. It is crucial to ensure the powder is completely dissolved before storage.
Q3: How should this compound powder and stock solutions be stored to ensure stability?
Proper storage is critical to prevent degradation and ensure experimental reproducibility. Refer to the table below for recommended storage conditions. To avoid repeated freeze-thaw cycles, which can lead to degradation, it is highly recommended to aliquot the stock solution into single-use volumes.
Q4: Is this compound stable in aqueous solutions like cell culture media?
This compound has limited solubility and stability in aqueous solutions. Precipitation can occur when diluting a DMSO stock solution into aqueous buffers or media. Therefore, it is best to prepare fresh dilutions for each experiment and use them immediately. Always visually inspect the final solution for any signs of precipitation before adding it to your experimental system.
Troubleshooting Guide
This guide addresses common problems that may arise during the use of this compound, with a focus on potential degradation and storage issues.
Problem 1: Inconsistent or no biological effect of this compound is observed in my experiments.
-
Possible Cause 1: Degraded this compound. Improper storage or handling can lead to the chemical degradation of this compound, rendering it inactive.
-
Troubleshooting Steps:
-
Verify that the this compound powder and stock solutions have been stored according to the recommended conditions (see Table 1).
-
Avoid multiple freeze-thaw cycles of the stock solution by using single-use aliquots.
-
Prepare a fresh stock solution from a new vial of this compound powder.
-
Consider performing a quality control check of your stock solution using an analytical method like HPLC, if available.
-
-
-
Possible Cause 2: Precipitation of this compound in aqueous media. Due to its low aqueous solubility, this compound may precipitate out of the solution when diluted in cell culture media or buffers, reducing its effective concentration.
-
Troubleshooting Steps:
-
Prepare fresh dilutions immediately before use.
-
Visually inspect the final working solution for any cloudiness or particulate matter.
-
Increase the final DMSO concentration in your working solution, ensuring it remains at a non-toxic level for your specific cell type.
-
Consider using a solubilizing agent, but validate its compatibility with your experimental system.
-
-
Problem 2: Increased cytotoxicity is observed in cells treated with this compound.
-
Possible Cause: High proteotoxic stress in the experimental model. The ISR is a protective cellular response. Inhibiting it with this compound under conditions of high cellular stress can lead to increased cell death.
-
Troubleshooting Steps:
-
If co-treating with a stress-inducing agent (e.g., tunicamycin, thapsigargin), consider reducing its concentration.
-
Perform a dose-response experiment to determine the optimal, non-toxic concentration of this compound for your specific cell line and experimental conditions.
-
Reduce the duration of this compound treatment.
-
-
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration |
| Powder | -20°C | Up to 3 years |
| 4°C | Up to 2 years | |
| Solution (in DMSO) | -80°C | Up to 1 year |
| -20°C | 1 to 6 months |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)
-
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator or water bath (optional)
-
-
Procedure:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial to prevent condensation.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex the solution thoroughly to dissolve the powder.
-
If necessary, gently warm the solution in a water bath (up to 60°C) or use a sonicator to aid dissolution. Ensure the solution is clear and free of visible particles.
-
Once fully dissolved, allow the solution to cool to room temperature.
-
Dispense the stock solution into single-use aliquots in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage or -20°C for shorter-term use.
-
Visualizations
Caption: Recommended workflow for the storage and preparation of this compound.
Caption: Troubleshooting logic for lack of this compound activity.
Caption: Mechanism of this compound in the Integrated Stress Response pathway.
Technical Support Center: The Integrated Stress Response (ISR) Inhibitor
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing inhibitors of the Integrated Stress Response (ISR), with a focus on understanding and addressing inconsistent results across different cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the Integrated Stress Response (ISR) and what does an ISR inhibitor do?
The Integrated Stress Response (ISR) is a central cellular signaling network activated by a variety of stress conditions, including endoplasmic reticulum (ER) stress, amino acid deprivation, viral infection, and oxidative stress. A key event in the ISR is the phosphorylation of the eukaryotic translation initiation factor 2 alpha (eIF2α). This phosphorylation leads to a global reduction in protein synthesis, allowing the cell to conserve resources and initiate the translation of specific stress-related mRNAs, such as the transcription factor ATF4, to promote adaptation and survival. However, chronic or excessive ISR activation can lead to apoptosis.[1][2][3]
An ISR inhibitor, such as the well-characterized molecule ISRIB (Integrated Stress Response Inhibitor), works to counteract the effects of eIF2α phosphorylation. ISRIB specifically targets the guanine nucleotide exchange factor eIF2B, enhancing its activity to restore global protein synthesis even in the presence of phosphorylated eIF2α.[1][4] Other ISR inhibitors may target the upstream kinases (PERK, GCN2, PKR, HRI) that phosphorylate eIF2α.
Q2: We are observing inconsistent results with our ISR inhibitor in different cell lines. Why is this happening?
Inconsistent results with ISR inhibitors across different cell lines are a common challenge and can be attributed to several factors:
-
Basal ISR Activation: Different cell lines can exhibit varying basal levels of ISR activation due to their inherent metabolic state, proliferation rate, or underlying mutations. Cell lines with high basal ISR may be more sensitive to ISR inhibition.
-
Genetic Background: The genetic makeup of a cell line, including the expression levels of ISR pathway components (e.g., eIF2α kinases, phosphatases, and downstream effectors like ATF4 and CHOP), can significantly influence its response to an ISR inhibitor.
-
Nature and Intensity of the Stressor: The type of stressor used to induce the ISR (e.g., thapsigargin for ER stress, sodium arsenite for oxidative stress) activates different upstream eIF2α kinases (PERK, HRI, etc.). The efficacy of an ISR inhibitor can vary depending on which kinase is activated and the overall intensity of the stress.
-
Cell-Type Specific Dependencies: Some cell lines, particularly certain cancer cells, may become dependent on the ISR for survival and proliferation. In such cases, inhibiting the ISR can lead to cytotoxicity, whereas in other cell lines it may be cytoprotective.
-
Off-Target Effects: While some ISR inhibitors like ISRIB are known for their high specificity, others, particularly kinase inhibitors, may have off-target effects that can lead to variable and unexpected outcomes in different cellular contexts.
Q3: How can we troubleshoot the variability in our results?
To address inconsistent results, a systematic approach is recommended:
-
Characterize Basal ISR Levels: Before initiating inhibitor studies, assess the basal levels of key ISR markers, such as phosphorylated eIF2α (p-eIF2α) and ATF4, in your different cell lines by Western blot. This will help you understand the baseline ISR activity.
-
Optimize Inhibitor Concentration: Perform a dose-response curve for your ISR inhibitor in each cell line to determine the optimal concentration. It is crucial to identify a concentration that effectively inhibits the ISR without causing significant cytotoxicity in the absence of a stressor.
-
Titrate the Stressor: The efficacy of ISRIB is dependent on the level of eIF2α phosphorylation. It is more effective at lower to moderate levels of stress. Therefore, it is important to perform a dose-response of the stress-inducing agent to find a concentration that elicits a moderate and consistent ISR activation.
-
Confirm Target Engagement: Verify that your inhibitor is engaging its target in each cell line. For ISRIB, this can be indirectly assessed by observing the restoration of global protein synthesis. For kinase inhibitors, you can measure the phosphorylation status of their direct target.
-
Use Positive and Negative Controls: Always include appropriate controls in your experiments. A vehicle control (e.g., DMSO) is essential. For ISR activation, use a well-characterized stressor. For ISR inhibition, ISRIB can serve as a reference compound.
-
Standardize Experimental Conditions: Ensure that cell passage number, confluency, and media conditions are consistent across experiments to minimize variability.
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| No effect of ISR inhibitor observed. | 1. High level of eIF2α phosphorylation: The induced stress may be too severe for the inhibitor to overcome. 2. Inactive inhibitor: Improper storage or handling may have degraded the compound. 3. Cell-type specific insensitivity: The cell line may be less responsive to the inhibitor. | 1. Perform a dose-response of the stressor to find a concentration that elicits a moderate ISR. Measure p-eIF2α levels by Western blot. 2. Store inhibitor stock solutions at -20°C or -80°C and minimize freeze-thaw cycles. Prepare fresh dilutions for each experiment. 3. Test a range of inhibitor concentrations. Confirm ISR activation in your cell line using a positive control stressor. |
| Cytotoxicity observed with inhibitor treatment. | 1. High inhibitor concentration: While generally well-tolerated at typical working concentrations (e.g., ISRIB at 5-200 nM), higher concentrations can be toxic to some cell lines. 2. Cellular dependency on ISR: The cell line may rely on the ISR for survival, especially under stress. 3. Solvent toxicity: The vehicle (e.g., DMSO) may be toxic at higher concentrations. | 1. Perform a dose-response and time-course experiment to determine the optimal non-toxic concentration and duration. Use a cell viability assay (e.g., MTT, CellTiter-Glo). 2. Assess basal ISR activation. Consider that for some cancer cell lines, ISR inhibition may be the intended cytotoxic outcome. 3. Ensure the final concentration of the vehicle in the culture medium is low (typically <0.1%) and include a vehicle-only control. |
| Inconsistent results between experiments. | 1. Variability in cell culture conditions: Differences in cell passage number, confluency, or media can affect cellular stress levels. 2. Inconsistent stress induction: The potency of the stressor may vary. 3. Variability in inhibitor preparation: Inconsistent dilution of the inhibitor stock. | 1. Maintain a consistent cell culture protocol. Use cells within a defined passage number range. 2. Prepare fresh dilutions of the stressor for each experiment from a reliable stock. 3. Prepare fresh dilutions of the inhibitor from a validated stock solution for each experiment. |
Quantitative Data Summary
The following tables summarize the differential effects of ISR inhibitors in various cell lines as reported in the literature. Note that experimental conditions can vary between studies.
Table 1: Cell Line-Dependent Effects of ISRIB
| Cell Line | Stressor | ISRIB Concentration | Observed Effect | Reference |
| HEK293T | Thapsigargin (Tg) | 5 nM (EC50) | Potent inhibition of ATF4-luciferase reporter. | |
| U2OS | Thapsigargin (Tg), Sodium Arsenite (Ars) | 2 nM | Significant reduction in stress granule formation. | |
| HeLa | Poly(I:C), Sodium Arsenite | Effective at low to moderate p-eIF2α levels | Fails to inhibit ISR at high p-eIF2α levels (>45-70% of max). | |
| HT22 | Oxygen-Glucose Deprivation/Reperfusion (OGD/R) | 200 nM | Enhanced cell viability. | |
| K562, LAMA84 (CML cells) | Thapsigargin (Tg) | 250 nM | Sensitizes cells to imatinib. | |
| A549, HeLa | Cyclosporin A (CsA) | 2 µM | Attenuated induction of ATF4, CHOP, and TRB3. |
Table 2: Cell Line-Dependent Effects of ISR Kinase Inhibitors
| Inhibitor (Target) | Cell Line(s) | Concentration | Observed Effect | Reference |
| GSK2606414 (PERK) | Human Myeloma Cell Lines (H929, L363) | 10 µM | Decreased cell viability, induced apoptosis, suppressed PERK signaling. | |
| GSK2606414 (PERK) | COLO205, LOVO (Colorectal Cancer) | 5-20 µM | Inhibited cell death induced by taxol and nocodazole. | |
| GSK2606414 (PERK) | A549 | 1000 nM | Ameliorated apoptosis and inflammation induced by SARS-CoV-2 ORF3a. | |
| GCN2 Inhibitor (TAP20) | HPAFII, SKOV3, and other cancer cell lines | < IC50 | Synergistic effects with various anti-cancer drugs. | |
| GCN2 Inhibitor (AST-0513) | HNSCC cell lines | Not specified | Inhibited GCN2-ATF4 pathway and reduced cell proliferation under amino acid deprivation. | |
| C16 (PKR) | Colorectal Cancer cell lines | Not specified | Suppressed cell proliferation via G1 arrest and increased p21 expression. | |
| HRI Activator (BTdCPU) | CRL-2813 (Melanoma) | Not specified | Induced eIF2α phosphorylation and inhibited cell proliferation. |
Experimental Protocols
Protocol 1: Assessment of ISR Activation by Western Blot
This protocol describes the detection of key ISR markers, phosphorylated eIF2α (p-eIF2α) and ATF4, by Western blotting.
Materials:
-
Cells of interest cultured in appropriate vessels
-
Complete cell culture medium
-
ISR inhibitor (e.g., ISRIB) and stress inducer (e.g., Thapsigargin)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and Western blotting apparatus
-
Primary antibodies: anti-p-eIF2α (Ser51), anti-eIF2α, anti-ATF4, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
Cell Seeding: Seed cells to be 70-80% confluent at the time of treatment.
-
Treatment:
-
Pre-treat cells with the desired concentration of the ISR inhibitor or vehicle (DMSO) for 1-2 hours.
-
Add the stress inducer at the desired concentration and incubate for the appropriate time (e.g., 1-6 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in lysis buffer on ice for 30 minutes.
-
Scrape cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using a chemiluminescence substrate and an imaging system.
-
Protocol 2: Assessment of Global Protein Synthesis via Puromycin Incorporation
This protocol measures the rate of global protein synthesis by detecting the incorporation of the tRNA analog puromycin into nascent polypeptide chains. A decrease in puromycin signal indicates inhibition of protein synthesis, a hallmark of ISR activation. Restoration of the signal by an ISR inhibitor indicates its efficacy.
Materials:
-
Cells of interest cultured in multi-well plates
-
Complete cell culture medium
-
ISR inhibitor and stress inducer
-
Puromycin (stock solution in sterile water or PBS)
-
Lysis buffer, protein quantification kit, and Western blotting reagents (as in Protocol 1)
-
Anti-puromycin antibody
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1.
-
Puromycin Labeling: 10-15 minutes before the end of the treatment incubation, add puromycin to the cell culture medium at a final concentration of 1-10 µg/mL.
-
Cell Lysis and Western Blotting:
-
Proceed with cell lysis, protein quantification, and Western blotting as described in Protocol 1.
-
Use an anti-puromycin antibody to detect the incorporated puromycin. The signal will appear as a smear, representing the nascent polypeptide chains of various sizes.
-
Visualizations
Caption: The Integrated Stress Response (ISR) signaling pathway.
Caption: Mechanism of action of the ISR inhibitor ISRIB.
Caption: Troubleshooting workflow for inconsistent ISR inhibitor results.
References
How to minimize Isr-IN-1 toxicity in long-term experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of the Integrated Stress Response Inhibitor, ISRIB (trans-N,N'-(Cyclohexane-1,4-diyl)bis(2-(4-chlorophenoxy)acetamide)). The information herein is intended to help minimize potential toxicity in long-term experiments. It is presumed that the query "Isr-IN-1" refers to the well-documented compound ISRIB, as "this compound" does not correspond to a standard chemical name in the scientific literature.
Frequently Asked Questions (FAQs)
Q1: What is ISRIB and what is its mechanism of action?
A1: ISRIB is a potent and selective inhibitor of the Integrated Stress Response (ISR).[1][2] The ISR is a cellular signaling network activated by various stresses, such as endoplasmic reticulum (ER) stress, amino acid deprivation, and viral infections.[2] A key event in the ISR is the phosphorylation of the alpha-subunit of eukaryotic initiation factor 2 (eIF2α). Phosphorylated eIF2α inhibits its guanine nucleotide exchange factor, eIF2B, leading to a shutdown of global protein synthesis.[1][3] ISRIB works by binding to and stabilizing the active decameric form of eIF2B, making it resistant to inhibition by phosphorylated eIF2α. This action restores global protein synthesis, even under cellular stress conditions.
Q2: Is ISRIB toxic in long-term experiments?
A2: While ISRIB is generally well-tolerated in many in vivo studies without overt toxicity, its long-term safety is not yet fully determined. Toxicity is context-dependent. In vitro, ISRIB can cause cytotoxicity in cells experiencing high levels of proteotoxic stress, as these cells may rely on the ISR for survival. In animal models, a high dose of 5 mg/kg was reported to cause mortality in an Alzheimer's model. However, many studies report no toxic side effects in vivo. This favorable profile is thought to be because ISRIB is most effective against low to moderate levels of eIF2α phosphorylation, which may be characteristic of chronic conditions, while not completely abrogating the protective effects of a strong, acute ISR.
Q3: What are the known off-target effects of ISRIB?
A3: Current research suggests that ISRIB is remarkably specific with minimal off-target effects in many experimental settings. Genome-wide ribosome profiling in unstressed cells showed that ISRIB does not induce major changes in translation or mRNA levels. However, some studies have noted that ISRIB can alter the function of the immune system's T cells, which could be an intended or unintended effect depending on the research context.
Q4: When should I consider using an alternative to ISRIB for long-term ISR inhibition?
A4: Consider alternatives if you observe significant, dose-limiting toxicity with ISRIB that cannot be mitigated by optimizing the concentration and treatment schedule. Alternatives include PERK inhibitors like GSK2606414. However, it's important to note that these can have their own toxicity profiles, such as pancreatic toxicity. Preclinical analyses have suggested that ISRIB may be less toxic than some PERK inhibitors like GSK414.
Troubleshooting Guides
Problem 1: Significant cytotoxicity is observed in my long-term cell culture experiment with ISRIB.
-
Possible Cause: Your experimental conditions may be inducing a high level of proteotoxic stress, making the cells dependent on the protective effects of the ISR. Inhibiting this pathway with ISRIB can lead to cell death.
-
Troubleshooting Steps:
-
Reduce Co-Stressor Concentration: If you are co-treating cells with a stress-inducing agent (e.g., tunicamycin, thapsigargin), perform a dose-response experiment to find the lowest concentration of the stressor that still elicits the desired effect, and then re-evaluate ISRIB's toxicity.
-
Optimize ISRIB Concentration: High concentrations of ISRIB can be cytotoxic. Perform a dose-response curve with ISRIB (e.g., 5 nM to 500 nM) in your specific cell line to identify the optimal, non-toxic concentration for long-term use.
-
Assess Basal ISR Activation: Your specific cell line might have a high basal level of ISR activation, making it more sensitive to ISRIB. Use Western blotting to check the baseline levels of phosphorylated eIF2α and ATF4 expression.
-
Modify Treatment Schedule: Instead of continuous treatment, consider intermittent dosing schedules (e.g., treatment for 24 hours followed by a drug-free period) to allow cells to recover.
-
Problem 2: ISRIB is not showing the expected biological effect in my long-term in vivo study.
-
Possible Cause 1: The level of ISR activation in your disease model may be too high for ISRIB to be effective. ISRIB's efficacy is diminished when levels of phosphorylated eIF2α are very high.
-
Troubleshooting Steps:
-
Quantify ISR Activation: At different stages of your long-term experiment, collect tissue samples and measure the levels of phosphorylated eIF2α and its downstream target ATF4 by Western blot or immunohistochemistry to confirm that the ISR is activated within a low-to-moderate range where ISRIB is effective.
-
-
Possible Cause 2: Issues with compound formulation, stability, or administration route.
-
Troubleshooting Steps:
-
Verify Formulation: ISRIB has poor solubility in aqueous solutions. For in vivo studies, a common vehicle is a mixture of DMSO and PEG400. Ensure the compound is fully dissolved. Prepare fresh dilutions for each experiment.
-
Check Dosing and Schedule: Typical doses in mice range from 0.25 mg/kg to 5 mg/kg via intraperitoneal (i.p.) injection. The treatment schedule can vary significantly, from daily injections for a few days to less frequent dosing for chronic studies. Review the literature for validated dosing regimens in similar long-term models.
-
Confirm Target Engagement: If possible, collect tissue samples post-treatment to measure downstream markers of ISRIB activity, such as a reduction in ATF4 protein levels, to confirm the drug is reaching its target and is biologically active.
-
Data Presentation
Table 1: In Vitro Concentrations and Observed Effects of ISRIB
| Cell Line | Stressor | ISRIB Concentration | Duration | Outcome | Reference |
| HEK293T, HeLa, U2OS | Thapsigargin, Sodium Arsenite | 5 - 200 nM | 1-2 hours (pre-treatment) | Inhibition of ISR | |
| HT22 | Oxygen-Glucose Deprivation | 200 nM | 6 hours (pre-treatment) | Enhanced cell viability | |
| Primary Cortical Neurons | trans-Resveratrol (25 µM) | 10 nM | 8 hours | Protective against TyrRS depletion | |
| Primary Cortical Neurons | None | 100 - 500 nM | 8 hours | Decrease in TyrRS protein levels | |
| HEK Cells | Cisplatin | 0.2 µM | N/A | Reduced cisplatin-induced apoptosis |
Table 2: In Vivo Dosing and Administration of ISRIB in Rodent Models
| Animal Model | Condition | ISRIB Dose | Vehicle | Administration Route | Treatment Schedule | Outcome | Reference |
| Aged Mice | Age-related cognitive decline | 2.5 mg/kg | N/A | i.p. | Daily for 3 consecutive days | Reversal of spatial and working memory deficits | |
| Mice | Traumatic Brain Injury (TBI) | 0.25 mg/kg | N/A | i.p. | Daily for 3-5 consecutive days | Reversal of cognitive deficits | |
| Mice | Alzheimer's Disease Model | 0.25 mg/kg | N/A | i.p. | Daily for several days | Beneficial effects on synapse function | |
| Mice | Prion Disease | N/A | N/A | Oral | Daily | Extended lifespan | |
| Mice | HepG2 Xenografts | 2.5 mg/kg | N/A | Daily | 14 days | Inhibited tumor growth (with nelfinavir) |
Experimental Protocols
Protocol 1: Determining the Optimal Non-Toxic Concentration of ISRIB for Long-Term Cell Culture
-
Cell Seeding: Plate your cells of interest in a 96-well plate at a density that allows for logarithmic growth over the planned duration of the experiment.
-
ISRIB Preparation: Prepare a 10 mM stock solution of ISRIB in DMSO. Create a dilution series in your cell culture medium to achieve final concentrations ranging from 1 nM to 1000 nM. Include a vehicle-only (DMSO) control, ensuring the final DMSO concentration is consistent across all wells and is non-toxic (typically <0.1%).
-
Treatment: Replace the existing medium with the medium containing the different concentrations of ISRIB or vehicle.
-
Long-Term Incubation: Culture the cells for the intended duration of your experiment (e.g., 3 days, 7 days, 14 days), replacing the medium with fresh ISRIB/vehicle-containing medium as required by your cell line's culture conditions.
-
Viability Assessment: At each time point, assess cell viability using a standard assay such as MTT, CellTiter-Glo, or trypan blue exclusion.
-
Data Analysis: Plot cell viability against ISRIB concentration for each time point. The optimal non-toxic concentration is the highest concentration that does not significantly reduce cell viability compared to the vehicle control over the longest time point.
Protocol 2: Western Blot Analysis to Confirm ISRIB Activity and Monitor ISR Status
-
Sample Preparation: Treat your neuronal cultures or other cells with: a) Vehicle control (DMSO), b) An ISR activator (e.g., 1 µg/ml Tunicamycin for 1 hour), c) The ISR activator + your optimized ISRIB concentration, and d) ISRIB alone.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C. Key antibodies include: anti-phospho-eIF2α (Ser51), anti-total eIF2α, anti-ATF4, and a loading control (e.g., β-actin or GAPDH).
-
Wash the membrane and incubate with appropriate HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Analysis: Quantify the band intensities. A successful experiment will show that the ISR activator increases p-eIF2α and ATF4 levels. Co-treatment with ISRIB should significantly reduce ATF4 levels without affecting the levels of p-eIF2α, confirming its downstream mechanism of action.
Mandatory Visualizations
References
Technical Support Center: Isr-IN-1 (ISRIB) Precipitation in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of Isr-IN-1 (commonly known as ISRIB) precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound (ISRIB) and what is its mechanism of action?
A1: this compound, more commonly known as ISRIB, is a potent and selective inhibitor of the Integrated Stress Response (ISR).[1] The ISR is a fundamental cellular signaling network activated by various stress conditions, such as amino acid deprivation, viral infection, and endoplasmic reticulum (ER) stress.[2][3] A key event in the ISR is the phosphorylation of the alpha subunit of eukaryotic translation initiation factor 2 (eIF2α).[4][5] Phosphorylated eIF2α inhibits global protein synthesis but allows for the preferential translation of certain stress-related mRNAs, including the transcription factor ATF4. ISRIB acts downstream of eIF2α phosphorylation, effectively reversing the effects of this phosphorylation and restoring global protein synthesis.
Q2: What is the recommended solvent for dissolving this compound (ISRIB)?
A2: The recommended solvent for dissolving ISRIB is dimethyl sulfoxide (DMSO). It is advisable to use a fresh, anhydrous grade of DMSO, as it is hygroscopic and absorbed water can negatively impact the solubility of the compound.
Q3: My this compound (ISRIB) solution in DMSO precipitates when I add it to my cell culture medium. What is causing this?
A3: This is a common issue known as "precipitation upon dilution" or "crashing out," which frequently occurs with hydrophobic compounds dissolved in an organic solvent when introduced into an aqueous environment like cell culture media. The primary reason is that the final concentration of ISRIB in the medium exceeds its aqueous solubility limit once the DMSO is diluted.
Q4: What is the maximum concentration of DMSO that cells can tolerate?
A4: Most cell lines can tolerate a final DMSO concentration of up to 0.5%, but it is highly recommended to keep the final concentration at or below 0.1% to avoid potential cytotoxicity and off-target effects. It is crucial to perform a vehicle control (media with the same final DMSO concentration without the inhibitor) in your experiments to assess the effect of the solvent on your specific cell line.
Troubleshooting Guides
Issue 1: Immediate Precipitation of this compound (ISRIB) Upon Addition to Cell Culture Media
Symptoms: The cell culture medium becomes cloudy or a visible precipitate forms immediately after adding the ISRIB stock solution.
Possible Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of ISRIB in the culture medium is above its aqueous solubility limit. | Decrease the final working concentration of ISRIB. It is essential to determine the maximum soluble concentration of ISRIB in your specific cell culture medium through a solubility test. |
| Rapid Dilution | Adding a concentrated DMSO stock solution directly to a large volume of media can cause a rapid solvent exchange, leading to precipitation. | Perform a stepwise dilution. First, create an intermediate dilution of the ISRIB stock in pre-warmed (37°C) culture medium. Then, add this intermediate dilution to the final volume of the medium. Add the compound dropwise while gently swirling the medium. |
| Low Temperature of Media | Adding the compound to cold media can decrease its solubility. | Always use pre-warmed (37°C) cell culture medium for all dilutions. |
| High DMSO Concentration in Final Solution | While DMSO aids in initial dissolution, a high final concentration can be toxic to cells and may not prevent precipitation upon significant dilution. | Keep the final DMSO concentration in the culture medium at or below 0.1%. This may necessitate preparing a more concentrated stock solution in DMSO to minimize the volume added to the media. |
Issue 2: Delayed Precipitation of this compound (ISRIB) in the Incubator
Symptoms: The medium appears clear initially, but a crystalline or cloudy precipitate forms after several hours or days of incubation.
Possible Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Changes in Media pH | The pH of the culture medium can shift during incubation due to cellular metabolism, which can affect the solubility of ISRIB. | Ensure the cell culture medium is properly buffered. Use freshly prepared or properly stored medium. |
| Interaction with Media Components | ISRIB might interact with components in the cell culture medium, such as salts, amino acids, or proteins in the serum, to form insoluble complexes over time. | If possible, test the solubility of ISRIB in different basal media formulations. If using serum, consider that lot-to-lot variability can affect compound solubility. |
| Temperature Fluctuations | Repeated removal of culture vessels from the incubator can cause temperature changes that may lead to the precipitation of less soluble compounds. | Minimize the time that culture vessels are outside the stable environment of the incubator. |
| Evaporation of Media | If the culture medium evaporates, the concentration of all components, including ISRIB, will increase, potentially exceeding its solubility limit. | Ensure proper humidification of the incubator. Use filter-capped flasks or seal culture plates to minimize evaporation. |
Experimental Protocols
Protocol 1: Preparation of this compound (ISRIB) Stock and Working Solutions
-
Prepare a High-Concentration Stock Solution:
-
Allow the vial of ISRIB powder to equilibrate to room temperature before opening.
-
Dissolve the ISRIB powder in 100% anhydrous DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Ensure the compound is fully dissolved by vortexing and, if necessary, brief sonication in a water bath.
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
-
Prepare an Intermediate Dilution (Recommended):
-
Pre-warm your complete cell culture medium (containing serum, if applicable) to 37°C.
-
To minimize the risk of precipitation, first, dilute your high-concentration DMSO stock solution to a lower concentration (e.g., 1 mM or 100 µM) in pre-warmed medium.
-
-
Prepare the Final Working Solution:
-
Add a small volume of the intermediate dilution or the high-concentration stock to the pre-warmed medium while gently swirling to achieve the desired final concentration. For example, to achieve a 100 nM final concentration from a 10 mM stock, you can add 1 µL of the stock to 100 mL of medium. This results in a final DMSO concentration of 0.001%, which is well-tolerated by most cell lines.
-
Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
-
Protocol 2: Determining the Maximum Soluble Concentration of this compound (ISRIB)
-
Prepare a Serial Dilution of ISRIB in DMSO:
-
Start with your high-concentration DMSO stock of ISRIB and prepare a 2-fold serial dilution in DMSO.
-
-
Add to Media:
-
In a 96-well plate, add a fixed volume of each DMSO dilution to a corresponding well containing your complete cell culture medium (e.g., add 2 µL of each DMSO dilution to 200 µL of media).
-
Include a DMSO-only control.
-
-
Incubate and Observe:
-
Incubate the plate at 37°C and 5% CO₂.
-
Visually inspect the wells for any signs of cloudiness or precipitate at different time points (e.g., 0, 2, 6, and 24 hours).
-
-
Quantitative Assessment (Optional):
-
For a more quantitative measure, read the absorbance of the plate at a wavelength of 600 nm. An increase in absorbance indicates precipitation.
-
-
Determine the Maximum Soluble Concentration:
-
The highest concentration of ISRIB that remains clear is your maximum working soluble concentration under those specific conditions.
-
Visualizations
Caption: The Integrated Stress Response (ISR) pathway and the point of inhibition by this compound (ISRIB).
Caption: A troubleshooting workflow for addressing this compound (ISRIB) precipitation in cell culture.
References
Technical Support Center: Validating ISR-IN-1 Activity
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers validating the activity of ISR-IN-1, a putative inhibitor of the Integrated Stress Response (ISR). We provide protocols and expected outcomes when using a positive control to ensure your experimental system is functioning correctly.
Frequently Asked Questions (FAQs)
Q1: What is the Integrated Stress Response (ISR) and what does this compound target?
The Integrated Stress Response (ISR) is a central cellular signaling pathway activated by a variety of stress conditions, including amino acid deprivation, viral infection, endoplasmic reticulum (ER) stress, and oxidative stress.[1][2][3][4] The core event of the ISR is the phosphorylation of the alpha subunit of eukaryotic initiation factor 2 (eIF2α).[1] This phosphorylation leads to a decrease in global protein synthesis but promotes the translation of specific mRNAs, such as the transcription factor ATF4. ATF4 then drives the expression of genes involved in stress adaptation and, if the stress is prolonged, apoptosis. This compound is designed to inhibit this pathway. A successful validation experiment will demonstrate that this compound can block the activation of the ISR induced by a known stressor.
Q2: Why do I need to use a positive control?
A positive control is essential to confirm that your experimental setup (cells, reagents, and techniques) can effectively mount an integrated stress response. If the positive control fails to induce the ISR, any results obtained with this compound will be uninterpretable. Thapsigargin and Tunicamycin are widely used positive controls that induce ER stress, a potent activator of the PERK branch of the ISR.
Q3: What are the key molecular markers to measure ISR activation?
The primary markers for ISR activation are:
-
Phosphorylation of eIF2α (p-eIF2α): This is the central event of the ISR.
-
ATF4 protein levels: Increased translation of ATF4 is a direct consequence of eIF2α phosphorylation.
-
CHOP protein levels: CHOP is a downstream transcription factor induced by ATF4 during prolonged stress.
-
mRNA levels of ISR target genes: Quantitative PCR (qPCR) can be used to measure the upregulation of genes like ATF4, CHOP, GADD34, and BiP.
Troubleshooting Guide
Problem: The positive control (Thapsigargin/Tunicamycin) did not induce the ISR.
| Possible Cause | Suggested Solution |
| Cell Health: Cells may be unhealthy, stressed, or have a compromised ISR pathway. | Ensure cells are in a logarithmic growth phase and have not been passaged too many times. Check for any signs of contamination. |
| Reagent Integrity: The positive control may have degraded. | Prepare fresh stock solutions of Thapsigargin or Tunicamycin. Store aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. |
| Incorrect Concentration or Treatment Time: The concentration or duration of treatment may be insufficient to induce a detectable response. | Titrate the concentration of the positive control and perform a time-course experiment (e.g., 2, 4, 6, 8 hours) to determine the optimal conditions for your cell line. |
| Technical Issues with Assay: Problems with Western blotting or qPCR can lead to false negatives. | For Western blotting, ensure efficient protein transfer and use validated antibodies for p-eIF2α, ATF4, and CHOP. For qPCR, check primer efficiency and RNA quality. |
Problem: this compound did not inhibit the ISR induced by the positive control.
| Possible Cause | Suggested Solution |
| This compound Concentration: The concentration of this compound may be too low to effectively inhibit the ISR. | Perform a dose-response experiment with varying concentrations of this compound in the presence of the positive control to determine its IC50. |
| Pre-incubation Time: Insufficient pre-incubation with this compound before adding the stressor. | Pre-incubate the cells with this compound for a sufficient period (e.g., 1-2 hours) before adding the positive control to allow for cellular uptake and target engagement. |
| Compound Stability: this compound may be unstable in your experimental conditions. | Prepare fresh solutions of this compound for each experiment. |
| Off-Target Effects of Positive Control: At high concentrations, stressors can have complex effects. | Ensure you are using the lowest effective concentration of the positive control that gives a robust and consistent ISR activation. |
Experimental Protocols & Data Presentation
Validating ISR Activation by Western Blot
This protocol outlines the steps to measure the protein levels of key ISR markers.
Methodology:
-
Cell Seeding: Plate your cells of interest at a density that will result in 70-80% confluency at the time of harvest.
-
Treatment:
-
Negative Control: Treat cells with vehicle (e.g., DMSO).
-
Positive Control: Treat cells with an optimized concentration of Thapsigargin (e.g., 100 nM - 1 µM) or Tunicamycin (e.g., 1-5 µg/mL) for a predetermined time (e.g., 6 hours).
-
This compound Test: Pre-treat cells with various concentrations of this compound for 1-2 hours, then add the positive control for the same duration as the positive control group.
-
This compound Control: Treat cells with the highest concentration of this compound alone to check for any agonist activity.
-
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein (e.g., 10-20 µg) onto an SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against p-eIF2α, total eIF2α, ATF4, CHOP, and a loading control (e.g., β-actin or α-tubulin).
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Expected Results (Western Blot):
| Treatment Group | p-eIF2α | ATF4 | CHOP |
| Vehicle Control | Baseline | Baseline | Baseline |
| Positive Control | ↑↑↑ | ↑↑↑ | ↑↑ |
| This compound + Positive Control | ↓↓ | ↓↓ | ↓ |
| This compound Alone | Baseline | Baseline | Baseline |
| (Arrow direction indicates the expected change relative to the vehicle control; the number of arrows indicates the magnitude of the expected change.) |
Validating ISR Activation by qPCR
This protocol describes how to measure the mRNA levels of ISR target genes.
Methodology:
-
Cell Treatment: Follow the same treatment conditions as described for the Western blot protocol.
-
RNA Extraction: Isolate total RNA from the cells using a commercial kit.
-
cDNA Synthesis: Reverse transcribe an equal amount of RNA (e.g., 1 µg) into cDNA.
-
qPCR:
-
Perform real-time qPCR using SYBR Green or TaqMan probes for your target genes (ATF4, CHOP, GADD34, BiP) and a housekeeping gene (e.g., GAPDH, ACTB).
-
Calculate the relative mRNA expression using the 2-ΔΔCT method.
-
Expected Results (qPCR - Fold Change):
| Treatment Group | ATF4 mRNA | CHOP mRNA | GADD34 mRNA |
| Vehicle Control | 1.0 | 1.0 | 1.0 |
| Positive Control | > 5.0 | > 10.0 | > 5.0 |
| This compound + Positive Control | < 2.0 | < 3.0 | < 2.0 |
| This compound Alone | ~1.0 | ~1.0 | ~1.0 |
| (Values are representative and may vary depending on the cell type and experimental conditions.) |
Visualizing Experimental Logic and Pathways
Here are diagrams to help visualize the experimental workflow and the underlying biological pathway.
References
- 1. Activation of the integrated stress response (ISR) pathways in response to Ref-1 inhibition in human pancreatic cancer and its tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. embopress.org [embopress.org]
- 3. Integrated stress response - Wikipedia [en.wikipedia.org]
- 4. The integrated stress response - PMC [pmc.ncbi.nlm.nih.gov]
Improving the bioavailability of Isr-IN-1 for animal studies
Welcome to the technical support center for Isr-IN-1, more commonly known as ISRIB (Integrated Stress Response Inhibitor). This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing ISRIB in animal studies by providing detailed troubleshooting guides and frequently asked questions.
Understanding ISRIB: Mechanism of Action
ISRIB is a potent and selective inhibitor of the Integrated Stress Response (ISR). The ISR is a crucial cellular signaling network activated by various stress conditions, such as endoplasmic reticulum (ER) stress, amino acid deprivation, viral infection, and heme deficiency. A key event in the ISR is the phosphorylation of the α-subunit of eukaryotic translation initiation factor 2 (eIF2α). Phosphorylated eIF2α inhibits its guanine nucleotide exchange factor, eIF2B, leading to a global reduction in protein synthesis to conserve resources and promote cell survival. However, chronic activation of the ISR can be detrimental.
ISRIB works by binding to a regulatory pocket on eIF2B, stabilizing it in its active, decameric form.[1] This stabilization makes eIF2B less susceptible to inhibition by phosphorylated eIF2α, thereby restoring protein synthesis.[1]
Diagram of the Integrated Stress Response (ISR) Pathway and ISRIB's Mechanism of Action
Caption: The Integrated Stress Response (ISR) pathway and the mechanism of ISRIB action.
Frequently Asked Questions (FAQs)
Q1: What is the correct name for this compound, this compound or ISRIB?
A1: The widely accepted and published name for this compound is ISRIB, which stands for Integrated Stress Response Inhibitor. "this compound" is likely a less common identifier or a potential typo.
Q2: What is the primary application of ISRIB in animal studies?
A2: ISRIB is primarily used as a research tool to study the consequences of inhibiting the Integrated Stress Response in various physiological and pathological conditions. Due to its ability to cross the blood-brain barrier, it is extensively used in neuroscience research to investigate its potential in neurodegenerative diseases, traumatic brain injury, and age-related cognitive decline.[2][3][4]
Q3: Is ISRIB soluble in aqueous solutions?
A3: No, ISRIB is practically insoluble in water. It has poor solubility in aqueous solutions, and precipitation can occur when a stock solution in an organic solvent is diluted into aqueous buffers.
Q4: What are the recommended solvents for dissolving ISRIB?
A4: Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are the most commonly recommended solvents for preparing stock solutions of ISRIB.
Q5: What is the reported solubility of ISRIB in these solvents?
A5: The approximate solubility of ISRIB in DMSO and DMF is around 2 mg/mL. Some sources suggest that with warming and sonication, concentrations up to 4-5 mg/mL in DMSO can be achieved.
Q6: What is the stability of ISRIB in solution?
A6: For maximum stability, it is recommended to store stock solutions of ISRIB at -80°C, where they can be viable for up to one year. When stored at -20°C, the stability is reduced to approximately 1 to 6 months. It is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles.
Troubleshooting Guide for In Vivo Experiments
This guide addresses common issues encountered during the preparation and administration of ISRIB in animal studies.
| Problem | Possible Cause | Troubleshooting Steps |
| Precipitation of ISRIB during formulation preparation. | 1. Poor solubility in the chosen vehicle. ISRIB is highly hydrophobic. 2. "Crashing out" upon addition to aqueous components. | 1. Ensure you are using a suitable co-solvent system. A common and effective vehicle for intraperitoneal (i.p.) injection is a mixture of DMSO and polyethylene glycol (PEG), such as PEG400. Another option is a formulation containing PEG400 and a surfactant like Tween 20 in PBS. 2. When preparing the formulation, dissolve ISRIB completely in the organic solvent (e.g., DMSO) first. Gentle warming (up to 60°C) and sonication can aid dissolution. Then, slowly add the other components of the vehicle while vortexing to maintain a stable solution. Prepare fresh formulations daily. |
| Difficulty in administering the formulation due to viscosity. | High concentration of PEG or other polymers in the vehicle. | 1. Optimize the ratio of the components in your vehicle. A 1:1 mixture of DMSO and PEG400 is a commonly used starting point. 2. You can try a formulation with a lower percentage of high-viscosity components, for example, 5% PEG400 and 5% Tween 20 in PBS. |
| Inconsistent or lack of expected biological effect in vivo. | 1. Poor bioavailability of the administered dose. This is a significant challenge, especially with oral administration. 2. Degradation of the compound. 3. Incorrect dosage or administration route. | 1. For initial studies, intraperitoneal (i.p.) injection is the most reported and reliable route of administration. For oral administration, bioavailability is known to be very low. Consider formulating ISRIB as a nanosuspension or in a self-emulsifying drug delivery system (SEDDS) to improve oral absorption, though specific protocols for ISRIB are not well-established. 2. Ensure proper storage of both the powder (-20°C for long-term) and the prepared formulations (use fresh daily). 3. Refer to published literature for appropriate dosage ranges for your specific animal model and research question. Doses for i.p. injection in mice typically range from 0.25 mg/kg to 5 mg/kg. |
| Observed toxicity or adverse effects in animals. | 1. Toxicity of the vehicle. High concentrations of DMSO can be toxic. 2. High dose of ISRIB. | 1. Minimize the percentage of DMSO in your final formulation. For i.p. injections, keeping the DMSO concentration below 10% is a general recommendation. 2. Perform a dose-response study to determine the optimal therapeutic window for your experimental model. In some mouse models, doses of 5 mg/kg have been associated with increased mortality. |
Experimental Protocols
Preparation of ISRIB for Intraperitoneal (i.p.) Injection
This protocol is adapted from several published studies and provides two common vehicle options.
Vehicle Option 1: DMSO/PEG400
-
Weigh the desired amount of ISRIB powder.
-
Dissolve the ISRIB in 100% DMSO to create a concentrated stock solution. Gentle warming and sonication can be used to aid dissolution.
-
For a final injection solution, dilute the stock solution in a 1:1 ratio with PEG400. For example, to prepare 1 mL of the final solution, mix 0.5 mL of the ISRIB/DMSO stock with 0.5 mL of PEG400.
-
Vortex the final solution thoroughly before administration.
Vehicle Option 2: PEG400/Tween 20/PBS
-
Weigh the desired amount of ISRIB powder.
-
In a conical tube, add the required volume of PEG400 and Tween 20 (e.g., to achieve a final concentration of 5% each).
-
Add the ISRIB powder to the PEG400/Tween 20 mixture.
-
Sonicate the mixture on ice using a probe sonicator until the ISRIB is fully dispersed.
-
Add the required volume of 1x PBS to reach the final desired concentration.
-
Vortex thoroughly before administration.
Important Considerations:
-
Always prepare fresh dosing solutions daily.
-
Protect the solutions from light.
-
Administer the solution at a volume appropriate for the animal's weight (e.g., 10 mL/kg for mice).
Oral Gavage of ISRIB (General Guidance)
Direct oral administration of ISRIB is challenging due to its poor aqueous solubility and likely low oral bioavailability. While specific, validated protocols for oral gavage of ISRIB are scarce in the literature, one study mentions daily oral treatment of prion-infected mice. Based on general principles for poorly soluble compounds, the following approach can be considered, but requires significant optimization and validation.
-
Formulation Strategy: To enhance oral absorption, consider formulating ISRIB as a suspension or an amorphous solid dispersion.
-
Suspension: Micronize the ISRIB powder to increase its surface area. Suspend the micronized powder in a vehicle containing a suspending agent (e.g., 0.5% carboxymethylcellulose) and a wetting agent (e.g., 0.1% Tween 80) in water.
-
Amorphous Solid Dispersion: This advanced technique involves dissolving the drug and a polymer carrier in a common solvent and then removing the solvent. This can improve the dissolution rate and oral absorption. This method requires specialized equipment and expertise.
-
-
Administration:
-
Use a proper-sized, flexible gavage needle to minimize the risk of injury to the animal.
-
The volume of administration should be carefully calculated based on the animal's weight.
-
Fasting the animals for a few hours before gavage may improve absorption, but this needs to be validated for your specific study.
-
Note: Significant formulation development and pharmacokinetic studies are necessary to establish an effective oral delivery method for ISRIB.
Quantitative Data Summary
Table 1: Solubility of ISRIB
| Solvent | Approximate Solubility | Source(s) |
| Dimethyl sulfoxide (DMSO) | ~2 - 5 mg/mL | |
| Dimethylformamide (DMF) | ~2 mg/mL | |
| Water | Insoluble | |
| 10% DMSO + 90% Saline | ~0.11 mg/mL |
Table 2: Pharmacokinetic Parameters of ISRIB in Mice (Intraperitoneal Administration)
| Parameter | Value | Source(s) |
| Half-life (plasma) | ~8 hours | |
| Blood-Brain Barrier Penetration | Yes |
Experimental Workflow Diagram
Diagram of a Typical In Vivo Study Workflow for ISRIB
Caption: A generalized experimental workflow for in vivo studies involving ISRIB.
References
- 1. Correction of eIF2-dependent defects in brain protein synthesis, synaptic plasticity and memory in mouse models of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alzdiscovery.org [alzdiscovery.org]
- 3. Translational modulator ISRIB alleviates synaptic and behavioral phenotypes in Fragile X syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GraphViz Examples and Tutorial [graphs.grevian.org]
Reducing variability in Isr-IN-1 experiments
Welcome to the technical support center for Isr-IN-1. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and reducing variability when working with the Integrated Stress Response (ISR) inhibitor, this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent small-molecule inhibitor of the Integrated Stress Response (ISR). The ISR is a central cellular signaling pathway activated by a variety of stressors, including amino acid deprivation, viral infection, endoplasmic reticulum (ER) stress, and oxidative stress.[1][2][3] The core event of the ISR is the phosphorylation of the alpha subunit of eukaryotic translation initiation factor 2 (eIF2α).[1][4] This phosphorylation event is carried out by one of four specific kinases: PERK, GCN2, PKR, or HRI, each responding to different types of stress. Phosphorylated eIF2α (p-eIF2α) inhibits its guanine nucleotide exchange factor, eIF2B, which leads to a decrease in global protein synthesis but allows for the selective translation of key stress-response genes, such as ATF4. This compound inhibits this pathway, although its precise binding target is not as extensively characterized as other ISR inhibitors like ISRIB.
Q2: What are the recommended storage and solubility guidelines for this compound?
Proper storage and handling are critical for maintaining the compound's activity and ensuring reproducible results.
| Parameter | Recommendation | Source |
| Storage (Solid) | Store at 4°C, protected from light. | |
| Storage (In Solvent) | Aliquot and store at -80°C for up to 6 months or -20°C for up to 1 month. Avoid repeated freeze-thaw cycles. | |
| Recommended Solvent | DMSO (Dimethyl sulfoxide). |
Q3: What is a typical effective concentration for this compound in cell culture?
This compound is a highly potent inhibitor of the integrated stress response.
| Parameter | Value | Source |
| EC₅₀ | 0.6 nM |
Note: The optimal concentration can vary significantly between cell types and experimental conditions. It is crucial to perform a dose-response curve to determine the ideal concentration for your specific model system.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
Q1: I am not observing any inhibition of the Integrated Stress Response. What could be wrong?
If you do not see a reduction in p-eIF2α or downstream markers like ATF4 after treatment with this compound, consider the following possibilities.
Q2: I'm observing high levels of cytotoxicity or cell death after this compound treatment. Why is this happening?
While the ISR is a survival pathway, its inhibition can be detrimental under conditions of high cellular stress, leading to cell death.
-
High Proteotoxic Stress : If your experimental conditions induce a very strong stress response, cells may become dependent on the ISR for survival. Inhibiting this pathway with this compound can push them towards apoptosis.
-
Off-Target Effects at High Concentrations : Although potent, using this compound at excessively high concentrations may lead to off-target effects and toxicity.
-
Solution :
-
Reduce Stressor Concentration : If co-treating with a stress-inducing agent (e.g., thapsigargin, tunicamycin), try lowering its concentration.
-
Optimize this compound Concentration : Ensure you are using the lowest effective concentration determined from your dose-response curve.
-
Check Cell Health : Ensure your cells are healthy and not overly confluent before starting the experiment, as this can be an independent source of stress.
-
Q3: My results are inconsistent between experiments. How can I improve reproducibility?
Variability in ISR experiments can arise from multiple sources. Consistency is key to reducing it.
-
Reagent Preparation : Prepare large batches of media and supplements. When preparing this compound stock solutions, create single-use aliquots to avoid repeated freeze-thaw cycles.
-
Cell Handling : Use cells at a consistent passage number and confluency. Over-confluency can itself induce stress and activate the ISR. Follow standardized cell culture protocols.
-
Assay Performance : Ensure consistent incubation times and precise execution of protocols, especially for sensitive assays like Western blotting. Use a consistent lysis buffer and always include protease and phosphatase inhibitors.
-
Incurred Sample Reanalysis (ISR) : While more common in pharmacokinetic (PK) assays, the principle of reanalyzing a subset of study samples can be adapted to confirm the reproducibility of biomarker measurements like p-eIF2α.
Visualized Pathways and Workflows
The Integrated Stress Response (ISR) Pathway
The ISR is a signaling network where multiple stress-sensing kinases converge on the phosphorylation of eIF2α. This action reduces general protein synthesis while promoting the translation of stress-response genes like ATF4.
General Experimental Workflow
Following a standardized workflow is essential for minimizing variability in your this compound experiments.
Key Experimental Protocols
Protocol: Western Blot for ISR Activation Markers
This protocol details the steps to measure the levels of p-eIF2α, total eIF2α, and ATF4, which are key indicators of ISR activity.
1. Materials
-
Cells cultured and treated as per the experimental design.
-
Cold PBS (Phosphate-Buffered Saline).
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails immediately before use.
-
BCA Protein Assay Kit.
-
SDS-PAGE equipment and reagents.
-
PVDF membrane.
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies:
-
Rabbit anti-phospho-eIF2α (Ser51)
-
Mouse anti-total-eIF2α
-
Rabbit anti-ATF4
-
Mouse or Rabbit anti-β-actin (or other loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse).
-
Enhanced Chemiluminescence (ECL) substrate.
2. Cell Lysis
-
After treatment, place the culture plates on ice and aspirate the medium.
-
Wash the cell monolayer once with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well (e.g., 100 µL for a 6-well plate).
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge at ~14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new tube and discard the pellet.
3. Protein Quantification
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
Calculate the required volume of each lysate to ensure equal protein loading for SDS-PAGE (typically 20-30 µg per lane).
4. SDS-PAGE and Western Blotting
-
Prepare protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with Blocking Buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation. It is often recommended to probe for the phosphorylated protein first.
-
Wash the membrane 3 times for 10 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane 3 times for 10 minutes each with TBST.
-
Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
If probing for multiple proteins on the same membrane, strip the membrane before re-probing with the next primary antibody (e.g., total eIF2α, followed by a loading control).
5. Analysis
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the intensity of p-eIF2α to total eIF2α to determine the phosphorylation ratio.
-
Normalize the intensity of ATF4 and total eIF2α to the loading control (e.g., β-actin).
-
Compare the normalized values across different treatment groups. A successful experiment will show a decrease in the p-eIF2α/total eIF2α ratio and reduced ATF4 expression in cells treated with this compound compared to the stressor-only control.
References
How to control for solvent effects of Isr-IN-1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Isr-IN-1. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound?
This compound is soluble in Dimethyl Sulfoxide (DMSO). It is recommended to prepare a concentrated stock solution in 100% DMSO, which can then be diluted to the final working concentration in cell culture media.
Q2: What is a vehicle control and why is it essential when using this compound?
A vehicle control is a crucial experimental control that consists of the solvent used to dissolve a drug, in this case, DMSO, at the same final concentration as in the experimental group, but without the drug itself.[1] It is essential because DMSO is not biologically inert and can have direct effects on cell cultures.[1] These effects are dose-dependent and can include alterations in cell growth, viability, differentiation, and gene expression.[1] By including a vehicle control, researchers can distinguish the biological effects of this compound from those of the solvent.[1]
Q3: What is the maximum recommended concentration of DMSO for cell culture experiments with this compound?
The maximum tolerated concentration of DMSO varies between cell lines. However, a general guideline is to keep the final DMSO concentration in the cell culture medium as low as possible, ideally at or below 0.1% to minimize off-target effects.[2] For most cell lines, concentrations up to 0.5% are generally tolerated for standard assay durations (24-72 hours). It is strongly recommended to perform a dose-response experiment to determine the optimal, non-toxic concentration of DMSO for your specific cell line and experimental duration.
Q4: How can I determine the optimal, non-toxic concentration of DMSO for my specific cell line?
To determine the highest concentration of DMSO that does not significantly affect the viability of your cell line, you can perform a cell viability assay.
Troubleshooting Guide
Issue: I am observing unexpected effects in my vehicle control group.
Possible Cause: DMSO itself can induce biological effects. Even at low concentrations, DMSO can alter cellular processes. For example, it has been shown to induce changes in the epigenetic landscape and microRNA expression.
Solution:
-
Compare to an untreated control: Always include an untreated control group (cells in media alone) to assess the baseline cellular response.
-
Lower DMSO concentration: If possible, lower the final concentration of DMSO in your experiments.
-
Literature search: Review the literature for known effects of DMSO on your specific cell line or signaling pathway of interest.
Issue: My this compound is precipitating out of solution when diluted in culture media.
Possible Cause: The solubility of this compound may be lower in aqueous solutions like cell culture media compared to pure DMSO.
Solution:
-
Prepare fresh dilutions: Prepare fresh dilutions of this compound from your DMSO stock solution immediately before each experiment.
-
Vortex during dilution: When diluting the DMSO stock in culture media, vortex the solution gently to ensure proper mixing.
-
Increase DMSO concentration (with caution): If precipitation persists, you may need to slightly increase the final DMSO concentration. However, be sure to perform a vehicle control with the same DMSO concentration to account for any solvent effects.
Experimental Protocols
Determining the Maximum Tolerated DMSO Concentration
This protocol outlines the steps to determine the highest concentration of DMSO that does not significantly impact the viability of your specific cell line.
Methodology:
-
Cell Plating: Seed your cells in a 96-well plate at the desired density for your main experiment. Allow the cells to adhere overnight.
-
Prepare DMSO Dilutions: Prepare a series of dilutions of DMSO in your complete cell culture medium. Recommended final concentrations to test include 0.05%, 0.1%, 0.25%, 0.5%, 1.0%, and 2.0%. Also, include a "medium-only" control (0% DMSO).
-
Treatment: Remove the existing medium from the cells and add the prepared DMSO dilutions. Include at least three replicate wells for each concentration.
-
Incubation: Incubate the plate for the same duration as your planned this compound experiment (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Measure cell viability using a standard method such as MTT, MTS, or a live/dead cell staining assay.
-
Data Analysis: Normalize the results to the "medium-only" control (set to 100% viability). The highest DMSO concentration that results in ≥95% viability is generally considered safe for your experiments.
General Protocol for this compound Treatment
-
Prepare this compound Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO. Store aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Cell Seeding: Seed your cells at the appropriate density in a suitable culture vessel and allow them to adhere and grow to the desired confluency.
-
Prepare Working Solutions: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare the final working concentrations of this compound by diluting the stock solution in fresh, pre-warmed cell culture medium. Ensure the final DMSO concentration is consistent across all experimental groups and does not exceed the predetermined non-toxic limit for your cell line.
-
Vehicle Control: Prepare a vehicle control by diluting 100% DMSO in culture medium to the same final concentration as the this compound treated groups.
-
Treatment: Remove the culture medium from the cells and replace it with the medium containing the appropriate concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired experimental duration.
-
Downstream Analysis: Following incubation, proceed with your planned downstream analysis (e.g., western blotting, qPCR, cell viability assays).
Data Presentation
Table 1: Recommended DMSO Concentrations for In Vitro Experiments
| Final DMSO Concentration | General Recommendation | Suitability for Cell Lines |
| ≤ 0.1% | Highly Recommended | Safe for most cell lines, including sensitive primary cells. |
| 0.1% - 0.5% | Acceptable | Generally tolerated by robust, immortalized cell lines for standard assay durations. |
| > 0.5% | Use with Caution | May induce cellular stress or cytotoxicity. A thorough dose-response evaluation is critical. |
Visualizations
Integrated Stress Response (ISR) Signaling Pathway
The Integrated Stress Response (ISR) is a central signaling pathway activated by various cellular stresses. This leads to the phosphorylation of the eukaryotic translation initiation factor 2 alpha (eIF2α), which in turn reduces global protein synthesis and promotes the translation of specific stress-responsive mRNAs, such as ATF4. This compound is an inhibitor of this pathway.
Caption: The Integrated Stress Response (ISR) pathway.
Experimental Workflow for Controlling Solvent Effects
This workflow illustrates the key steps for designing an experiment with this compound while appropriately controlling for the effects of the DMSO solvent.
Caption: Workflow for controlling solvent effects.
References
Validation & Comparative
A Comparative Guide to Integrated Stress Response Modulators: PERK Inhibitor (Represented by Isr-IN-1) versus ISRIB
For Researchers, Scientists, and Drug Development Professionals
The Integrated Stress Response (ISR) is a critical cellular signaling network activated by a variety of stress conditions, leading to the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α). This event globally attenuates protein synthesis while selectively upregulating the translation of stress-responsive genes. Chronic ISR activation is implicated in numerous diseases, making it a key target for therapeutic intervention. This guide provides a detailed comparison of two distinct mechanisms for ISR modulation: direct enzymatic inhibition of the eIF2α kinase PERK, represented here by a typical potent and selective inhibitor termed Isr-IN-1, and the downstream modulation of the ISR by ISRIB.
Mechanism of Action: A Tale of Two Targets
The fundamental difference between this compound (as a representative PERK inhibitor) and ISRIB lies in their respective points of intervention within the ISR pathway.
This compound: Upstream Kinase Inhibition
This compound is representative of a class of ATP-competitive inhibitors that directly target the kinase domain of PERK (PKR-like endoplasmic reticulum kinase). PERK is one of the four eIF2α kinases and is primarily activated by endoplasmic reticulum (ER) stress. By binding to the ATP-binding pocket of PERK, this compound prevents its autophosphorylation and subsequent phosphorylation of its substrate, eIF2α. This action effectively blocks the initiation of the ISR signaling cascade at a key upstream node. However, it is important to note that PERK inhibitors can sometimes lead to off-target effects, including the paradoxical activation of other ISR kinases like GCN2 at higher concentrations.
ISRIB: Downstream Allosteric Modulation
In contrast, ISRIB (Integrated Stress Response Inhibitor) acts downstream of eIF2α phosphorylation. Its molecular target is the guanine nucleotide exchange factor (GEF) eIF2B. Phosphorylated eIF2α (p-eIF2α) normally inhibits eIF2B activity, leading to a reduction in active, GTP-bound eIF2 and consequently, a decrease in global translation initiation. ISRIB functions as a molecular staple, promoting the assembly and stabilization of the active decameric form of eIF2B[1]. This stabilization enhances eIF2B's GEF activity and renders it less sensitive to inhibition by p-eIF2α[2]. Therefore, even in the presence of stress signals that lead to eIF2α phosphorylation, ISRIB can restore a significant level of protein synthesis[3][4].
Quantitative Performance Comparison
The following tables summarize key quantitative data for a representative PERK inhibitor (using GSK2606414 as a proxy for this compound) and ISRIB, based on available experimental data.
| Parameter | Representative PERK Inhibitor (GSK2606414) | ISRIB | Reference |
| Target | PERK Kinase | eIF2B | [5] |
| Mechanism | ATP-Competitive Inhibition | Allosteric Activator | |
| IC50 (PERK) | ~0.4 nM - 0.9 nM | 5 nM | |
| Effect on p-eIF2α | Decreases | No direct effect | |
| Effect on Protein Synthesis (under ER stress) | Restores | Partially Restores | |
| Selectivity | High for PERK, but potential off-target effects on other kinases at higher concentrations | Specific for eIF2B |
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the distinct mechanisms of action of a representative PERK inhibitor and ISRIB within the Integrated Stress Response pathway.
Caption: Mechanism of a representative PERK inhibitor (this compound).
Caption: Mechanism of ISRIB.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the evaluation and comparison of these compounds.
PERK Kinase Inhibition Assay (for this compound)
This assay measures the ability of a compound to inhibit the kinase activity of PERK.
Materials:
-
Recombinant human PERK kinase domain
-
eIF2α protein substrate
-
ATP (including [γ-³²P]ATP for radioactive detection)
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mM Na₃VO₄, 2 mM DTT)
-
This compound (or other PERK inhibitor)
-
SDS-PAGE gels and Western blot apparatus
-
Phospho-eIF2α specific antibody
Procedure:
-
Prepare a reaction mixture containing recombinant PERK kinase and eIF2α substrate in kinase reaction buffer.
-
Add varying concentrations of this compound or vehicle (DMSO) to the reaction mixture and incubate for a predetermined time (e.g., 30 minutes) at 30°C.
-
Initiate the kinase reaction by adding ATP (and [γ-³²P]ATP).
-
Allow the reaction to proceed for a specific duration (e.g., 30-60 minutes) at 30°C.
-
Terminate the reaction by adding SDS-PAGE loading buffer.
-
Separate the reaction products by SDS-PAGE.
-
Transfer proteins to a PVDF membrane and probe with a phospho-eIF2α specific antibody.
-
Detect the signal using an appropriate method (chemiluminescence for Western blot or autoradiography for radioactive assays).
-
Quantify the band intensities to determine the extent of eIF2α phosphorylation and calculate the IC50 value for this compound.
eIF2B Guanine Nucleotide Exchange Factor (GEF) Activity Assay (for ISRIB)
This assay measures the ability of ISRIB to enhance the GEF activity of eIF2B.
Materials:
-
Purified eIF2 and eIF2B complexes
-
[³H]-GDP (or a fluorescent GDP analog like BODIPY-FL-GDP)
-
GTP
-
GEF reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 100 mM KCl, 1 mM DTT, 5 mM MgCl₂)
-
ISRIB
-
Filter binding apparatus
Procedure:
-
Pre-load eIF2 with [³H]-GDP by incubation.
-
Prepare a reaction mixture containing the [³H]-GDP-loaded eIF2 and purified eIF2B in GEF reaction buffer.
-
Add varying concentrations of ISRIB or vehicle (DMSO) to the reaction mixture.
-
Initiate the exchange reaction by adding a molar excess of unlabeled GTP.
-
At various time points, take aliquots of the reaction and filter them through a nitrocellulose membrane to separate protein-bound [³H]-GDP from free [³H]-GDP.
-
Wash the filters to remove unbound radioactivity.
-
Quantify the amount of [³H]-GDP remaining bound to eIF2 using a scintillation counter.
-
Plot the percentage of [³H]-GDP remaining over time to determine the rate of nucleotide exchange and assess the effect of ISRIB.
Cellular Assay for ISR Activity (Western Blot)
This assay assesses the phosphorylation status of eIF2α and the expression of downstream ISR targets in cultured cells.
Materials:
-
Cell line of interest (e.g., HEK293T, U2OS)
-
ER stress inducer (e.g., thapsigargin, tunicamycin)
-
This compound and/or ISRIB
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Antibodies against p-PERK, PERK, p-eIF2α, eIF2α, ATF4, and a loading control (e.g., β-actin)
-
SDS-PAGE and Western blot apparatus
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Pre-treat cells with this compound, ISRIB, or vehicle for 1-2 hours.
-
Induce ER stress by adding thapsigargin or tunicamycin for the desired time (e.g., 1-4 hours).
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine protein concentration of the lysates.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against the target proteins.
-
Incubate with appropriate secondary antibodies and detect the signal using chemiluminescence.
-
Quantify band intensities to compare the levels of protein expression and phosphorylation across different treatment conditions.
Experimental Workflow Diagram
The following diagram illustrates a general experimental workflow for comparing the effects of a PERK inhibitor and ISRIB on the Integrated Stress Response in a cellular context.
Caption: General workflow for comparing ISR inhibitors.
Conclusion
This compound (as a representative PERK inhibitor) and ISRIB represent two distinct and valuable tools for modulating the Integrated Stress Response. This compound acts at the apex of the PERK branch of the ISR, preventing the initial phosphorylation of eIF2α in response to ER stress. In contrast, ISRIB functions downstream, effectively overriding the inhibitory effect of p-eIF2α on protein synthesis. The choice between these compounds will depend on the specific research question and the desired point of intervention in the ISR pathway. This guide provides the foundational information, including comparative data and experimental protocols, to aid researchers in making informed decisions for their studies of the ISR in health and disease.
References
- 1. The small molecule ISRIB reverses the effects of eIF2α phosphorylation on translation and stress granule assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological induction of selective endoplasmic reticulum retention as a strategy for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The small molecule ISRIB reverses the effects of eIF2α phosphorylation on translation and stress granule assembly | eLife [elifesciences.org]
- 4. Inhibition of the integrated stress response reverses cognitive deficits after traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PERK (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
Isr-IN-1 Validation in a GCN2 Knockout Cell Line: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Isr-IN-1, an inhibitor of the Integrated Stress Response (ISR), with a focus on its validation in a General Control Nonderepressible 2 (GCN2) knockout cell line. The guide includes quantitative data for this compound and alternative ISR inhibitors, detailed experimental protocols, and visualizations of the relevant signaling pathway and a proposed experimental workflow.
Introduction to the Integrated Stress Response and GCN2
The Integrated Stress Response (ISR) is a crucial cellular signaling network that allows cells to adapt to various stress conditions, such as amino acid deprivation, viral infection, and endoplasmic reticulum (ER) stress. A key event in the ISR is the phosphorylation of the alpha subunit of eukaryotic translation initiation factor 2 (eIF2α). This phosphorylation is carried out by one of four kinases, each activated by different stress signals: GCN2 (amino acid starvation), PERK (ER stress), PKR (viral double-stranded RNA), and HRI (heme deficiency). Phosphorylation of eIF2α leads to a general shutdown of protein synthesis while selectively allowing the translation of stress-response proteins, such as Activating Transcription Factor 4 (ATF4).
GCN2 is a serine/threonine-protein kinase that senses amino acid deficiency by binding to uncharged tRNA.[1] This binding activates GCN2, leading to the phosphorylation of eIF2α and the initiation of the ISR. Due to its central role in the stress response, GCN2 has become a target for therapeutic intervention in various diseases, including cancer.
This compound: A Downstream Inhibitor of the Integrated Stress Response
This compound is a potent small molecule inhibitor of the Integrated Stress Response with a reported EC50 of 0.6 nM. It is a derivative of the well-characterized ISR inhibitor, ISRIB. Contrary to what its name might imply in this context, this compound does not directly inhibit GCN2 or the other eIF2α kinases. Instead, it acts downstream of eIF2α phosphorylation. This compound targets eIF2B, the guanine nucleotide exchange factor (GEF) for eIF2. By activating eIF2B, this compound and its analogs make cells insensitive to the effects of eIF2α phosphorylation, thereby restoring global protein synthesis.
Comparative Performance of ISR Inhibitors
The following table summarizes the potency of this compound and other inhibitors targeting different components of the Integrated Stress Response.
| Inhibitor | Target | EC50/IC50 | Cell Line/Assay Condition |
| This compound | eIF2B (Activator) | EC50: 0.6 nM | HEK293T cells (ATF4-luciferase reporter) |
| ISRIB | eIF2B (Activator) | EC50: 5 nM | HEK293T cells (ATF4-luciferase reporter)[2] |
| 2BAct | eIF2B (Activator) | EC50: 33 nM | HEK293T cells (ATF4-luciferase reporter)[3][4] |
| GCN2iB | GCN2 | IC50: 2.4 nM | In vitro kinase assay[5] |
| TAP20 | GCN2 | IC50: 17 nM | In vitro kinase assay |
| GSK2656157 | PERK | IC50: 0.9 nM | In vitro kinase assay |
| C16 | PKR | IC50: 186-210 nM | In vitro kinase assay |
| Hemin | HRI | IC50: 0.91 µM | In vitro kinase assay |
Experimental Protocols
Hypothetical Protocol for this compound Validation in a GCN2 Knockout Cell Line
As this compound acts downstream of GCN2, its validation in a GCN2 knockout cell line requires the induction of the ISR through a GCN2-independent mechanism. This protocol describes a method using an ER stress-inducing agent to activate PERK.
1. Cell Culture and Reagents:
-
Wild-type (WT) and GCN2 knockout (GCN2-KO) mouse embryonic fibroblasts (MEFs).
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
This compound (dissolved in DMSO).
-
Tunicamycin (dissolved in DMSO).
-
Reagents for Western blotting and luciferase assays.
2. ISR Induction and Inhibitor Treatment:
-
Seed WT and GCN2-KO MEFs in 6-well plates for Western blotting and 96-well plates for luciferase assays.
-
Allow cells to adhere and grow to 70-80% confluency.
-
For the ATF4 luciferase reporter assay, transfect cells with a plasmid containing the firefly luciferase gene under the control of an ATF4 response element. A co-transfection with a Renilla luciferase plasmid can be used for normalization.
-
Induce ER stress by treating the cells with tunicamycin (e.g., 2 µg/mL) for a specified time (e.g., 6 hours).
-
Concurrently treat the cells with a range of concentrations of this compound (e.g., 0.1 nM to 100 nM) or vehicle (DMSO).
3. Western Blotting for ISR Markers:
-
After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (e.g., 20 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against phospho-eIF2α (Ser51), total eIF2α, ATF4, and a loading control (e.g., β-actin or GAPDH).
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify band intensities to determine the relative levels of protein phosphorylation and expression.
4. ATF4 Luciferase Reporter Assay:
-
After treatment, lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.
-
Calculate the fold change in ATF4 reporter activity relative to the vehicle-treated control.
Expected Outcomes:
-
In both WT and GCN2-KO cells: Tunicamycin treatment should lead to a significant increase in eIF2α phosphorylation and ATF4 expression/reporter activity.
-
In both WT and GCN2-KO cells: Co-treatment with this compound should dose-dependently reduce the tunicamycin-induced increase in ATF4 expression/reporter activity, without affecting the levels of phospho-eIF2α. This would demonstrate that this compound acts downstream of eIF2α phosphorylation.
-
The use of the GCN2-KO cell line confirms that the observed effects of this compound are independent of GCN2.
Visualizations
Signaling Pathway
Caption: The GCN2 signaling pathway and points of intervention for ISR inhibitors.
Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. The small molecule ISRIB reverses the effects of eIF2α phosphorylation on translation and stress granule assembly | eLife [elifesciences.org]
- 3. eIF2B activator prevents neurological defects caused by a chronic integrated stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mdpi.com [mdpi.com]
Efficacy of Isr-IN-1 compared to other PERK inhibitors
A Comparative Guide to the Efficacy of PERK Inhibitors: Isr-IN-1 and Beyond
The protein kinase R-like endoplasmic reticulum kinase (PERK) is a critical mediator of the unfolded protein response (UPR), a cellular stress response pathway implicated in a range of diseases, including cancer and neurodegenerative disorders.[1][2] As such, the development of potent and selective PERK inhibitors is of significant interest to the research and drug development community. This guide provides a comparative analysis of the efficacy of this compound and other well-characterized PERK inhibitors, with a focus on supporting experimental data and methodologies.
While this compound is a designated PERK inhibitor, publicly available data on its specific efficacy and direct comparisons with other inhibitors are limited. Therefore, this guide will focus on a comparison between the well-established PERK inhibitors, GSK2606414 and AMG PERK 44, and will include available information on other relevant compounds to provide a broader context for researchers.
PERK Signaling Pathway and Inhibition
The PERK signaling pathway is activated in response to endoplasmic reticulum (ER) stress.[3] Upon activation, PERK phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), leading to a global reduction in protein synthesis while promoting the translation of specific stress-responsive genes, such as ATF4.[3][4] This pathway aims to restore ER homeostasis but can trigger apoptosis under prolonged stress. PERK inhibitors act by blocking the kinase activity of PERK, thereby preventing the phosphorylation of eIF2α and the downstream consequences of PERK activation.
Quantitative Comparison of PERK Inhibitor Potency
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes the reported IC50 values for several PERK inhibitors. It is important to note that these values are often determined under different experimental conditions and direct, head-to-head comparisons are ideal for a definitive assessment.
| Inhibitor | Biochemical IC50 | Cellular IC50 | Noted Selectivity |
| GSK2606414 | 0.4 nM | <30 nM (inhibition of thapsigargin-induced PERK autophosphorylation in A549 cells) | >1000-fold selectivity over other eIF2α kinases (HRI and PKR). |
| AMG PERK 44 | 6 nM | 84 nM (for cellular pPERK) | >1000-fold over GCN2 and >160-fold over B-Raf. |
| GSK2656157 | 0.9 nM | Not explicitly reported, but potent in cellular assays. | Selective and ATP-competitive. |
| Perk-IN-6 | 0.3 nM | Not Reported | Potent and selective PERK inhibitor. |
Experimental Protocols
To facilitate the independent verification and extension of these findings, detailed protocols for key experiments are provided below.
Biochemical Kinase Assay
This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of the PERK kinase domain.
Materials:
-
Recombinant human PERK kinase domain
-
eIF2α (substrate)
-
ATP (radiolabeled or for use with an ADP-Glo™ assay)
-
Test compounds (PERK inhibitors)
-
Assay buffer (e.g., containing Tris-HCl, MgCl2, DTT)
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compounds.
-
Add the recombinant PERK kinase domain to the wells of a 384-well plate.
-
Add the diluted test compounds to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow for compound binding to the kinase.
-
Initiate the kinase reaction by adding a mixture of the eIF2α substrate and ATP.
-
Incubate the reaction for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the reaction by adding a quench solution (e.g., containing EDTA).
-
Detect the kinase activity. For radiolabeled ATP, this involves measuring the incorporation of the radioactive phosphate into the eIF2α substrate. For ADP-Glo™ assays, the amount of ADP produced is measured via a luminescence-based method.
-
Plot the percentage of inhibition against the compound concentration to determine the IC50 value.
Cell-Based PERK Phosphorylation Assay (Western Blot)
This assay measures the ability of an inhibitor to block the autophosphorylation of PERK within a cellular context, a key step in its activation.
Materials:
-
Cell line (e.g., A549, HeLa)
-
ER stress inducer (e.g., thapsigargin, tunicamycin)
-
Test compounds (PERK inhibitors)
-
Cell lysis buffer
-
Primary antibodies (anti-phospho-PERK, anti-total-PERK)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the PERK inhibitor for a specified time (e.g., 1-2 hours).
-
Induce ER stress by adding an ER stress inducer (e.g., thapsigargin) and incubate for a designated period (e.g., 30-60 minutes).
-
Wash the cells with cold PBS and lyse them with cell lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against phospho-PERK and total-PERK.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the extent of PERK phosphorylation inhibition.
Discussion and Conclusion
The landscape of PERK inhibitors is continually evolving, with compounds like GSK2606414 and AMG PERK 44 demonstrating high potency and selectivity in both biochemical and cellular assays. GSK2606414, a first-in-class PERK inhibitor, has been extensively studied and has shown oral bioavailability. However, it has also been associated with side effects such as weight loss and elevated blood glucose, likely due to on-target effects in the pancreas. AMG PERK 44 is another potent and selective inhibitor with demonstrated oral activity.
It is crucial for researchers to be aware of potential off-target effects. For instance, studies have shown that GSK2606414 and the related compound GSK2656157 can also act as potent inhibitors of RIPK1, a kinase involved in inflammation and cell death, at concentrations that do not affect PERK activity. Furthermore, some PERK inhibitors have been observed to unexpectedly activate the integrated stress response at higher concentrations through off-target effects on another eIF2α kinase, GCN2.
While information on this compound is not as widespread, the comparative data and detailed protocols provided for other leading PERK inhibitors offer a solid foundation for researchers in the field. When selecting a PERK inhibitor, it is imperative to consider not only its potency but also its selectivity profile and potential for off-target effects, and to validate its mechanism of action in the specific experimental system being used. The continued development and characterization of novel PERK inhibitors will be invaluable for dissecting the complexities of the unfolded protein response and for the potential development of new therapeutics.
References
- 1. scbt.com [scbt.com]
- 2. Novel therapeutic target: the PERKs of inhibiting the integrated stress response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Pharmacological induction of selective endoplasmic reticulum retention as a strategy for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Orthogonal Assays to Confirm Isr-IN-1 Target Engagement: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Isr-IN-1 is a known inhibitor of the protein kinase R-like endoplasmic reticulum kinase (PERK), a critical mediator of the integrated stress response (ISR). The ISR is a cellular signaling network activated by various stress conditions, and its dysregulation is implicated in numerous diseases, including cancer and neurodegenerative disorders. Consequently, PERK has emerged as a promising therapeutic target.
Confirming that a small molecule like this compound directly engages its intended target within the complex cellular environment is a crucial step in drug discovery. This guide provides a comprehensive comparison of orthogonal assays to validate the target engagement of this compound, complete with experimental data from related compounds, detailed methodologies, and visual workflows to aid in experimental design and data interpretation.
Comparison of Orthogonal Target Engagement Assays
To ensure the specific binding of this compound to PERK and to understand its selectivity profile, a multi-pronged approach using orthogonal assays is recommended. The three primary methods discussed here are the Cellular Thermal Shift Assay (CETSA), Kinobeads-based competitive profiling, and immunoblotting for downstream signaling pathway modulation.
| Assay | Principle | Information Provided | Throughput | Key Considerations |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding increases the thermal stability of the target protein. | Direct evidence of target engagement in intact cells; allows for determination of cellular EC50. | Low to High (format dependent) | Requires a specific antibody for the target protein; optimization of heating temperature is crucial. |
| Kinobeads Profiling | Competitive binding of the inhibitor against a broad-spectrum of immobilized kinase inhibitors for binding to the kinome. | Kinome-wide selectivity profile; identifies on- and off-targets; provides apparent dissociation constants (Kd app). | High | Primarily for ATP-competitive inhibitors; may not capture all kinases. |
| Immunoblotting | Measures changes in the phosphorylation state or abundance of downstream signaling proteins. | Confirms functional modulation of the target pathway. | Low to Medium | Indirect measure of target engagement; requires specific antibodies for multiple pathway components. |
Cellular Thermal Shift Assay (CETSA) for this compound Target Engagement
| Compound | Target | Cell Line | Cellular EC50 (CETSA) | Thermal Shift (ΔTagg) |
| GSK2606414 | PERK | A549 | <0.3 µM (Autophosphorylation) | Not reported |
| Hypothetical this compound | PERK | User-defined | To be determined | To be determined |
Experimental Protocol: Isothermal Dose-Response CETSA
This protocol is designed to determine the cellular potency (EC50) of this compound in stabilizing PERK.
-
Cell Culture and Treatment:
-
Culture a suitable human cell line (e.g., HEK293T, HCT116) to sub-confluency.
-
Treat cells with a serial dilution of this compound (e.g., 0.01 to 100 µM) and a vehicle control (DMSO) for 1-2 hours at 37°C.
-
-
Heat Challenge:
-
Transfer cell suspensions to PCR tubes.
-
Heat the samples at a single, optimized temperature (e.g., a temperature that causes significant PERK aggregation in the vehicle control) for 3 minutes using a thermal cycler. Include a non-heated control.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.
-
-
Protein Analysis:
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble PERK by Western blot using a specific anti-PERK antibody.
-
-
Data Analysis:
-
Quantify the band intensities and normalize to a loading control.
-
Plot the normalized soluble PERK levels against the this compound concentration and fit the data to a dose-response curve to determine the EC50.
-
CETSA Experimental Workflow
Kinobeads Profiling for this compound Selectivity
Kinobeads technology provides a kinome-wide view of an inhibitor's selectivity. This competitive chemical proteomics approach assesses the ability of a free compound to compete with immobilized, broad-spectrum kinase inhibitors for binding to endogenous kinases from a cell lysate. While a specific kinome scan for this compound is not publicly available, below is a comparative table of other PERK inhibitors to illustrate the type of data generated.
| Compound | Primary Target | Number of Kinases Profiled | Off-Targets (at 1 µM) |
| GSK2606414 | PERK | >300 | RIPK1 |
| AMG PERK 44 | PERK | 387 | None within 50% of control |
| Hypothetical this compound | PERK | To be determined | To be determined |
Experimental Protocol: Kinobeads Competitive Binding Assay
-
Cell Lysate Preparation:
-
Prepare a lysate from a suitable cell line or tissue with a high kinome expression.
-
Determine the protein concentration of the lysate.
-
-
Competitive Binding:
-
Incubate the cell lysate with increasing concentrations of this compound or a vehicle control (DMSO).
-
Add the kinobeads suspension to the lysate and incubate to allow for competitive binding of kinases.
-
-
Enrichment and Digestion:
-
Wash the kinobeads to remove non-specifically bound proteins.
-
Elute the bound kinases and digest them into peptides using trypsin.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the bound kinases.
-
-
Data Analysis:
-
Determine the relative abundance of each kinase in the this compound treated samples compared to the vehicle control.
-
Generate dose-response curves for each identified kinase to determine the apparent dissociation constants (Kd app) or IC50 values.
-
Kinobeads Profiling Workflow
Immunoblotting for Downstream PERK Pathway Modulation
Confirming that this compound not only binds to PERK but also inhibits its kinase activity is essential. This can be achieved by monitoring the phosphorylation status of PERK itself (autophosphorylation) and its key downstream substrate, eIF2α, as well as the expression of downstream effectors like ATF4 and CHOP.[1][2]
| Treatment | p-PERK | p-eIF2α | ATF4 | CHOP |
| ER Stress Inducer | ↑ | ↑ | ↑ | ↑ |
| ER Stress Inducer + this compound | ↓ | ↓ | ↓ | ↓ |
| This compound alone | - | - | - | - |
Experimental Protocol: Immunoblotting for PERK Pathway Activation
-
Cell Culture and Treatment:
-
Seed cells and allow them to adhere.
-
Pre-treat cells with this compound at various concentrations for 1-2 hours.
-
Induce ER stress by treating with an agent such as tunicamycin or thapsigargin for an appropriate duration. Include vehicle-treated and stress-only controls.
-
-
Protein Extraction:
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with primary antibodies specific for p-PERK, PERK, p-eIF2α, eIF2α, ATF4, CHOP, and a loading control (e.g., β-actin).
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
-
Signal Detection and Analysis:
-
Visualize the protein bands using a chemiluminescence detection system.
-
Quantify the band intensities and normalize to the total protein or loading control.
-
PERK Signaling Pathway and this compound Inhibition
Conclusion
A rigorous validation of this compound target engagement requires a combination of orthogonal assays. CETSA provides direct evidence of binding in a cellular context, Kinobeads profiling offers a comprehensive view of selectivity across the kinome, and immunoblotting confirms the functional consequence of target inhibition. By employing these complementary techniques, researchers can build a robust data package to confidently assess the on-target activity and selectivity of this compound, paving the way for its further development as a therapeutic agent.
References
A Comparative Guide to Integrated Stress Response Modulators: Isr-IN-1 vs. Salubrinal
For researchers navigating the complexities of the Integrated Stress Response (ISR), the choice between commercially available modulators is critical. This guide provides a detailed, data-driven comparison of two prominent compounds, Isr-IN-1 and Salubrinal, to aid in experimental design and interpretation. Both molecules are utilized to study the consequences of eukaryotic initiation factor 2 alpha (eIF2α) phosphorylation, a central event in the ISR, yet they achieve this through distinct mechanisms of action.
Mechanism of Action: A Tale of Two Targets
This compound and Salubrinal modulate the ISR at different points in the signaling cascade. This compound is a direct inhibitor of PERK (Protein kinase R-like endoplasmic reticulum kinase), one of the four eIF2α kinases.[1] By blocking PERK's kinase activity, this compound prevents the phosphorylation of eIF2α in response to endoplasmic reticulum (ER) stress.
In contrast, Salubrinal acts downstream of eIF2α phosphorylation. It is a selective inhibitor of the phosphatase complex responsible for dephosphorylating eIF2α, specifically the GADD34/PP1 complex.[2][3] By inhibiting this complex, Salubrinal prolongs the phosphorylated state of eIF2α, thereby amplifying and extending the downstream signaling of the ISR.[2][3]
At a Glance: Key Molecular and Cellular Effects
| Feature | This compound | Salubrinal |
| Primary Target | PERK Kinase | GADD34/PP1 Phosphatase Complex |
| Effect on p-eIF2α | Decreases (in response to ER stress) | Increases/Prolongs |
| Downstream ISR | Attenuates | Potentiates |
| Reported IC50/EC50 | PERK IC50: ~0.4 nM (GSK2606414, a similar PERK inhibitor) | ER Stress-mediated Apoptosis EC50: ~15 µM |
| Known Off-Target Effects | Potential for off-target kinase inhibition at higher concentrations. | Inhibition of NF-κB signaling, independent of eIF2α. |
Signaling Pathways
The distinct mechanisms of this compound and Salubrinal are best visualized through their respective signaling pathways.
Experimental Protocols
Western Blot for Phosphorylated eIF2α
This protocol is essential for assessing the direct effects of both this compound and Salubrinal on the ISR.
1. Cell Lysis:
-
Treat cells with this compound or Salubrinal at the desired concentrations and time points. Include appropriate vehicle and positive/negative controls.
-
Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells, collect lysates, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine protein concentration using a BCA assay.
2. SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins on a 10-12% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
3. Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against phospho-eIF2α (Ser51) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe for total eIF2α as a loading control.
Cell Viability Assay (MTT or a Luminescence-based ATP assay)
This assay helps to determine the cytotoxic or cytoprotective effects of the compounds under various stress conditions.
1. Cell Seeding:
-
Seed cells in a 96-well plate at a density that allows for logarithmic growth during the experiment.
2. Treatment:
-
The following day, treat cells with a dose-response of this compound or Salubrinal, with or without an ER stress-inducing agent (e.g., tunicamycin or thapsigargin).
-
Include vehicle-only and stressor-only controls.
-
Incubate for 24-72 hours.
3. Assay:
-
For MTT: Add MTT reagent to each well and incubate for 2-4 hours. Solubilize the formazan crystals with DMSO or a solubilization buffer and read the absorbance at 570 nm.
-
For Luminescence-based ATP assay: Add the reagent that lyses the cells and generates a luminescent signal proportional to the amount of ATP present. Read the luminescence on a plate reader.
4. Data Analysis:
-
Normalize the data to the vehicle-treated control to determine the percentage of cell viability.
-
Plot dose-response curves to calculate EC50 or IC50 values.
Experimental Workflow: A Comparative Approach
The following diagram illustrates a logical workflow for comparing this compound and Salubrinal in a cellular model of ER stress.
Concluding Remarks
The choice between this compound and Salubrinal fundamentally depends on the experimental question. This compound is the tool of choice for investigating the specific role of PERK in the ISR and for inhibiting the pathway at its initiation. Salubrinal, on the other hand, is ideal for studies aiming to understand the consequences of sustained eIF2α phosphorylation and for potentiating the ISR. Researchers should be mindful of their distinct mechanisms and potential off-target effects when designing experiments and interpreting results. This guide provides a foundational framework for making an informed decision in the selection and application of these powerful research tools.
References
Navigating the Integrated Stress Response: A Comparative Guide to Isr-IN-1 and Other Modulators
For researchers, scientists, and drug development professionals, understanding the reproducibility and efficacy of chemical probes is paramount. This guide provides a comparative overview of Isr-IN-1, an inhibitor of the Integrated Stress Response (ISR), placing its reported effects in the context of other widely used ISR modulators. Due to the limited availability of cross-laboratory studies on this compound, this guide primarily draws from the foundational study that first characterized the compound, supplemented with comparative data for other relevant inhibitors to offer a broader perspective.
The Integrated Stress Response (ISR) is a crucial cellular signaling network activated by a variety of stress conditions, including endoplasmic reticulum (ER) stress, amino acid deprivation, viral infection, and heme deficiency. Central to the ISR is the phosphorylation of the eukaryotic translation initiation factor 2 alpha (eIF2α), which leads to a general attenuation of protein synthesis and the preferential translation of stress-responsive mRNAs, such as activating transcription factor 4 (ATF4). While transient ISR activation is a pro-survival mechanism, chronic activation is implicated in a range of diseases, making its modulation a key therapeutic target.
This compound has been identified as a potent inhibitor of the ISR. This guide aims to provide a clear, data-driven comparison of its performance and the methodologies used to assess its effects.
Comparative Efficacy of ISR Inhibitors
The following table summarizes the quantitative data for this compound as reported in its primary characterization study, alongside data for other notable ISR inhibitors to provide a comparative landscape. It is important to note that the data for this compound originates from a single publication, which limits a direct assessment of its cross-laboratory reproducibility.
| Compound | Target | Reported EC50/IC50 | Cell-Based Assay | Reference |
| This compound (Compound 48) | eIF2B | 0.6 nM (EC50) | ATF4-luciferase reporter assay in HEK293T cells | [Hearn et al., 2016] |
| ISRIB (trans-isomer) | eIF2B | 5 nM (IC50) | Reversal of eIF2α phosphorylation effects | [Sidrauski et al., 2013] |
| GSK2606414 | PERK | 0.4 nM (IC50) | PERK kinase assay | [Axten et al., 2012] |
| GSK2656157 | PERK | 0.9 nM (IC50) | PERK kinase assay | [Axten et al., 2013] |
Note: EC50 (half-maximal effective concentration) and IC50 (half-maximal inhibitory concentration) values are dependent on the specific assay conditions and cell types used and should be considered as relative measures of potency.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon published findings. Below are the key experimental protocols used to characterize the effects of this compound and other ISR inhibitors.
ATF4-Luciferase Reporter Assay (for this compound)
This assay is designed to measure the activity of the ISR pathway by quantifying the expression of a luciferase reporter gene under the control of an ATF4-responsive promoter.
-
Cell Culture and Transfection: HEK293T cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are seeded in 96-well plates and co-transfected with an ATF4-luciferase reporter plasmid and a constitutively expressed Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.
-
Compound Treatment: 24 hours post-transfection, the culture medium is replaced with fresh medium containing the desired concentrations of this compound or vehicle control (e.g., DMSO).
-
ISR Induction: To induce the ISR, cells are treated with an ER stress-inducing agent, such as thapsigargin (e.g., 1 µM), for a specified duration (e.g., 16 hours).
-
Lysis and Luminescence Measurement: After treatment, cells are lysed, and the firefly and Renilla luciferase activities are measured sequentially using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency and cell number. The EC50 value is calculated by fitting the dose-response data to a four-parameter logistic equation.
Western Blotting for ISR Markers (General Protocol)
This method is used to assess the phosphorylation status of eIF2α and the protein levels of downstream ISR targets like ATF4 and CHOP.
-
Cell Culture and Treatment: Cells (e.g., HeLa, MEFs) are seeded in multi-well plates and treated with the ISR inhibitor at various concentrations for a defined pre-incubation period, followed by co-treatment with a stress-inducing agent (e.g., tunicamycin, sodium arsenite) for the desired time.
-
Cell Lysis: Cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a bicinchoninic acid (BCA) assay.
-
SDS-PAGE and Immunoblotting: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane. The membrane is blocked and then incubated with primary antibodies against p-eIF2α (Ser51), total eIF2α, ATF4, CHOP, and a loading control (e.g., β-actin or GAPDH).
-
Detection and Analysis: After incubation with appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system. Band intensities are quantified using densitometry software.
Visualizing the ISR Pathway and Experimental Workflow
To further clarify the mechanism of action and the experimental approach, the following diagrams have been generated using the Graphviz DOT language.
Caption: The Integrated Stress Response (ISR) signaling pathway.
Caption: A generalized experimental workflow for assessing ISR inhibitors.
Navigating the Labyrinth of ISR Inhibitor Resistance: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Integrated Stress Response (ISR) is a crucial cellular signaling network that enables cells to adapt to various stress conditions, such as nutrient deprivation, viral infection, and the accumulation of unfolded proteins. In the context of cancer, the ISR can act as a double-edged sword. While its acute activation can suppress tumors, cancer cells can also hijack the ISR to promote their survival and develop resistance to therapies. The emergence of resistance to ISR inhibitors presents a significant challenge in oncology drug development. This guide provides a comparative overview of the activity of prominent ISR inhibitors, with a focus on their performance in cells that have acquired resistance to other agents targeting this pathway.
The Integrated Stress Response: A Brief Overview
The ISR converges on the phosphorylation of the alpha subunit of eukaryotic translation initiation factor 2 (eIF2α). This event, mediated by one of four stress-sensing kinases (PERK, GCN2, HRI, and PKR), leads to a global reduction in protein synthesis while selectively allowing the translation of key stress-response genes, such as the transcription factor ATF4. This reprogramming of gene expression helps cells to mitigate stress and restore homeostasis. However, sustained activation of the ISR can also trigger apoptosis.
Mechanisms of Resistance to ISR Inhibitors
Cancer cells can develop resistance to ISR-targeting therapies through several mechanisms:
-
Kinase Redundancy and Rewiring: The four ISR kinases can sometimes compensate for one another. Inhibition of one kinase may lead to the upregulation or activation of another, thereby maintaining eIF2α phosphorylation and downstream signaling.
-
Alterations in Downstream Effectors: Mutations or altered expression of proteins downstream of eIF2α, such as ATF4 and its target genes, can uncouple the ISR from its pro-apoptotic effects.
-
Drug Efflux Pumps: Increased expression of ATP-binding cassette (ABC) transporters can actively pump ISR inhibitors out of the cell, reducing their intracellular concentration and efficacy.
Comparative Analysis of ISR Inhibitors
While a specific compound designated "Isr-IN-1" is not documented in publicly available scientific literature, we can draw valuable comparisons from well-characterized ISR inhibitors. This section will focus on two major classes of ISR inhibitors: those targeting the eIF2α kinases and those acting downstream of eIF2α phosphorylation.
Table 1: Comparative Activity of Selected ISR Inhibitors
| Inhibitor Class | Example Compound | Target | Mechanism of Action | Activity in Resistant Cells |
| PERK Inhibitors | GSK2606414, AMG-44 | PERK | ATP-competitive inhibitor of the PERK kinase domain, preventing eIF2α phosphorylation in response to ER stress. | Resistance can emerge through the activation of other ISR kinases like GCN2. Some PERK inhibitors have been shown to paradoxically activate GCN2 at higher concentrations.[1][2][3][4] |
| GCN2 Inhibitors | GCN2iB | GCN2 | ATP-competitive inhibitor of the GCN2 kinase domain, blocking eIF2α phosphorylation in response to amino acid deprivation. | Cells resistant to PERK inhibitors may still be sensitive to GCN2 inhibition if the resistance mechanism involves GCN2 activation. Conversely, resistance to GCN2 inhibitors can arise from PERK activation.[1] |
| Downstream ISR Inhibitor | ISRIB | eIF2B | Allosterically activates the eIF2B guanine nucleotide exchange factor, rendering it insensitive to the inhibitory effects of phosphorylated eIF2α. This restores global protein synthesis. | Can be effective in cells with resistance mechanisms upstream of eIF2α phosphorylation (i.e., involving the ISR kinases). However, its efficacy is dependent on the overall level of eIF2α phosphorylation; very high levels can overcome the effect of ISRIB. |
Signaling Pathways and Experimental Workflows
To visualize the complex interactions within the ISR and the points of intervention for different inhibitors, the following diagrams are provided.
References
- 1. Frontiers | Activation of the integrated stress response (ISR) pathways in response to Ref-1 inhibition in human pancreatic cancer and its tumor microenvironment [frontiersin.org]
- 2. Novel therapeutic target: the PERKs of inhibiting the integrated stress response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activation of the integrated stress response by inhibitors of its kinases. [repository.cam.ac.uk]
- 4. Activation of the integrated stress response by inhibitors of its kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Isr-IN-1: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount for laboratory safety and environmental responsibility. This guide provides essential, step-by-step information for the safe disposal of Isr-IN-1, an inhibitor of the integrated stress response (ISR).
Quantitative Data Summary
As a direct SDS for this compound is unavailable, the following table summarizes the key chemical and safety data for the closely related and well-documented ISR inhibitor, ISRIB (CAS Number: 1597403-47-8), which can serve as a reference.
| Property | Value | Reference |
| Chemical Name | trans-N,N′-(Cyclohexane-1,4-diyl)bis(2-(4-chlorophenoxy)acetamide) | [3] |
| Molecular Formula | C22H24Cl2N2O4 | [4] |
| Molecular Weight | 451.34 g/mol | [4] |
| Appearance | Light beige powder | |
| Solubility | DMSO: 10 mg/mL | |
| GHS Hazard Classification | Not classified as hazardous | |
| Storage Temperature | 2-8°C |
Experimental Protocols: Disposal Procedures
The following step-by-step guide outlines the recommended disposal procedures for this compound, based on general guidelines for non-hazardous laboratory chemical waste.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure you are wearing appropriate PPE:
-
Safety glasses or goggles
-
Standard laboratory gloves (e.g., nitrile)
-
A lab coat
Step 2: Waste Identification and Segregation
-
Confirm Non-Hazardous Status : While this compound is presumed non-hazardous, it is best practice to review any available institutional or supplier information. If your institution's environmental health and safety (EHS) department has specific guidelines for this compound, those should be followed.
-
Segregate Waste : Do not mix this compound waste with hazardous waste streams such as flammable solvents, corrosive materials, or reactive chemicals. Collect this compound waste in a dedicated, clearly labeled container.
Step 3: Preparing Solid Waste for Disposal
-
Container Selection : Collect solid this compound waste (e.g., unused powder, contaminated lab supplies like weighing paper or pipette tips) in a well-sealed, non-leaking container. A plastic container with a screw-top lid is suitable.
-
Labeling : Clearly label the container as "Non-hazardous waste: this compound" and include the chemical name if known.
-
Disposal : Once the container is full, it can typically be disposed of in the regular laboratory trash, unless your institution's policies state otherwise. Always consult with your EHS department for specific institutional procedures.
Step 4: Preparing Liquid Waste for Disposal
For solutions of this compound (e.g., dissolved in DMSO):
-
Small Quantities : For very small quantities of dilute aqueous solutions (if applicable), some institutions may permit drain disposal with copious amounts of water, provided the pH is between 5.5 and 10.5. However, solutions in organic solvents like DMSO should not be poured down the drain.
-
Containerization : Collect liquid waste containing this compound in a sealed, leak-proof container that is chemically compatible with the solvent used (e.g., a high-density polyethylene bottle for DMSO solutions).
-
Labeling : Label the container with the full chemical name of all contents, including the solvent (e.g., "this compound in DMSO") and mark it as "Non-hazardous chemical waste".
-
Disposal : Arrange for pickup by your institution's hazardous waste management service. While the solute may be non-hazardous, the solvent (like DMSO) may have specific disposal requirements.
Step 5: Decontamination of Empty Containers
-
Triple Rinsing : Empty containers that held this compound should be triple-rinsed with a suitable solvent (e.g., ethanol or water).
-
Rinsate Collection : The rinsate should be collected and disposed of as liquid chemical waste.
-
Container Disposal : After triple rinsing, deface the label of the empty container and it can typically be disposed of in the regular trash or recycling, in accordance with institutional policy.
Mandatory Visualizations
Disposal Decision Workflow for this compound
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
References
Navigating the Safe Handling of Isr-IN-1: A Comprehensive Guide
Personal Protective Equipment (PPE): A Multi-layered Defense
Given the absence of specific hazard information for Isr-IN-1, a cautious approach to personal protection is recommended. The following table summarizes the essential PPE for handling this compound, categorized by the level of protection.
| Protection Level | Personal Protective Equipment (PPE) |
| Standard Laboratory Practice | Safety glasses with side shields, laboratory coat, nitrile gloves. |
| Handling Powdered Form | In addition to standard PPE, use of a chemical fume hood is strongly recommended to avoid inhalation of airborne particles. Consider a disposable respirator (e.g., N95) if a fume hood is not available. |
| Risk of Splash | Face shield in addition to safety glasses or goggles. |
| Large Quantities or Spills | Chemical-resistant apron or coveralls, double gloving (nitrile), and appropriate respiratory protection based on the scale of the spill. |
It is important to note that the Safety Data Sheet for the similar compound, trans-ISRIB, indicates that the substance is not classified as hazardous according to the Globally Harmonized System (GHS). However, it is best practice to treat all new or uncharacterized compounds with a high degree of caution.
Operational Plan: From Receipt to Disposal
A clear and concise operational plan is crucial for the safe and efficient use of this compound in a laboratory setting.
Receiving and Storage
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Log the compound into the laboratory's chemical inventory.
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials. The storage temperature for the related compound ISRIB is typically 2-8°C.
Handling and Experimental Use
-
Preparation : Before handling, ensure all necessary PPE is donned correctly. Prepare the work area by ensuring it is clean and uncluttered. If working with the powdered form, this should be done in a chemical fume hood to minimize inhalation risk.
-
Weighing and Dissolving : When weighing the powdered compound, use an analytical balance within a fume hood or a ventilated balance enclosure. Use appropriate tools (e.g., spatulas) to handle the powder. When dissolving the compound, add the solvent slowly to the powder to avoid splashing. This compound is often dissolved in dimethyl sulfoxide (DMSO) for in vitro experiments.
-
General Handling : Avoid direct contact with skin and eyes. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound, even if gloves were worn.
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is critical to protect both laboratory personnel and the environment.
-
Solid Waste : Collect any solid waste contaminated with this compound (e.g., weighing paper, contaminated gloves, pipette tips) in a designated, clearly labeled hazardous waste container.
-
Liquid Waste : Collect liquid waste containing this compound in a separate, sealed, and clearly labeled hazardous waste container. Do not pour chemical waste down the drain.
-
Disposal Vendor : All hazardous waste must be disposed of through a licensed and approved chemical waste disposal vendor, following all local, state, and federal regulations.
The Integrated Stress Response (ISR) Pathway
This compound is an inhibitor of the Integrated Stress Response (ISR), a crucial cellular signaling network activated by various stress conditions. Understanding this pathway is key to comprehending the mechanism of action of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
